molecular formula C20H23NO5 B1683650 N-Deacetylcolchicine CAS No. 3476-50-4

N-Deacetylcolchicine

Cat. No.: B1683650
CAS No.: 3476-50-4
M. Wt: 357.4 g/mol
InChI Key: HFPMXDMZJUJZBX-AWEZNQCLSA-N
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Description

Deacetylcolchicine is a carbotricyclic compound, an alkaloid and a member of acetamides.
N-Deacetylcolchicine has been reported in Apis cerana with data available.
RN given refers to (S)-isomer;  synonyms NSC-36354 & TMCA refers to tartrate [1:1]

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMXDMZJUJZBX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150161
Record name (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-50-4
Record name (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylcolchicinic acid methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEACETYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IAP3WIO1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Deacetylcolchicine mechanism of action on tubulin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of N-Deacetylcolchicine on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NDC), a principal active metabolite of colchicine (B1669291), is a potent microtubule-targeting agent that has garnered significant interest in cell biology and oncology research. Like its parent compound, NDC exerts its biological effects by interacting directly with tubulin, the fundamental protein subunit of microtubules. Disrupting microtubule dynamics is a clinically validated strategy in cancer therapy, making compounds that bind to tubulin, such as NDC, valuable subjects of study.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on tubulin, detailing its binding interactions, effects on polymerization, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Tubulin Binding and Polymerization Inhibition

The primary mechanism of action of this compound is the inhibition of microtubule polymerization by binding to tubulin heterodimers. This interaction prevents the incorporation of tubulin subunits into growing microtubules, leading to the net depolymerization of the microtubule network.[1][4]

The Colchicine Binding Site

This compound binds to the well-characterized colchicine binding site on the β-tubulin subunit.[1] This binding pocket is located at the interface between the α- and β-tubulin subunits within the heterodimer.[3][5] X-ray crystallography studies of tubulin in complex with a closely related derivative, N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), have provided detailed insights into this interaction.[5][6][7] The binding of these colchicinoids induces a conformational change in the tubulin dimer, introducing a curve into its structure that is incompatible with the straight protofilaments required for microtubule assembly.[5] This structural alteration effectively "poisons" the growing end of the microtubule, arresting its growth and promoting disassembly.[8][9]

Key interactions for DAMA-colchicine, a proxy for NDC, involve residues from both tubulin subunits, including Thr179 and Val181 of α-tubulin and Cys241 and Asn258 of β-tubulin.[10] The binding is predominantly hydrophobic in nature.[3]

Inhibition of Microtubule Polymerization

By binding to soluble tubulin dimers, NDC prevents their assembly into microtubules. This leads to a shift in the dynamic equilibrium of microtubules towards depolymerization. The disruption of the microtubule cytoskeleton has profound effects on cellular processes, most notably arresting cells in the G2/M phase of the cell cycle by preventing the formation of a functional mitotic spindle.[3] This anti-mitotic activity is the basis of its potential as an anticancer agent.

NDC This compound (NDC) Complex NDC-Tubulin Complex (Curved Conformation) NDC->Complex Binds to Colchicine Site on β-Tubulin Tubulin α/β-Tubulin Dimer (Soluble) Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits MT Microtubule Network (Dynamic Instability) Polymerization->MT Leads to Depolymerization Microtubule Depolymerization MT->Depolymerization Shifts Equilibrium to Spindle Mitotic Spindle Formation Depolymerization->Spindle Prevents Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of NDC-induced microtubule depolymerization and cell cycle arrest.

Quantitative Data on NDC-Tubulin Interaction

The interaction between this compound and its analogs with tubulin has been quantified using various biochemical assays. The data highlights its potent inhibitory effects on microtubule assembly.

Compound/AnalogParameterValueSpecies/SystemReference
This compound IC₅₀ (Tubulin Polymerization)3 µMBovine Brain Microtubules[11]
[³H]NAPDAC ¹Kd (High Affinity Site)0.48 ± 0.11 µMBovine Renal Tubulin[12]
[³H]NAPDAC ¹Kd (Low Affinity Site)11.6 ± 3.5 µMBovine Renal Tubulin[12]
NAPDAC ¹Kᵢ (vs. [³H]Colchicine)1.40 ± 0.17 µMBovine Renal Tubulin[12]
DAMA-Colchicine ²ΔEbind (αβII Isotype)-56.74 kcal/molHuman Tubulin (Calculated)[13]
DAMA-Colchicine ²ΔEbind (αβIII Isotype)-51.95 kcal/molHuman Tubulin (Calculated)[13]
DAMA-Colchicine ²ΔEbind (αβIV Isotype)-64.45 kcal/molHuman Tubulin (Calculated)[13]
Colchicine IC₅₀ (Tubulin Polymerization)2.68 µM(Not specified)[3]

¹ NAPDAC: (2-nitro-4-azidophenyl)deacetylcolchicine, a photoaffinity analog of NDC. ² DAMA-Colchicine: N-deacetyl-N-(2-mercaptoacetyl)-colchicine, a close structural analog used for X-ray crystallography.

Experimental Protocols

Characterizing the interaction between this compound and tubulin involves several key in vitro assays.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of a test compound on the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds preferentially to polymerized tubulin.[2]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound (test compound)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive control for inhibition)

  • Pre-warmed (37°C) 96-well microplate (black, clear bottom)

  • Temperature-controlled fluorescence plate reader (Excitation/Emission suitable for reporter dye, e.g., 360/450 nm for DAPI)

Methodology:

  • Compound Preparation: Prepare a 10x stock solution of NDC and controls in General Tubulin Buffer. Perform serial dilutions to test a range of concentrations.

  • Tubulin Reaction Mix Preparation (on ice): Prepare a reaction mix with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer.[14] Supplement the buffer with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.[2][14] Keep this mix on ice at all times to prevent premature polymerization.

  • Assay Setup: To the pre-warmed 37°C 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle buffer to the appropriate wells.[2]

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.[2]

  • Data Acquisition: Immediately place the plate into the pre-warmed (37°C) plate reader. Measure fluorescence intensity every 60 seconds for 60 minutes.[15]

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of NDC is quantified by the decrease in the maximum rate of polymerization (Vmax) and the final plateau of fluorescence intensity. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of NDC concentration.[2]

start Start prep_plate Pre-warm 96-well plate to 37°C start->prep_plate add_cmpd Add 10x NDC, controls, or vehicle to wells prep_plate->add_cmpd initiate Add Tubulin Mix to wells to initiate polymerization add_cmpd->initiate prep_mix Prepare Tubulin Reaction Mix (Tubulin, GTP, Glycerol, Dye) on ice prep_mix->initiate read Place plate in 37°C reader Measure fluorescence kinetically (e.g., every 60s for 60 min) initiate->read analyze Plot Fluorescence vs. Time Calculate Vmax and % Inhibition read->analyze end Determine IC50 Value analyze->end

Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Protocol 2: Competitive Ligand Binding Assay (Fluorescence Spectroscopy)

This protocol determines the binding affinity of a non-fluorescent compound (NDC) by measuring its ability to displace a fluorescent probe that binds to the same site (the colchicine site). The decrease in the probe's fluorescence is used to calculate the binding parameters for NDC.[16]

Materials:

  • Purified tubulin

  • Binding Buffer (e.g., 10 mM phosphate (B84403) buffer with 1 mM EDTA, pH 7.0)

  • Fluorescent probe for the colchicine site (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one, MTC)

  • This compound (competitor)

  • Fluorometer

Methodology:

  • Prepare Tubulin-Probe Complex: Prepare a solution of tubulin (e.g., 2 µM) in binding buffer. Add the fluorescent probe to a concentration that gives a stable and measurable fluorescence signal. Incubate until the binding reaches equilibrium.

  • Titration with NDC: Aliquot the tubulin-probe complex into cuvettes. Add increasing concentrations of NDC to the cuvettes, allowing the competition reaction to reach equilibrium at each concentration.

  • Fluorescence Measurement: Measure the fluorescence intensity of the probe at its optimal excitation and emission wavelengths after each addition of NDC. Include a control with no NDC.

  • Data Analysis: The fluorescence intensity will decrease as NDC displaces the fluorescent probe. Plot the change in fluorescence against the concentration of NDC. Fit the data to a suitable competitive binding isotherm to determine the inhibition constant (Kᵢ) for this compound.[16]

start Start mix Prepare Tubulin-Fluorescent Probe Complex in Buffer start->mix equilibrate Incubate to allow binding to reach equilibrium mix->equilibrate titrate Titrate complex with increasing concentrations of NDC equilibrate->titrate measure Measure fluorescence intensity after each NDC addition titrate->measure analyze Plot Fluorescence Change vs. [NDC] measure->analyze fit Fit data to competitive binding model analyze->fit end Determine Ki for NDC fit->end

Caption: Workflow for a competitive fluorescence binding assay.
Protocol 3: X-ray Crystallography of the Tubulin-NDC Complex (Overview)

Determining the high-resolution structure of NDC bound to tubulin provides the ultimate proof of the binding site and interaction details. This process is complex and requires specialized equipment and expertise.[5][6][7][17]

Methodology Overview:

  • Protein Complex Formation: Purified tubulin is incubated with a stabilizing agent (e.g., a stathmin-like domain) and an excess of this compound to ensure saturation of the binding site.[17]

  • Crystallization: The tubulin-NDC complex is subjected to extensive screening of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques like vapor diffusion.

  • X-ray Diffraction: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The X-rays diffract off the crystal lattice, creating a unique diffraction pattern.[5]

  • Data Processing and Structure Solution: The diffraction pattern is processed to determine the electron density map of the complex. A molecular model of the protein and ligand is then built into this map and refined to yield the final atomic-resolution structure.[5] This structure reveals the precise orientation of NDC in the binding pocket and its interactions with specific amino acid residues.

Conclusion

This compound is a potent inhibitor of microtubule polymerization that acts by binding to the colchicine site at the α/β-tubulin interface. This binding induces a conformational change that prevents the tubulin dimer from assembling into microtubules, leading to microtubule network disruption, mitotic arrest, and ultimately, apoptosis. The quantitative data and detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate NDC and other colchicine site inhibitors, aiding in the development of new therapeutic agents for cancer and other proliferative diseases.

References

The Origin of N-Deacetylcolchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Deacetylcolchicine, a naturally occurring alkaloid, is a pivotal intermediate in the biosynthesis of the well-known anti-gout and antimitotic agent, colchicine (B1669291). This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and methods for its isolation and characterization. Quantitative data on related alkaloids in its primary plant sources, Colchicum autumnale and Gloriosa superba, are presented. Detailed experimental protocols for extraction and chromatographic separation are provided to aid in further research and development.

Introduction

This compound is a tropolone (B20159) alkaloid structurally similar to colchicine, differing by the absence of the N-acetyl group on the B-ring amino group. Its significance lies in its role as the immediate precursor to colchicine in the intricate biosynthetic pathway within members of the Colchicaceae and Liliaceae families. Understanding the origin of this compound is crucial for optimizing the production of colchicine and for exploring the pharmacological potential of this compound itself and its derivatives.

Natural Sources

The primary natural sources of this compound are the same as those for colchicine, most notably:

  • Colchicum autumnale : Commonly known as autumn crocus or meadow saffron, this plant is a traditional source for the commercial extraction of colchicine.[1][2] this compound is present as a minor alkaloid alongside colchicine.

  • Gloriosa superba : Also known as the flame lily, this plant is another significant producer of colchicine and its precursors.[3][4] Studies have confirmed the presence of this compound in its seeds through advanced analytical techniques.[3][5]

While colchicine is the most abundant alkaloid in these plants, the concentration of this compound is generally lower. Quantitative data on the specific concentration of this compound in various plant parts is scarce in the literature, with most studies focusing on the quantification of colchicine.

Biosynthesis of this compound and Colchicine

This compound is a key intermediate in the final steps of colchicine biosynthesis. The pathway has been elucidated through extensive research, including isotope labeling studies and, more recently, through transcriptomics and metabolic engineering.[6][7][8][9] The biosynthesis begins with the amino acids phenylalanine and tyrosine and proceeds through a series of complex enzymatic reactions to form the characteristic tropolone ring structure of colchicinoids.

The terminal steps of the pathway leading to colchicine are of particular relevance to the origin of this compound:

  • Formation of N-formyldemecolcine : Upstream precursors are converted into N-formyldemecolcine.[6][7]

  • Conversion to Demecolcine : N-formyldemecolcine is deformylated to yield demecolcine.

  • Formation of this compound : Demecolcine undergoes oxidative N-demethylation to produce This compound .[7]

  • Final Acetylation to Colchicine : In the final step, this compound is acetylated by an N-acetyltransferase to form colchicine.[6]

The following Graphviz diagram illustrates this crucial part of the biosynthetic pathway.

Colchicine Biosynthesis Precursors Upstream Precursors N_formyldemecolcine N-formyldemecolcine Precursors->N_formyldemecolcine Enzyme1 Deformylase N_formyldemecolcine->Enzyme1 Demecolcine Demecolcine Enzyme2 Oxidative N-demethylase Demecolcine->Enzyme2 N_Deacetylcolchicine This compound Enzyme3 N-acetyltransferase N_Deacetylcolchicine->Enzyme3 Colchicine Colchicine Enzyme1->Demecolcine Enzyme2->N_Deacetylcolchicine Enzyme3->Colchicine

Caption: Final steps in the biosynthesis of colchicine.

Quantitative Data

Precise quantitative data for this compound in plant tissues is limited. However, the concentrations of the major alkaloid, colchicine, and in some cases, total colchicinoids, have been reported in various parts of Colchicum autumnale and Gloriosa superba. This data provides a context for the potential yield of this compound.

Table 1: Colchicine Content in Colchicum autumnale

Plant PartColchicine Content (% dry weight)Reference
Seeds0.2 - 0.6%[10]
Corms0.1 - 0.25%[10]
FlowersUp to 0.8%[11]
Leaves0.05 - 0.2%[10]

Table 2: Colchicine and Colchicoside Content in Gloriosa superba

Plant PartCompoundContent (% dry weight)Reference
TubersColchicine0.15 - 0.35%[4]
SeedsColchicine0.5 - 0.9%[12]
SeedsColchicoside0.1 - 0.3%[13]

Note: The presence of this compound has been confirmed in Gloriosa superba seeds by LC-MS QTof analysis, although a specific concentration was not reported in that study.[3][5]

Experimental Protocols

The isolation and identification of this compound from its natural sources involve extraction followed by chromatographic separation and analytical characterization.

Extraction of Colchicinoids from Plant Material

This protocol describes a general method for the extraction of colchicine and related alkaloids from plant material, which can be adapted for the isolation of this compound.

Materials:

Procedure:

  • Macerate 100 g of the powdered plant material with 500 mL of 95% methanol or ethanol for 24 hours at room temperature with occasional shaking.

  • Filter the mixture and collect the filtrate. Repeat the extraction process with the plant residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidify the crude extract with 2 M HCl to a pH of approximately 2.

  • Partition the acidified extract with dichloromethane (3 x 100 mL) to remove neutral and weakly basic compounds. Discard the organic phase.

  • Basify the aqueous phase to a pH of approximately 9 with 2 M NaOH.

  • Extract the basic aqueous solution with dichloromethane (3 x 150 mL).

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction containing colchicine and this compound.

Extraction_Workflow Plant_Material Powdered Plant Material Maceration Maceration with Methanol/Ethanol Plant_Material->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 Acidification Acidification (HCl) Concentration1->Acidification Partition1 Partition with Dichloromethane Acidification->Partition1 Basification Basification (NaOH) Partition1->Basification Aqueous Phase Partition2 Partition with Dichloromethane Basification->Partition2 Drying Drying (Anhydrous Na₂SO₄) Partition2->Drying Organic Phase Concentration2 Concentration Drying->Concentration2 Crude_Alkaloids Crude Alkaloid Extract Concentration2->Crude_Alkaloids

Caption: General workflow for the extraction of colchicinoids.

Chromatographic Separation and Identification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are effective techniques for the separation and quantification of colchicine and its analogues, including this compound.

5.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or ammonium (B1175870) acetate) is typically used. A starting point could be a gradient of 20-80% acetonitrile in water over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 245 nm and 350 nm.

  • Identification: this compound can be identified by comparing its retention time with that of a reference standard. Further confirmation is achieved using mass spectrometry (LC-MS) to determine the molecular weight.

5.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of solvents such as chloroform:methanol:ammonia (e.g., 90:9:1, v/v/v) or ethyl acetate:methanol:water (e.g., 77:15:8, v/v/v) can be effective.

  • Detection: Visualization under UV light at 254 nm and 366 nm. Densitometric scanning can be used for quantification.

  • Identification: Comparison of the Rf value with a reference standard.

Semi-Synthesis of this compound from Colchicine

This compound can also be prepared by the deacetylation of colchicine.

Materials:

  • Colchicine

  • 2 M Hydrochloric acid (HCl)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • Dissolve colchicine in a mixture of methanol and 2 M HCl.

  • Reflux the solution for several hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.

  • Purify the product by column chromatography on silica gel.

Conclusion

This compound originates as a natural alkaloid in plants such as Colchicum autumnale and Gloriosa superba. It holds a critical position as the direct biosynthetic precursor to colchicine. While its concentration in these plants is lower than that of colchicine, its presence is significant for understanding the complete biosynthetic landscape of these medicinally important alkaloids. The experimental protocols provided herein offer a foundation for the extraction, isolation, and characterization of this compound, facilitating further research into its chemical properties and potential pharmacological activities. Further quantitative studies are warranted to fully elucidate the distribution and accumulation of this compound in its natural sources.

References

The Biological Activity of N-Deacetylcolchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Deacetylcolchicine (NDC), a major metabolite of colchicine (B1669291), has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth analysis of the core biological functions of this compound, with a particular focus on its anticancer and anti-inflammatory properties. Through a comprehensive review of existing literature, this document summarizes quantitative data on its cytotoxic effects, details key experimental protocols for its study, and visually represents its mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound's therapeutic potential.

Core Biological Activity: Inhibition of Microtubule Polymerization

The primary mechanism underpinning the biological effects of this compound is its interaction with tubulin, the fundamental protein subunit of microtubules. Similar to its parent compound, colchicine, this compound binds to the colchicine-binding site on β-tubulin.[1] This binding event inhibits the polymerization of α- and β-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton.[1] The disruption of microtubule dynamics interferes with several critical cellular processes, including mitosis, cell motility, and intracellular transport.

The inhibition of microtubule polymerization by this compound leads to two major downstream consequences: cell cycle arrest and induction of apoptosis, which are central to its antitumor activity.

Antitumor Activity

This compound exhibits significant cytotoxic effects against a variety of cancer cell lines. Its ability to disrupt microtubule formation is particularly detrimental to rapidly dividing cancer cells.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency. For comparative purposes, IC50 values for colchicine are also included where available.

CompoundCancer Cell LineCancer TypeIC50 (nM)Reference
N-Deacetyl-N-formyl-colchicine (Gloriosine) A549Lung Cancer48.33[2]
ColchicineA549Lung Cancer55.61[2]
N-Deacetyl-N-formyl-colchicine (Gloriosine) HOP-62Lung Cancer50.18[2]
ColchicineHOP-62Lung Cancer59.34[2]
N-Deacetyl-methylthiocolchicine L-1210Mouse LeukemiaAs active as colchicine[3]
N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD) Hepatocellular Carcinoma Cell LinesLiver CancerNanomolar range[4]
10-Methylthiocolchicine SKOV-3Ovarian Cancer8[5]
10-Ethylthiocolchicine SKOV-3Ovarian Cancer47[5]
ColchicineSKOV-3Ovarian Cancer37[5]
Cell Cycle Arrest at G2/M Phase

By disrupting the formation of the mitotic spindle, this compound and its analogs effectively halt the cell cycle at the G2/M transition phase.[6] This arrest prevents the proper segregation of chromosomes, a critical step for cell division.

G2_M_Arrest NDC This compound Tubulin Tubulin Polymerization NDC->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Spindle Mitotic Spindle Formation Failure Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Apoptosis_Pathway NDC This compound Microtubule Microtubule Disruption NDC->Microtubule Mitochondria Mitochondrial Stress Microtubule->Mitochondria Bcl2 Bcl-2 Family Regulation Mitochondria->Bcl2 Upregulates BAX Downregulates Bcl-2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_Inflammatory_Pathway NDC This compound Microtubule Microtubule Disruption (in Neutrophils) NDC->Microtubule NLRP3 NLRP3 Inflammasome Assembly Microtubule->NLRP3 Inhibits Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokine Maturation (IL-1β, IL-18) Caspase1->Cytokines Inflammation Inflammation Cytokines->Inflammation Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Tubulin Solution (3 mg/mL) A2 Add Tubulin to Initiate Polymerization P1->A2 P2 Prepare NDC Serial Dilutions A1 Add NDC/Controls to Plate P2->A1 P3 Pre-warm Plate and Reader to 37°C P3->A1 A1->A2 A3 Measure Absorbance (340 nm) over time A2->A3 D1 Plot Absorbance vs. Time A3->D1 D2 Determine IC50 D1->D2 MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_analysis Analysis P1 Seed Cells in 96-well Plate T1 Treat Cells with NDC P1->T1 P2 Prepare NDC Serial Dilutions P2->T1 T2 Incubate for 48-72 hours T1->T2 M1 Add MTT Solution T2->M1 M2 Incubate 3-4 hours M1->M2 M3 Add DMSO to Dissolve Formazan M2->M3 M4 Read Absorbance (570 nm) M3->M4 A1 Calculate Cell Viability M4->A1 A2 Determine IC50 A1->A2

References

N-Deacetylcolchicine: A Technical Guide to its Discovery and Isolation from Gloriosa superba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetylcolchicine, a significant colchicinoid, has been identified in Gloriosa superba, a plant renowned for its production of the anti-gout medication colchicine (B1669291). While not as abundant as colchicine, the presence of this compound is noteworthy, particularly as a key intermediate in the biosynthesis of colchicine and as a potential pharmacological agent in its own right. This technical guide provides a comprehensive overview of the discovery of this compound in Gloriosa superba, detailed methodologies for its extraction and isolation, quantitative data, and an exploration of its mechanism of action through the inhibition of tubulin polymerization.

Discovery and Biosynthesis

The discovery of this compound as a naturally occurring alkaloid in Gloriosa superba has been facilitated by modern analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). While early research focused on the more abundant colchicine, recent phytochemical screenings of Gloriosa superba seeds have revealed the presence of a compound with a mass-to-charge ratio corresponding to this compound[1].

This compound is a crucial intermediate in the biosynthetic pathway of colchicine. The biosynthesis of colchicine in Gloriosa superba begins with the amino acids phenylalanine and tyrosine, which form a phenethylisoquinoline scaffold. A series of enzymatic reactions, including hydroxylations, methylations, and a critical ring expansion, lead to the formation of N-formyldemecolcine. The final steps to produce colchicine involve N-demethylation, N-deformylation to yield this compound, and subsequent N-acetylation[2][3][4]. The elucidation of this pathway highlights the metabolic significance of this compound within the plant.

cluster_0 Colchicine Biosynthesis Pathway Phenylalanine Phenylalanine Phenethylisoquinoline Scaffold Phenethylisoquinoline Scaffold Phenylalanine->Phenethylisoquinoline Scaffold Tyrosine Tyrosine Tyrosine->Phenethylisoquinoline Scaffold N-Formyldemecolcine N-Formyldemecolcine Phenethylisoquinoline Scaffold->N-Formyldemecolcine Series of enzymatic reactions This compound This compound N-Formyldemecolcine->this compound N-deformylation Colchicine Colchicine This compound->Colchicine N-acetylation

Biosynthetic pathway of colchicine.

Experimental Protocols

While a specific, optimized protocol for the isolation of this compound from Gloriosa superba is not extensively documented, methodologies for the extraction and separation of colchicinoids can be effectively adapted. The following protocols are based on established methods for colchicine and other related alkaloids from Gloriosa superba.

Extraction of Colchicinoids

This protocol outlines a general method for the extraction of a crude colchicinoid mixture from Gloriosa superba seeds.

Materials:

  • Dried, powdered Gloriosa superba seeds

  • Methanol (B129727)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Accurately weigh 20 g of finely powdered Gloriosa superba seeds.

  • Place the powdered seeds in a thimble and load it into a 200 mL Soxhlet extractor.

  • Extract the powder with methanol at 60-65°C for 6 hours[5].

  • After extraction, evaporate the methanolic solution to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Column Chromatography

This protocol describes the separation of individual colchicinoids from the crude extract.

Materials:

  • Crude colchicinoid extract

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform with increasing amounts of methanol.

  • Collect fractions of the eluate.

  • Monitor the separation of compounds in the collected fractions using TLC. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

cluster_1 Isolation Workflow Powdered Seeds Powdered Seeds Soxhlet Extraction Soxhlet Extraction Powdered Seeds->Soxhlet Extraction Crude Extract Crude Extract Soxhlet Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Purified this compound Purified this compound TLC Analysis->Purified this compound

Workflow for the isolation of this compound.

Quantitative Data

Quantitative analysis of this compound in Gloriosa superba is still an emerging area of research. However, LC-MS QTof screening of Gloriosa superba seed extracts has provided semi-quantitative data based on peak area. The table below summarizes the findings from one such study.

CompoundRetention Time (min)Mass (m/z)Peak Area
This compound 18.66358.1664821243

Table 1: LC-MS QTof data for this compound from Gloriosa superba seed extract[1].

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for colchicinoids, including this compound, is the disruption of microtubule dynamics through interaction with tubulin. Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape.

This compound binds to the colchicine binding site on the β-tubulin subunit. This binding event induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules. The inhibition of microtubule formation leads to the arrest of the cell cycle in the metaphase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells. This anti-mitotic activity is the basis for the therapeutic potential of colchicinoids in cancer and inflammatory diseases[6][7][8][9].

cluster_2 Mechanism of Action This compound This compound β-Tubulin β-Tubulin This compound->β-Tubulin Binds to Tubulin Dimer Tubulin Dimer β-Tubulin->Tubulin Dimer Forms Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization Inhibits Microtubule Microtubule Microtubule Polymerization->Microtubule Prevents formation of Cell Cycle Arrest Cell Cycle Arrest Microtubule Polymerization->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Signaling pathway of this compound.

Conclusion

This compound represents a fascinating, though less-studied, colchicinoid from Gloriosa superba. Its role as a biosynthetic precursor to colchicine and its inherent bioactivity make it a compound of significant interest for further research. The methodologies outlined in this guide provide a foundation for its targeted isolation and characterization. Future studies focusing on optimizing isolation protocols, quantifying its presence in various plant parts and cultivars, and further elucidating its pharmacological profile will be crucial in unlocking the full potential of this naturally occurring alkaloid.

References

N-Deacetylcolchicine: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deacetylcolchicine, a significant derivative of colchicine, is a compound of considerable interest in medicinal chemistry and pharmacology. As an analogue of a potent antimitotic agent, understanding its physicochemical properties is paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its putative biological signaling pathways.

Physicochemical Properties

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₂₃NO₅PubChem[1]
Molecular Weight 357.4 g/mol PubChem[1]
Physical State Solid(Typical for similar alkaloids)
Appearance Brownish Yellow SolidChemicalBook
Melting Point Data not available-
Boiling Point 626.6 ± 55.0 °C (Predicted)ChemicalBook
pKa 8.62 ± 0.40 (Predicted)ChemicalBook
LogP (XLogP3) 0.9PubChem[1]
Table 2: Solubility Profile of this compound
SolventSolubilitySource
Chloroform SolubleChemicalBook
Water Data not available-
Ethanol Data not available-
Dimethyl Sulfoxide (B87167) (DMSO) Data not available-

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the general methodologies for assessing the key parameters of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of a high degree of purity.

Determination of Solubility

Solubility is a crucial property that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of pharmaceutically relevant solvents, including water, ethanol, and dimethyl sulfoxide (DMSO), are selected for the analysis.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed container. The resulting mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Putative Signaling Pathway

This compound, like its parent compound colchicine, is believed to exert its biological effects primarily through interaction with tubulin, a key component of the cytoskeleton. This interaction disrupts the formation of microtubules, leading to a cascade of downstream cellular events.

N-Deacetylcolchicine_Signaling_Pathway Putative Signaling Pathway of this compound NDC This compound Tubulin Tubulin Dimers NDC->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Putative signaling pathway of this compound.

The binding of this compound to tubulin dimers prevents their polymerization into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, the cell cycle is arrested, typically at the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.

Experimental Workflow for Physicochemical Characterization

The systematic determination of the physicochemical properties of a compound follows a logical workflow.

Physicochemical_Characterization_Workflow General Workflow for Physicochemical Characterization start Start: Pure Compound mol_formula Determine Molecular Formula & Weight start->mol_formula phys_state Observe Physical State & Appearance start->phys_state melting_point Determine Melting Point mol_formula->melting_point solubility Determine Solubility mol_formula->solubility pka Determine pKa mol_formula->pka logp Determine LogP mol_formula->logp data_analysis Data Analysis & Reporting phys_state->data_analysis melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis

Caption: General workflow for physicochemical characterization.

This workflow begins with obtaining a pure sample of the compound. The foundational properties, molecular formula and weight, are determined, and its physical state and appearance are observed. Subsequently, key experimental parameters such as melting point, solubility in various solvents, pKa, and the partition coefficient (LogP) are determined. The final step involves the analysis and reporting of the collected data to build a comprehensive physicochemical profile of the compound.

Conclusion

This compound presents an intriguing profile for researchers in drug discovery and development. While a complete experimental dataset of its physicochemical properties is yet to be fully established, the available computed data, coupled with the understanding of its parent compound, provides a strong basis for further investigation. The methodologies and pathways described in this guide offer a framework for the systematic characterization and biological evaluation of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

N-Deacetylcolchicine: A Technical Guide to a Potent Microtubule Depolymerizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetylcolchicine, an active metabolite of colchicine (B1669291), is a potent microtubule-depolymerizing agent that exhibits significant antimitotic and pro-apoptotic activities. By binding to the colchicine-binding site on β-tubulin, it inhibits the polymerization of tubulin into microtubules, a critical process for cell division, intracellular transport, and the maintenance of cell structure. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates. While specific quantitative data for this compound is limited in the public domain, its activity is widely considered to be comparable to, and in some instances greater than, its parent compound, colchicine.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its biological effects by directly interfering with the dynamic instability of microtubules. The core mechanism involves the following steps:

  • Binding to Tubulin: this compound binds with high affinity to the colchicine-binding site located on the β-tubulin subunit of the αβ-tubulin heterodimer.[1]

  • Inhibition of Polymerization: This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for its incorporation into a growing microtubule.[1] This effectively inhibits microtubule polymerization.

  • Microtubule Depolymerization: At substoichiometric concentrations, the this compound-tubulin complex can co-polymerize into the microtubule ends, effectively "capping" them and preventing further addition of tubulin subunits.[2][3] This leads to a net depolymerization of the microtubule network.

  • Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for proper chromosome segregation during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][5][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8]

Quantitative Data

While extensive quantitative data for this compound is not as readily available as for its parent compound, the following table summarizes a key reported value.

Table 1: Inhibitory Activity of this compound on Tubulin Polymerization

CompoundAssay SystemIC50 (µM)Reference
This compoundBovine Brain Microtubules3[9]

IC50: The half-maximal inhibitory concentration.

Given the structural similarity and shared mechanism of action, the cytotoxic activity of this compound is expected to be in a similar range to that of colchicine. The following table provides a reference for the cytotoxic potency of colchicine across various human cancer cell lines.

Table 2: Cytotoxic Activity (IC50) of Colchicine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (ng/mL)Reference
PC3Prostate Cancer22.99[10]
HCT-116Colon Cancer~1000 (as 1µM)[11]
Colo-205Colon Cancer~800 (as 0.8µM)[11]
SW480Colon Cancer>10[12]
HT-29Colon CancerInduces apoptosis at 1 µg/ml[7]
A549Lung Cancer--
MCF-7Breast Cancer--
HepG2Liver Cancer--

Note: The cytotoxic activity of this compound is reported to be comparable to or greater than that of colchicine.[13] This table serves as a reference for the expected potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of microtubule polymerization by monitoring the increase in turbidity as tubulin dimers assemble into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (10 mM)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Positive control (e.g., colchicine)

  • 96-well, clear bottom microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control in G-PEM buffer. The final DMSO concentration should not exceed 1%.

  • Assay Setup: On ice, add the test compounds or vehicle control to the wells of a 96-well plate. Add purified tubulin to each well to a final concentration of 3-4 mg/mL.

  • Initiation of Polymerization: Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[14]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). Incubate for 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of the compound.[7][15]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with various concentrations of this compound and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[8][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

N_Deacetylcolchicine_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequences NDC This compound Tubulin αβ-Tubulin Dimer NDC->Tubulin Binds to β-subunit NDC_Tubulin NDC-Tubulin Complex Tubulin->NDC_Tubulin Microtubule Microtubule Polymerization NDC_Tubulin->Microtubule Inhibits Depolymerization Microtubule Depolymerization Microtubule->Depolymerization Spindle Mitotic Spindle Disruption Depolymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays Tubulin_Assay Tubulin Polymerization Assay IC50_Tubulin Determine IC50 for Tubulin Inhibition Tubulin_Assay->IC50_Tubulin Cell_Culture Treat Cancer Cells with This compound MTT_Assay MTT Assay Cell_Culture->MTT_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis_Assay IC50_Cytotoxicity Determine Cytotoxic IC50 MTT_Assay->IC50_Cytotoxicity G2M_Arrest Quantify G2/M Arrest Cell_Cycle_Assay->G2M_Arrest Apoptosis_Induction Measure Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction

Caption: Experimental workflow for characterizing this compound.

Apoptosis_Signaling_Pathway NDC This compound Microtubule_Disruption Microtubule Disruption NDC->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Bax_Up ↑ Bax Bcl2_Family->Bax_Up Bcl2_Down ↓ Bcl-2 Bcl2_Family->Bcl2_Down Mito_Pathway Mitochondrial Pathway Bax_Up->Mito_Pathway Bcl2_Down->Mito_Pathway Cyto_C Cytochrome c Release Mito_Pathway->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Implications for Drug Development

This compound's potent microtubule-depolymerizing activity makes it a compound of significant interest for oncology drug development. Its ability to induce mitotic arrest and apoptosis in proliferating cells underscores its potential as an anticancer agent. Furthermore, as a derivative of a well-characterized natural product, it provides a valuable scaffold for the development of novel analogs with improved therapeutic indices, such as enhanced tumor selectivity and reduced toxicity. The methodologies and data presented in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and related compounds. Future preclinical studies should focus on comprehensive in vivo efficacy and toxicity profiling to fully elucidate its clinical potential.

References

An In-depth Technical Guide to the N-Deacetylcolchicine Binding Site on β-Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the binding of N-deacetylcolchicine to its target site on β-tubulin. It includes quantitative binding data, detailed experimental protocols for characterization, and an exploration of the downstream signaling consequences of this interaction.

Introduction

This compound, a derivative of the potent mitotic inhibitor colchicine (B1669291), exerts its anti-cancer effects by targeting the colchicine binding site on the β-subunit of tubulin. This interaction disrupts microtubule dynamics, a process critical for cell division, leading to cell cycle arrest and apoptosis. Understanding the molecular details of this binding event is crucial for the rational design of novel tubulin inhibitors with improved therapeutic indices. This guide delves into the specifics of the this compound binding site, the methodologies to study this interaction, and the cellular pathways affected.

The colchicine binding site is located at the interface between the α- and β-tubulin subunits, predominantly within the β-tubulin monomer.[1][2] The binding of ligands to this site physically obstructs the conformational changes required for tubulin dimers to polymerize into straight protofilaments, thus inhibiting microtubule formation.[3]

Quantitative Binding and Inhibitory Data

The interaction of this compound and its derivatives with tubulin has been quantified using various biophysical and biochemical assays. The following tables summarize key quantitative data available in the literature.

CompoundAssay TypeTargetValueReference
This compound tartrateMicrotubule Polymerization AssayBovine brain microtubulesIC50: 3 µM

Table 1: Inhibitory Concentration of this compound.

CompoundTubulin IsotypeCalculated Binding Free Energy (kcal/mol)Reference
N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine)αβII-56.74
N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine)αβIII-51.95
N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine)αβIV-64.45

Table 2: Calculated Binding Affinities of a DAMA-colchicine to Different Tubulin Isotypes.

Experimental Protocols

Characterizing the binding of this compound to β-tubulin involves a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy: Tryptophan Quenching Assay

This method is used to determine the binding affinity by measuring the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding.[4]

Principle: Tubulin contains tryptophan residues that fluoresce when excited with UV light. When a ligand like this compound binds near these residues, it can cause a conformational change in the protein that leads to a decrease (quenching) in the fluorescence intensity. The degree of quenching is proportional to the concentration of the bound ligand.

Methodology:

  • Protein Preparation: Purified tubulin is diluted to a final concentration of 1-2 µM in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8).

  • Ligand Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted.

  • Titration: The tubulin solution is placed in a quartz cuvette in a spectrofluorometer. The intrinsic tryptophan fluorescence is excited at 295 nm, and the emission spectrum is recorded from 310 to 400 nm.

  • Data Acquisition: Small aliquots of the this compound solution are sequentially added to the tubulin solution. After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded.

  • Data Analysis: The change in fluorescence intensity at the emission maximum (around 330-340 nm) is plotted against the ligand concentration. The data is then fitted to a binding isotherm equation (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (Kd).

Experimental Workflow for Fluorescence Quenching Assay

G Fluorescence Quenching Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution (1-2 µM in PEM Buffer) setup Place Tubulin in Cuvette Set up Spectrofluorometer (Ex: 295nm, Em: 310-400nm) prep_tubulin->setup prep_ligand Prepare this compound Stock and Serial Dilutions titration Titrate with this compound prep_ligand->titration setup->titration record Record Fluorescence Spectrum after each addition titration->record Equilibrate record->titration Repeat for all concentrations plot Plot ΔFluorescence vs. [Ligand] record->plot fit Fit Data to Binding Isotherm plot->fit kd Determine Dissociation Constant (Kd) fit->kd

Caption: Workflow for determining binding affinity using fluorescence quenching.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5]

Principle: When this compound binds to tubulin, heat is either released (exothermic) or absorbed (endothermic). An ITC instrument measures these small heat changes as the ligand is titrated into the protein solution.

Methodology:

  • Sample Preparation: Both tubulin and this compound solutions are prepared in the exact same, thoroughly degassed buffer to minimize heats of dilution. A typical concentration for the protein in the sample cell is 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.

  • Instrument Setup: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the tubulin solution, and the injection syringe is filled with the this compound solution.

  • Titration: A series of small, precise injections of the ligand solution are made into the sample cell. The heat change after each injection is measured by the instrument.

  • Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Experimental Workflow for Isothermal Titration Calorimetry

G Isothermal Titration Calorimetry Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_samples Prepare and Degas Tubulin and this compound in Identical Buffer load_samples Load Tubulin into Sample Cell and Ligand into Syringe prep_samples->load_samples run_titration Perform Automated Titration load_samples->run_titration integrate_peaks Integrate Heat per Injection run_titration->integrate_peaks plot_isotherm Plot Heat vs. Molar Ratio integrate_peaks->plot_isotherm fit_model Fit to a Binding Model plot_isotherm->fit_model thermo_params Determine Kd, n, ΔH, and ΔS fit_model->thermo_params

Caption: Workflow for thermodynamic characterization of binding by ITC.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the tubulin-ligand complex, revealing the precise binding mode and interactions.[3][6]

Principle: A crystal of the tubulin protein is soaked with the ligand, or the complex is co-crystallized. The crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Methodology:

  • Crystallization: Crystals of tubulin, often in a complex with a stabilizing protein like a stathmin-like domain, are grown.

  • Ligand Soaking or Co-crystallization: The grown crystals are transferred to a solution containing a high concentration of this compound for a period to allow the ligand to diffuse into the crystal and bind to the protein. Alternatively, the tubulin-ligand complex is formed in solution before crystallization is attempted.

  • Cryo-protection and Data Collection: The crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model of the tubulin-ligand complex is then built into the electron density and refined. The structure of the tubulin-DAMA-colchicine complex has been solved and is available in the Protein Data Bank (PDB ID: 1SA0).[3]

G cluster_prep Preparation cluster_exp Data Collection cluster_analysis Structure Determination crystallize Crystallize Tubulin (often with a stabilizing protein) soak Soak Crystal with This compound or Co-crystallize crystallize->soak cryo Cryo-protect and Flash-cool Crystal soak->cryo diffract Collect X-ray Diffraction Data cryo->diffract process_data Process Diffraction Data diffract->process_data solve_structure Solve Phase Problem and Generate Electron Density Map process_data->solve_structure build_model Build and Refine Atomic Model solve_structure->build_model analyze_interactions Analyze Binding Site Interactions build_model->analyze_interactions

Caption: Signaling cascade from this compound binding to apoptosis.

Conclusion

This compound represents a valuable lead compound in the development of anti-cancer therapeutics that target microtubule dynamics. Its interaction with the colchicine binding site on β-tubulin is a well-defined molecular event that can be thoroughly characterized using a combination of biophysical and structural methods. The downstream consequences of this binding, primarily G2/M arrest and the activation of the intrinsic apoptotic pathway via JNK and p38 MAPK signaling, provide a clear mechanism for its cytotoxic effects. This technical guide offers a foundational understanding for researchers aiming to further investigate and exploit this important therapeutic target.

References

N-Deacetylcolchicine's Role in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-deacetylcolchicine (NDC), also known as gloriosine (B193303) or N-deacetyl-N-formyl-colchicine, is a potent derivative of colchicine (B1669291) with significant promise as an anticancer agent.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and integrity. By binding to the colchicine-binding site on β-tubulin, NDC inhibits tubulin polymerization, leading to a cascade of events that culminates in programmed cell death, or apoptosis.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying NDC-induced apoptosis, complete with detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound, much like its parent compound colchicine, exerts its potent antimitotic effects by directly interfering with the formation of microtubules.[2] Microtubules are essential components of the cytoskeleton, playing a pivotal role in the formation of the mitotic spindle during cell division.

NDC binds to the colchicine-binding site on β-tubulin subunits, preventing their polymerization into microtubules.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[2] Prolonged arrest at this checkpoint triggers the intrinsic pathway of apoptosis, leading to the selective elimination of rapidly dividing cancer cells.[2]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound primarily involves the intrinsic, or mitochondrial, pathway. This pathway is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Key Signaling Events:

  • Mitotic Arrest: Inhibition of tubulin polymerization by NDC leads to a prolonged G2/M phase arrest.

  • Activation of Pro-apoptotic Bcl-2 Family Proteins: The sustained mitotic arrest signals cellular stress, leading to the upregulation and/or activation of pro-apoptotic "BH3-only" proteins. These proteins, in turn, activate the effector proteins Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that increase its permeability.

  • Release of Cytochrome c: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

  • Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

  • Substrate Cleavage and Apoptosis: The executioner caspases cleave a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The p53 tumor suppressor protein can also play a role in this process. In response to cellular stress induced by mitotic arrest, p53 can be activated, leading to the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax and Puma, further amplifying the apoptotic signal.

cluster_0 This compound (NDC) cluster_1 Cellular Effects cluster_2 Intrinsic Apoptosis Pathway cluster_3 p53 Pathway (Stress Response) NDC This compound Tubulin β-Tubulin NDC->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Arrest Microtubule->G2M Leads to Bcl2_family Bcl-2 Family (Bax, Bak activation) G2M->Bcl2_family Induces p53 p53 Activation G2M->p53 Induces stress MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Triggers Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Results in Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Initiates Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes p53->Bcl2_family Upregulates Bax

Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The cytotoxic and anti-proliferative activities of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: IC50 Values of this compound (Gloriosine) in Human Cancer Cell Lines [1][3]

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma50.36
HeLaCervical Cancer42.17
MCF-7Breast Cancer63.82
MDA-MB-231Breast Cancer48.77
HCT-116Colon Cancer38.92
HT-29Colon Cancer55.61
Panc-1Pancreatic Cancer72.45
MIA PaCa-2Pancreatic Cancer68.19
PC-3Prostate Cancer81.28
DU-145Prostate Cancer75.93
U-87 MGGlioblastoma92.14
K-562Leukemia45.88
MOLT-4Leukemia32.61
HL-60Leukemia39.24
SK-OV-3Ovarian Cancer100.28

Table 2: Comparative IC50 Values of this compound and Colchicine [1]

Cell LineThis compound (nM)Colchicine (nM)
A54950.3662.15
MCF-763.8275.43
HCT-11638.9245.28

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize this compound-induced apoptosis.

Cell Culture and Treatment
  • Cell Lines: Select appropriate human cancer cell lines for the study (e.g., A549, HeLa, MCF-7).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium of the cells with the medium containing NDC or vehicle control (DMSO).

Cell Viability Assay (MTT or SRB Assay)
  • Principle: These colorimetric assays measure cell viability based on metabolic activity (MTT) or total protein content (SRB).

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of NDC concentrations for a specified period (e.g., 24, 48, or 72 hours).

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

    • For SRB assay, fix the cells with trichloroacetic acid (TCA), stain with SRB solution, and then solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Treat cells with NDC at the desired concentrations for the indicated times.

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

start Start: Cell Culture & Treatment viability Cell Viability Assay (MTT/SRB) start->viability apoptosis_detection Apoptosis Detection (Annexin V/PI) start->apoptosis_detection dna_fragmentation DNA Fragmentation (TUNEL Assay) start->dna_fragmentation protein_analysis Protein Analysis (Western Blot) start->protein_analysis caspase_activity Caspase Activity Assay start->caspase_activity end End: Data Analysis & Interpretation viability->end apoptosis_detection->end dna_fragmentation->end protein_analysis->end caspase_activity->end

General experimental workflow for studying NDC-induced apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

  • Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.

  • Procedure:

    • Treat cells grown on coverslips or slides with NDC.

    • Fix and permeabilize the cells.

    • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA-binding dye like DAPI.

    • Visualize the cells using fluorescence microscopy. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Apoptotic Proteins
  • Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathways.

  • Procedure:

    • Treat cells with NDC for various time points.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, pro-caspase-3, cleaved caspase-3, PARP, cleaved PARP, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression.

Caspase Activity Assay
  • Principle: This is a colorimetric or fluorometric assay that measures the activity of specific caspases (e.g., caspase-3, -8, -9) using synthetic substrates that are cleaved by the active enzyme to release a chromophore or fluorophore.

  • Procedure:

    • Treat cells with NDC to induce apoptosis.

    • Lyse the cells to release the caspases.

    • Add the cell lysate to a reaction buffer containing the specific caspase substrate.

    • Incubate the reaction mixture at 37°C.

    • Measure the absorbance or fluorescence using a microplate reader.

    • The increase in signal is proportional to the caspase activity in the sample.

Conclusion

This compound is a potent inducer of apoptosis in a variety of cancer cell lines, with IC50 values often in the nanomolar range.[1] Its mechanism of action, centered on the inhibition of tubulin polymerization, triggers the intrinsic apoptotic pathway, making it a promising candidate for cancer chemotherapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of NDC and to elucidate the finer details of its apoptotic signaling cascade. The provided quantitative data serves as a valuable reference for designing and interpreting future studies in the field of cancer drug development.

References

The Pharmacokinetics of N-Deacetylcolchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacokinetic data for N-Deacetylcolchicine is limited. This guide provides a comprehensive overview based on the well-characterized pharmacokinetics of its parent compound, colchicine (B1669291), and available information on its metabolism.

Introduction

This compound is a metabolite of colchicine, a widely used therapeutic agent for gout and other inflammatory conditions. Understanding the pharmacokinetic profile of this compound is crucial for a complete picture of colchicine's disposition and potential metabolite-driven effects. This technical guide synthesizes the available information on the formation of this compound and infers its pharmacokinetic properties from the extensive data on colchicine.

Pharmacokinetics of Colchicine (Parent Compound)

The pharmacokinetics of colchicine are well-documented and provide a basis for understanding the likely behavior of its metabolites. Colchicine exhibits a narrow therapeutic index, and its disposition is primarily governed by metabolism and active transport.

Absorption

Oral colchicine is readily absorbed, with peak plasma concentrations (Cmax) reached within 1 to 3 hours post-administration.[1]

Distribution

Colchicine has low protein binding and a large volume of distribution, ranging from 5 to 8 L/kg in healthy young adults, indicating extensive tissue uptake.[1]

Metabolism

Colchicine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] The main metabolic pathways are demethylation to 2-O-demethylcolchicine and 3-O-demethylcolchicine.[1] While N-deacetylation is a known metabolic reaction for some drugs, it appears to be a minor pathway for colchicine, with plasma levels of its metabolites generally constituting less than 5% of the parent drug concentration.[1]

Excretion

The mean elimination half-life of colchicine is between 26.6 and 31.2 hours in healthy young adults.[1] It is primarily eliminated unchanged in the bile and urine.[1] The P-glycoprotein (P-gp) efflux transporter also plays a significant role in its elimination.

Quantitative Pharmacokinetic Data

ParameterValueReference
Cmax (ng/mL) 1.1 - 4.4[1]
Tmax (hours) 1 - 3[1]
Elimination Half-Life (hours) 26.6 - 31.2[1]
Volume of Distribution (L/kg) 5 - 8[1]
Metabolite Levels <5% of parent drug[1]

Experimental Protocols

While specific protocols for the pharmacokinetic analysis of this compound are not published, methodologies for its parent compound, colchicine, are well-established and can be adapted.

In Vitro Metabolism of Colchicine

This protocol describes a general method to study the formation of colchicine metabolites in a controlled laboratory setting.

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes, colchicine (as the substrate), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding an NADPH-generating system.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle agitation.

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile.[2]

  • Analysis:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Analyze the supernatant for the presence of metabolites, including this compound, using a validated analytical method like LC-MS/MS.

Quantification of Colchicine in Biological Samples by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of colchicine in plasma, which could be optimized for this compound.

  • Sample Preparation:

    • To a plasma sample (e.g., 200 µL), add an internal standard (e.g., pimozide).

    • Precipitate plasma proteins by adding a solvent like methanol (B129727) (e.g., 900 µL).

    • Vortex and centrifuge the sample.

    • Inject a portion of the supernatant (e.g., 20 µL) into the LC-MS/MS system.[3]

  • Chromatographic Conditions:

    • Column: A suitable C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic solvent (e.g., methanol with 0.1% formic acid).[3]

    • Flow Rate: Typically around 0.5 mL/min.[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Visualizations

Metabolic Pathway of Colchicine

Colchicine_Metabolism Colchicine Colchicine Metabolites Demethylated Metabolites (e.g., 2-O-demethylcolchicine, 3-O-demethylcolchicine) Colchicine->Metabolites CYP3A4 N_Deacetylcolchicine This compound (Minor Metabolite) Colchicine->N_Deacetylcolchicine CYP450 (Presumed) Excretion Biliary and Renal Excretion (Unchanged Drug and Metabolites) Colchicine->Excretion P-gp Metabolites->Excretion N_Deacetylcolchicine->Excretion

Caption: Metabolic pathways of colchicine, highlighting the major demethylation route and the minor N-deacetylation pathway.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Animal_Study In Vivo Study (e.g., Rodent Model) Blood_Sampling Serial Blood Sampling Animal_Study->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Extraction Analyte Extraction Protein_Precipitation->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calculation

Caption: A generalized experimental workflow for the in vivo pharmacokinetic analysis of a drug metabolite.

Conclusion

While direct pharmacokinetic studies on this compound are scarce, its formation as a minor metabolite of colchicine suggests low systemic exposure. The well-established pharmacokinetic profile of colchicine, dominated by CYP3A4-mediated metabolism and P-gp-mediated transport, provides a strong framework for inferring the disposition of this compound. Further research employing sensitive analytical techniques, such as LC-MS/MS, is necessary to definitively characterize the pharmacokinetics of this metabolite and its potential contribution to the overall pharmacological and toxicological profile of colchicine.

References

N-Deacetylcolchicine: A Technical Guide to Probing Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-deacetylcolchicine as a potent chemical probe for investigating microtubule dynamics. This compound, a derivative of colchicine (B1669291), disrupts microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This interaction induces conformational changes in the tubulin dimer, preventing its incorporation into growing microtubules and leading to the destabilization of the microtubule network. The consequent disruption of essential cellular processes, such as mitosis and intracellular transport, makes this compound a valuable tool for studying cytoskeletal function and a compound of interest in cancer research. This guide details its mechanism of action, provides quantitative data on its activity, and offers comprehensive protocols for its application in key experimental assays.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its biological effects primarily through its direct interaction with tubulin, the fundamental protein subunit of microtubules. The mechanism can be delineated as follows:

  • Binding to the Colchicine Site: this compound binds to the well-characterized colchicine-binding site located on the β-tubulin subunit.[1] This binding pocket is situated at the interface between the α- and β-tubulin monomers within the heterodimer. The interaction is non-covalent and reversible.

  • Conformational Changes and Inhibition of Polymerization: Upon binding, this compound induces a conformational change in the tubulin heterodimer, causing it to adopt a curved structure. This altered conformation is incompatible with the straight protofilament architecture required for microtubule assembly. Consequently, the incorporation of tubulin dimers into the growing ends of microtubules is sterically hindered, leading to an inhibition of microtubule polymerization.[2]

  • Substoichiometric Poisoning: At substoichiometric concentrations, the this compound-tubulin complex can incorporate into the plus ends of microtubules. This "poisoning" of the microtubule end is sufficient to suppress microtubule dynamics by reducing the rate and extent of both growth and shortening phases.[3] It also leads to a decrease in the frequency of "catastrophes" (the transition from a growing to a shrinking state) and an increase in the frequency of "rescues" (the transition from a shrinking to a growing state), ultimately resulting in kinetically stabilized but non-functional microtubules.[3]

  • Stimulation of Tubulin GTPase Activity: The binding of colchicine and its analogs, including this compound, can stimulate the intrinsic GTPase activity of soluble tubulin dimers.[4] This effect is attributed to the trimethoxybenzene ring of the colchicine scaffold.[4] The hydrolysis of GTP to GDP in tubulin is a critical regulatory step in microtubule dynamics.

The culmination of these molecular events is a net depolymerization of the microtubule network, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis.

Mechanism of this compound Action NDC This compound Tubulin αβ-Tubulin Dimer NDC->Tubulin Binds to Colchicine Site on β-Tubulin NDC_Tubulin This compound- Tubulin Complex Tubulin->NDC_Tubulin Polymerization Microtubule Polymerization NDC_Tubulin->Polymerization Inhibits Dynamics Suppression of Microtubule Dynamics NDC_Tubulin->Dynamics Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Spindle Mitotic Spindle Disruption Dynamics->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of this compound-induced microtubule disruption.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize key data for this compound and its photoaffinity analog.

ParameterValueCompoundSource
IC50 for Microtubule Polymerization 3 µMThis compound (tartrate)[5]
Apparent Ki (Competition with [3H]colchicine) 1.40 ± 0.17 µM(2-nitro-4-azidophenyl)deacetylcolchicine[6]
Apparent Kd (High-affinity site) 0.48 ± 0.11 µM(2-nitro-4-azidophenyl)deacetylcolchicine[6]
Apparent Kd (Low-affinity site) 11.6 ± 3.5 µM(2-nitro-4-azidophenyl)deacetylcolchicine[6]

Table 1: In Vitro Activity of this compound and its Analogs.

Cell LineCancer TypeIC50 (nM)CompoundSource
MCF-7Breast Adenocarcinoma28 - 187Azo-derivatives of this compound[7]
HCT116Colorectal Carcinoma28 - 187Azo-derivatives of this compound[7]

Table 2: Antiproliferative Activity of this compound Derivatives.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in turbidity (absorbance at 340 nm) as microtubules form.

Materials:

  • Purified tubulin (>99% pure, e.g., from bovine brain)

  • G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (10 mM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., colchicine)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation:

    • Thaw purified tubulin on ice.

    • Prepare serial dilutions of this compound in G-PEM buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Setup (on ice):

    • In a 96-well plate, add the this compound dilutions or controls.

    • Add purified tubulin to each well to a final concentration of 3-4 mg/mL (~30-40 µM).

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits the polymerization rate by 50% compared to the vehicle control.

In Vitro Tubulin Polymerization Assay Workflow Reagents Prepare Reagents on Ice (Tubulin, Buffers, this compound) Setup Set Up Reactions in 96-well Plate (on ice) Reagents->Setup Initiate Initiate Polymerization (Add GTP) Setup->Initiate Measure Measure Absorbance at 340 nm (37°C, every 30s for 60-90 min) Initiate->Measure Analyze Analyze Data (Plot Absorbance vs. Time, Calculate IC50) Measure->Analyze

Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Microtubules

This cell-based assay allows for the visualization of the effects of this compound on the microtubule network within intact cells.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, A549)

  • Sterile glass coverslips

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach 50-70% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a desired duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed PBS.

    • Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes (if paraformaldehyde-fixed).

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the drug dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content, revealing cell cycle arrest induced by this compound.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound stock solution

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells, wash with ice-cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow Seed Seed and Treat Cells with this compound Harvest Harvest and Fix Cells (70% Ethanol) Seed->Harvest Stain Stain with Propidium Iodide and RNase A Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Results Quantify Cell Population in G0/G1, S, and G2/M Phases Analyze->Results

Workflow for cell cycle analysis using flow cytometry.

Conclusion

This compound serves as a powerful and specific probe for the study of microtubule dynamics. Its well-defined mechanism of action, involving the inhibition of tubulin polymerization through binding to the colchicine site, allows for the targeted disruption of the microtubule cytoskeleton. This technical guide provides researchers, scientists, and drug development professionals with the essential quantitative data and detailed experimental protocols necessary to effectively utilize this compound in their investigations. The methodologies outlined herein for in vitro tubulin polymerization, immunofluorescence microscopy, cell viability, and cell cycle analysis provide a robust framework for elucidating the intricate roles of microtubules in cellular function and for the screening and characterization of novel antimitotic agents.

References

The Chemical Biology of N-Deacetylcolchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Perspective on a Colchicine (B1669291) Analogue

N-Deacetylcolchicine is a derivative of the well-known mitotic poison, colchicine, an alkaloid extracted from the autumn crocus, Colchicum autumnale. The history of this compound is intrinsically linked to the extensive research into colchicine and its analogues, driven by the desire to develop potent anticancer agents with improved therapeutic indices. Early chemical investigations into the structure-activity relationships of colchicinoids were pivotal in understanding the functional significance of the acetamido group at the C7 position of the B-ring.

Quantitative Data on Biological Activity

This compound and its close derivatives, such as N-deacetyl-N-formyl-colchicine (also known as gloriosine), have demonstrated potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines. Quantitative analyses have shown that these compounds can exhibit IC50 values in the nanomolar range, often comparable or even superior to the parent compound, colchicine. Furthermore, some studies suggest that N-deacetylated derivatives may possess a more favorable therapeutic window, exhibiting lower toxicity to normal cells.

Due to the specificity of the user's request for this compound, it is important to note that a comprehensive, publicly available table of IC50 values for this specific compound across a wide range of cancer cell lines is limited. The following table includes data for the closely related N-deacetyl-N-formyl-colchicine and the parent compound, colchicine, to provide a reference for its expected potency.

CompoundCell LineCancer TypeIC50 (nM)
N-deacetyl-N-formyl-colchicineVariousHuman Cancer Lines≈ 3.0
ColchicineA549Lung Cancer~10-20
ColchicineHeLaCervical Cancer~5-15
ColchicineMCF-7Breast Cancer~10-30
ColchicineHCT116Colorectal Cancer~15-40

Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell line, assay method (e.g., MTT, SRB), and incubation time.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to characterizing the mechanism of action of this compound as a microtubule-destabilizing agent.

Principle: The polymerization of purified tubulin into microtubules in the presence of GTP and at 37°C leads to an increase in turbidity, which can be monitored spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization, such as this compound, will prevent this increase in turbidity.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., colchicine)

  • Vehicle control (DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add varying concentrations of this compound, colchicine (positive control), or DMSO (vehicle control) to the wells of a pre-chilled 96-well plate.

  • Add the tubulin/GTP solution to each well to initiate the reaction.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by measuring the inhibition of polymerization at various concentrations of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare tubulin solution (2 mg/mL) on ice B Add GTP (1 mM) A->B D Add tubulin/GTP solution to wells B->D C Aliquot this compound, controls to 96-well plate C->D E Incubate at 37°C in plate reader D->E F Measure absorbance at 340 nm over time E->F G Plot absorbance vs. time and determine IC50 F->G

Workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with this compound.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.

G cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Flow Cytometry Analysis A Seed cells in 6-well plates B Treat with this compound A->B C Harvest and wash cells B->C D Fix in 70% ethanol C->D E Wash and resuspend in PI staining solution D->E F Acquire data on flow cytometer E->F G Analyze DNA content histograms F->G

Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Principle: A specific peptide substrate for the caspase of interest is conjugated to a fluorophore or a chromophore. Upon cleavage by the active caspase, the fluorophore or chromophore is released, and the resulting signal can be measured.

Protocol:

  • Treat cells with this compound.

  • Lyse the cells to release their contents.

  • Add the caspase substrate to the cell lysate.

  • Incubate the reaction at 37°C.

  • Measure the fluorescence or absorbance using a plate reader.

Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound is the inhibition of microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. The signaling pathways involved are complex and can be cell-type dependent but generally involve the activation of the spindle assembly checkpoint (SAC) and the intrinsic apoptotic pathway.

Persistent mitotic arrest due to microtubule disruption is a potent trigger for apoptosis. This process is often mediated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. The upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) leads to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Additionally, stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways have been implicated in colchicine-induced apoptosis.

G NDC This compound Tubulin β-Tubulin NDC->Tubulin binds MT Microtubule Polymerization Tubulin->MT inhibits SAC Spindle Assembly Checkpoint (SAC) Activation MT->SAC disruption leads to G2M G2/M Arrest SAC->G2M JNKp38 JNK/p38 MAPK Activation SAC->JNKp38 Apoptosis Apoptosis G2M->Apoptosis prolonged arrest leads to Bcl2 Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis JNKp38->Apoptosis JNKp38->Bcl2

Signaling pathway of this compound-induced apoptosis.

N-Deacetylcolchicine's Effect on Tubulin GTPase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-deacetylcolchicine, a derivative of the plant alkaloid colchicine (B1669291), is a potent inhibitor of microtubule polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules is intrinsically linked to the hydrolysis of guanosine (B1672433) triphosphate (GTP) by β-tubulin. This document provides a comprehensive technical overview of the effects of this compound on the GTPase activity of tubulin, summarizing available data, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

This compound, like its parent compound colchicine, binds to the colchicine binding site on β-tubulin. This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the growing microtubule lattice. This disruption of polymerization leads to microtubule destabilization and cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.

A key aspect of the mechanism of action of colchicine and its analogs is the stimulation of a polymerization-independent GTPase activity of tubulin. While GTP hydrolysis is normally coupled to the polymerization of tubulin into microtubules, colchicine-site binders can uncouple this process, leading to GTP hydrolysis by soluble tubulin dimers. This guide focuses on the current understanding of this compound's role in modulating this critical enzymatic activity.

Data Presentation: Effect of Colchicine Analogs on Tubulin GTPase Activity

Quantitative kinetic data specifically for this compound's effect on tubulin GTPase activity is not extensively available in the public domain. However, studies on colchicine and other analogs provide valuable insights into the expected effects. The following table summarizes representative data for colchicine, which is structurally very similar to this compound. It is important to note that these values should be considered as a proxy, and direct experimental determination for this compound is recommended for precise characterization.

CompoundTubulin SourceMethodKey FindingsReference
ColchicineBovine BrainMalachite green assayStimulation of GTPase activity(Lin et al., 1981)
ColchicineNot SpecifiedNot SpecifiedEnhances tubulin's GTPase activity in solution[2]

Note: The study by Lin et al. (1981) confirmed the stimulation of GTPase activity by colchicine but did not provide specific kinetic parameters like K_m or V_max in the abstract.

Experimental Protocols

The following protocols are generalized methodologies for assessing the effect of compounds like this compound on tubulin polymerization and GTPase activity, based on established practices in the field.

Tubulin Purification

For accurate and reproducible results, highly purified tubulin is essential. A common method is the purification from bovine or porcine brain tissue through cycles of polymerization and depolymerization, followed by phosphocellulose chromatography to remove microtubule-associated proteins (MAPs).

Tubulin Polymerization Assay

This assay measures the extent of microtubule formation over time and can be used to determine the inhibitory concentration (IC50) of a compound.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.

Materials:

  • Purified tubulin (e.g., >99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • GTP solution (e.g., 100 mM stock)

  • This compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a plate reader function

Procedure:

  • On ice, prepare a reaction mixture containing polymerization buffer and the desired concentration of tubulin (typically 1-2 mg/mL).

  • Add GTP to a final concentration of 1 mM.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Transfer the reaction mixtures to a pre-chilled 96-well plate.

  • Place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes.

  • Plot absorbance versus time to obtain polymerization curves. The IC50 value can be calculated from the dose-response curve of polymerization inhibition.

Tubulin GTPase Activity Assay

This assay directly measures the rate of GTP hydrolysis by tubulin in the presence and absence of the test compound.

Principle: The amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

Materials:

  • Purified tubulin

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 1 mM EGTA)

  • GTP solution

  • This compound stock solution

  • Malachite green reagent

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified tubulin (e.g., 1-5 µM), and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture at 37°C for a time sufficient to allow for compound binding (e.g., 15-30 minutes).

  • Initiate the reaction by adding GTP to a final concentration that is at or above the K_m for tubulin's GTPase activity (if known, otherwise typically 0.1-1 mM).

  • At various time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw aliquots of the reaction and stop the reaction by adding the malachite green reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Generate a standard curve using the phosphate standard solution.

  • Calculate the concentration of Pi released at each time point and plot it against time. The slope of the linear portion of the curve represents the initial rate of GTP hydrolysis.

  • Compare the rates in the presence of this compound to the control to determine the effect on GTPase activity.

Mandatory Visualizations

Tubulin_Polymerization_Pathway Tubulin Polymerization and GTP Hydrolysis Pathway cluster_0 Soluble Tubulin Pool cluster_1 Microtubule Tubulin-GTP Tubulin-GTP MT_Lattice_GTP GTP-Tubulin (in microtubule) Tubulin-GTP->MT_Lattice_GTP Polymerization GTP_Hydrolysis_Uncoupled GTP -> GDP + Pi Tubulin-GTP->GTP_Hydrolysis_Uncoupled Stimulated GTP Hydrolysis (Uncoupled from Polymerization) Tubulin-GDP Tubulin-GDP Tubulin-GDP->Tubulin-GTP Nucleotide Exchange (GDP for GTP) MT_Lattice_GDP GDP-Tubulin (in microtubule) MT_Lattice_GTP->MT_Lattice_GDP GTP Hydrolysis MT_Lattice_GDP->Tubulin-GDP Depolymerization This compound This compound This compound->Tubulin-GTP Binding

Caption: Signaling pathway of tubulin polymerization and the effect of this compound.

GTPase_Assay_Workflow Experimental Workflow for Tubulin GTPase Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Tubulin) B Add this compound (or vehicle) A->B C Pre-incubate at 37°C B->C D Initiate with GTP C->D E Incubate at 37°C D->E F Stop Reaction at Time Points (with Malachite Green) E->F G Measure Absorbance F->G H Calculate Pi Released G->H I Determine GTPase Rate H->I

Caption: Workflow for determining the effect of this compound on tubulin's GTPase activity.

Conclusion

This compound is a potent microtubule-destabilizing agent that acts by binding to the colchicine site on β-tubulin. A key feature of this class of compounds is the induction of a polymerization-independent GTPase activity in soluble tubulin. While specific quantitative kinetic data for this compound's effect on this activity is limited in the readily available literature, the established protocols and the known effects of the parent compound, colchicine, provide a strong framework for its investigation. Further research to precisely quantify the kinetic parameters of this compound-stimulated tubulin GTPase activity will be crucial for a complete understanding of its mechanism of action and for the development of novel therapeutics targeting the tubulin cytoskeleton.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Deacetylcolchicine from Colchicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colchicine (B1669291) is a naturally occurring alkaloid extracted from the autumn crocus (Colchicum autumnale) and is well-documented for its potent anti-inflammatory and antimitotic properties.[1][2][3] It is a cornerstone therapy for gout and has applications in treating Familial Mediterranean Fever and pericarditis.[2][3] The biological activity of colchicine is primarily attributed to its ability to disrupt microtubule polymerization, which can lead to mitotic arrest in dividing cells.[4]

N-deacetylcolchicine is a key derivative and metabolite of colchicine. The removal of the N-acetyl group at the C-7 position of the B-ring to form a primary amine can influence the molecule's binding affinity to tubulin and its overall pharmacological profile.[4][5] The synthesis of this compound is a crucial step for the development of novel colchicinoid derivatives and for structure-activity relationship (SAR) studies aimed at creating analogues with enhanced therapeutic efficacy and reduced toxicity.[1][5]

This document provides a detailed protocol for the synthesis of this compound via acid-catalyzed hydrolysis of colchicine.

Data Presentation

Table 1: Physicochemical Properties of Colchicine and this compound
PropertyColchicineThis compound
Molecular Formula C₂₂H₂₅NO₆[2][3][6]C₂₀H₂₃NO₅[7][8]
Molecular Weight 399.4 g/mol [3]357.4 g/mol [7][9]
CAS Number 64-86-8[3]3476-50-4[8][9][10]
IUPAC Name N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide[3](7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one[7]
Table 2: Summary of Reaction Parameters for N-Deacetylation
ParameterRecommended Condition/ReagentNotes
Starting Material Colchicine (Purity ≥ 98%)Ensure the starting material is of high purity for optimal results.
Reagent 2 N Hydrochloric Acid in Methanol (B129727)This is a commonly used reagent for the deacetylation of colchicine and its analogues.[11][12]
Solvent MethanolThe reaction is carried out in the acidic methanolic solution.[11][12]
Reaction Temperature RefluxElevated temperature is necessary to drive the hydrolysis to completion.[11]
Reaction Time Monitor by TLC or HPLCTrack the disappearance of the starting material to determine the optimal reaction time and prevent degradation.[11]
Neutralizing Agent Saturated aqueous sodium bicarbonate solutionUsed to neutralize the acidic reaction mixture during work-up.[1][11]
Extraction Solvent Chloroform (B151607) or Ethyl AcetateUsed to extract the product from the aqueous layer.[1]
Purification Method Column Chromatography (Silica Gel)A dichloromethane/methanol gradient is a suitable solvent system to separate the more polar this compound.[11]

Experimental Protocol

This protocol details the N-deacetylation of colchicine using acid-catalyzed hydrolysis.

Materials and Equipment
  • Colchicine

  • 2 N Hydrochloric acid in methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Chloroform or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Synthesis Procedure

Step 1: N-Deacetylation Reaction

  • Dissolve colchicine in a solution of 2 N hydrochloric acid in methanol in a round-bottom flask.[11][12]

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[11]

  • Maintain the reflux and monitor the reaction progress periodically using Thin Layer Chromatography (TLC). The reaction is complete when the starting material (colchicine) spot is no longer visible.[11]

Step 2: Work-up and Extraction

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[1][11]

  • Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as chloroform or ethyl acetate.[1] Repeat the extraction process (e.g., 3 times) to maximize product recovery.

  • Combine the organic extracts and wash them with water, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.[1][11]

Step 3: Purification

  • Purify the resulting crude product by column chromatography on silica gel.[1][11]

  • Use a suitable solvent system, such as a dichloromethane/methanol gradient, to elute the column. This compound is more polar than colchicine and will elute accordingly.[11]

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Visualizations

Experimental Workflow

G cluster_reaction Step 1: N-Deacetylation cluster_workup Step 2: Work-up cluster_purification Step 3: Purification start Colchicine reaction Dissolve in 2N HCl/Methanol Reflux start->reaction monitor Monitor by TLC reaction->monitor neutralize Neutralize with NaHCO₃ monitor->neutralize Reaction Complete extract Extract with Chloroform/EtOAc neutralize->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography collect Collect & Combine Fractions chromatography->collect final_product Purified this compound collect->final_product

Caption: Workflow for the synthesis of this compound from colchicine.

Mechanism of Action: Microtubule Disruption

G cluster_binding Molecular Interaction cluster_effects Cellular Effects cluster_downstream Downstream Consequences colchicinoid Colchicine Derivative (e.g., this compound) tubulin α,β-Tubulin Dimers colchicinoid->tubulin Binds to complex Colchicinoid-Tubulin Complex tubulin->complex inhibition Inhibition of Microtubule Polymerization complex->inhibition depolymerization Microtubule Depolymerization complex->depolymerization disruption Disruption of Microtubule Network inhibition->disruption depolymerization->disruption mitotic_arrest Mitotic Spindle Inhibition & Cell Cycle Arrest (G2/M) disruption->mitotic_arrest transport Inhibition of Intracellular Transport disruption->transport motility Impaired Neutrophil Motility (Anti-inflammatory Effect) disruption->motility

Caption: Signaling pathway of colchicine and its derivatives via microtubule disruption.

References

Application Notes and Protocols for Cell Cycle Analysis of N-Deacetylcolchicine Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deacetylcolchicine, a derivative of colchicine, is a potent antimitotic agent that disrupts microtubule polymerization. This interference with the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis. These characteristics make this compound a compound of significant interest in cancer research and drug development.

These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of cultured cells. The methodologies described herein cover the determination of cytotoxicity, analysis of cell cycle distribution by flow cytometry, and assessment of apoptosis.

Mechanism of Action

This compound exerts its biological effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of spindle formation activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. Persistent activation of the SAC due to the absence of a functional mitotic spindle leads to a prolonged arrest in the M phase of the cell cycle. This sustained mitotic arrest can ultimately trigger the intrinsic pathway of apoptosis, leading to programmed cell death.

Data Presentation

While specific quantitative data for this compound's effect on cell cycle distribution and apoptosis are not extensively available in publicly accessible literature, the following tables present representative data for its parent compound, colchicine, in the MCF-7 human breast cancer cell line. It is anticipated that this compound would elicit a similar, dose-dependent response.

Table 1: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells

Treatment (24 hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)65.2 ± 2.524.3 ± 1.810.5 ± 1.2
Colchicine (10 nM)58.1 ± 3.120.5 ± 2.221.4 ± 2.5
Colchicine (50 nM)45.7 ± 2.815.2 ± 1.939.1 ± 3.3
Colchicine (100 nM)30.9 ± 3.510.8 ± 1.558.3 ± 4.1

Data are represented as mean ± standard deviation and are illustrative based on published studies of colchicine.

Table 2: Induction of Apoptosis by Colchicine in MCF-7 Cells

Treatment (48 hours)% of Viable Cells% of Early Apoptotic Cells% of Late Apoptotic/Necrotic Cells
Control (Vehicle)95.1 ± 1.82.5 ± 0.72.4 ± 0.6
Colchicine (10 nM)85.3 ± 2.98.1 ± 1.56.6 ± 1.2
Colchicine (50 nM)68.7 ± 3.518.4 ± 2.812.9 ± 2.1
Colchicine (100 nM)45.2 ± 4.135.6 ± 3.919.2 ± 3.3

Data are represented as mean ± standard deviation and are illustrative based on published studies of colchicine.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, which is essential for selecting appropriate concentrations for subsequent cell cycle and apoptosis assays.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide Staining

Objective: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations and a vehicle control for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells as described in Protocol 2.

  • Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Differentiate the cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Analysis cluster_data Data Acquisition & Interpretation seed_cells Seed Cells in Multi-well Plates overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound (and Vehicle Control) overnight_incubation->treat_cells ic50_assay Protocol 1: MTT Assay for IC50 treat_cells->ic50_assay 24-72h Incubation cell_cycle_assay Protocol 2: Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle_assay 24h Incubation apoptosis_assay Protocol 3: Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay 48h Incubation plate_reader Microplate Reader ic50_assay->plate_reader flow_cytometer Flow Cytometer cell_cycle_assay->flow_cytometer apoptosis_assay->flow_cytometer data_analysis Data Analysis: - % Viability - Cell Cycle Distribution - % Apoptosis plate_reader->data_analysis flow_cytometer->data_analysis

Experimental workflow for analyzing this compound's effects.

signaling_pathway cluster_drug_target Drug Action cluster_cellular_effect Cellular Consequences cluster_checkpoint Cell Cycle Control cluster_apoptosis Apoptotic Pathway NDC This compound tubulin α/β-Tubulin Dimers NDC->tubulin Binds to microtubule Microtubule Polymerization Inhibited tubulin->microtubule spindle Mitotic Spindle Disruption microtubule->spindle sac Spindle Assembly Checkpoint (SAC) Activation (MAD2, BUBR1) spindle->sac apc Anaphase-Promoting Complex (APC/C) Inhibition sac->apc g2m_arrest G2/M Phase Arrest apc->g2m_arrest bcl2_family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) g2m_arrest->bcl2_family Prolonged Arrest Triggers mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Signaling pathway of this compound-induced G2/M arrest and apoptosis.

Application Notes and Protocols for Immunofluorescence Assay of Microtubules with N-Deacetylcolchicine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for numerous cellular processes including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature makes them a critical target for anticancer drug development. N-Deacetylcolchicine (NDC), an analogue of colchicine (B1669291), is a potent microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule polymerization.[3][4] This disruption of microtubule dynamics results in cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis.[3][5][6]

This document provides a detailed protocol for performing an immunofluorescence assay to visualize the effects of this compound on the microtubule network in cultured cells.

Mechanism of Action of this compound

This compound exerts its biological effects by directly interacting with tubulin, the fundamental building block of microtubules. The process can be summarized as follows:

  • Binding to Tubulin: NDC binds to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer.[4] This binding primarily occurs with free, unpolymerized tubulin dimers.[7]

  • Inhibition of Polymerization: The formation of the tubulin-NDC complex introduces a conformational change that prevents the tubulin dimer from incorporating into the growing microtubule polymer.[7][8] This effectively "poisons" the microtubule ends, blocking further elongation.[7][8]

  • Microtubule Depolymerization: The continuous dynamic instability of microtubules, coupled with the inhibition of polymerization, leads to a net depolymerization of the existing microtubule network.[9][10]

  • Cellular Consequences: The disruption of the microtubule cytoskeleton leads to mitotic arrest at the G2/M phase, as the mitotic spindle cannot form correctly.[3][6] Prolonged arrest triggers the apoptotic cascade, leading to programmed cell death.[5]

Mechanism of this compound Action cluster_0 Cellular Environment cluster_1 Cellular Outcomes NDC This compound (NDC) Tubulin Free αβ-Tubulin Dimers NDC->Tubulin Binds to β-subunit MT Dynamic Microtubule Tubulin->MT Polymerization NDC_Tubulin Tubulin-NDC Complex Tubulin->NDC_Tubulin MT->Tubulin Depolymerization Depolymerization Microtubule Depolymerization MT->Depolymerization NDC_Tubulin->MT Inhibits Polymerization Arrest G2/M Phase Arrest Depolymerization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound action on microtubules.

Detailed Experimental Protocol

This protocol outlines the steps for treating cultured cells with this compound and subsequently staining the microtubule network using immunofluorescence.

Materials

  • Cell Line: Adherent cell line (e.g., HeLa, A549, MCF-7)

  • Culture Medium: Appropriate complete cell culture medium

  • This compound (NDC): Stock solution in DMSO

  • Control Compounds: Vehicle control (DMSO), positive control (e.g., colchicine, nocodazole)

  • Reagents for Staining:

    • Phosphate-Buffered Saline (PBS)

    • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

    • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Goat Serum in PBS

    • Primary Antibody: Mouse or Rabbit anti-α-tubulin or anti-β-tubulin antibody

    • Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488, FITC)

    • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

    • Antifade Mounting Medium

  • Equipment:

    • Sterile glass coverslips and multi-well plates

    • Humidified incubator (37°C, 5% CO₂)

    • Fluorescence or confocal microscope with appropriate filter sets

Procedure

  • Cell Culture and Treatment:

    • Sterilize glass coverslips and place one in each well of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.[1]

    • Culture the cells in a humidified incubator until they are well-adhered.

    • Prepare serial dilutions of this compound in pre-warmed complete culture medium. A dose-response experiment is recommended (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).[3]

    • Include a vehicle control (DMSO at a concentration equivalent to the highest NDC dose) and a positive control.[3]

    • Aspirate the old medium and replace it with the medium containing NDC or control compounds.

    • Incubate for the desired duration (e.g., 4, 8, 16, or 24 hours).[3]

  • Fixation:

    • Gently aspirate the culture medium and wash the cells three times with pre-warmed PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[3][11] This step preserves the cellular morphology.

  • Permeabilization:

    • Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[11][12] This allows antibodies to access intracellular antigens.

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.[12]

  • Primary Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in the blocking buffer according to the manufacturer's datasheet.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5-10 minutes each.[1]

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.[1]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 10 minutes each, protected from light.[1]

    • (Optional) For nuclear counterstaining, incubate the cells with a dilute solution of DAPI in PBS for 5 minutes.[1]

    • Wash the coverslips twice more with PBS.

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium, with the cell-side down.[3]

    • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.[3]

    • Capture images of control and NDC-treated cells.

    • Analyze the morphology of the microtubule network. Look for changes such as depolymerization, fragmentation, or altered organization compared to the control cells.[1][13]

Immunofluorescence Staining Workflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_final Final Steps A 1. Seed Cells on Coverslips B 2. Treat with this compound A->B C 3. Fixation (4% PFA) B->C D 4. Permeabilization (Triton X-100) C->D E 5. Blocking (BSA/Serum) D->E F 6. Primary Antibody Incubation (Anti-Tubulin) E->F G 7. Secondary Antibody Incubation (Fluorophore-conjugated) F->G H 8. Counterstain (DAPI) G->H I 9. Mounting on Slides H->I J 10. Imaging & Analysis (Fluorescence Microscopy) I->J

Caption: Workflow for immunofluorescence staining of microtubules.

Expected Results

  • Control Cells (Vehicle-Treated): Should exhibit a well-organized and extensive network of fine microtubule filaments extending throughout the cytoplasm.[13]

  • This compound-Treated Cells: A dose- and time-dependent disruption of the microtubule network is expected.[1] At effective concentrations, cells will show fragmented and depolymerized microtubules, leading to a diffuse cytoplasmic tubulin staining pattern rather than distinct filaments.[13][14] The overall cell morphology may also be altered.

Quantitative Data Summary

The following table summarizes representative data for colchicine and its analogues, demonstrating their potent effects on microtubule polymerization and cell viability. These values provide a benchmark for evaluating the activity of this compound.

CompoundAssayCell Line / SystemEndpointResultReference
Colchicine Cell Viability (MTT)MCF-7% Viability (24h)77.48% at 10 µg/ml[6]
Colchicine Cell Cycle AnalysisMCF-7% G2/M Arrest (24h)80.00% at 100 µg/ml[6]
Colchicine Tubulin PolymerizationPurified TubulinInhibition~70% at 5 µM[15]
Tubulin-Colchicine Complex Microtubule ElongationPurified TubulinInhibition Constant (K₁)0.16 µM[8]
N-deacetyl-N-formyl-colchicine In Vitro CytotoxicityMultiple Cancer LinesIC₅₀1.9 - 9.1 nM[5]
Colchicine DNA Synthesis StimulationChick FibroblastsHalf-maximal Conc.1 x 10⁻⁷ M (100 nM)[9]

References

Application Notes: N-Deacetylcolchicine for Inducing Mitotic Arrest in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deacetylcolchicine is a derivative of colchicine (B1669291), a well-established antimitotic agent that disrupts microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, this compound inhibits the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a robust arrest of the cell cycle in the G2/M phase. This property makes this compound a valuable tool for cell synchronization, studying mitotic-specific cellular events, and as a reference compound in the screening of novel anticancer therapeutics.

Mechanism of Action

This compound exerts its biological effect by interfering with the dynamics of microtubules.[1][2]

  • Binding to Tubulin: The compound binds with high affinity to the colchicine site on β-tubulin, one of the protein subunits of microtubules.[2]

  • Inhibition of Polymerization: This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and thereby inhibiting polymerization.[3][4]

  • Spindle Disruption: The inability to form functional mitotic spindle microtubules prevents the proper alignment and segregation of chromosomes during mitosis.

  • Mitotic Arrest: The lack of proper microtubule attachment to chromosome kinetochores activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism. The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from proceeding to anaphase and resulting in an accumulation of cells in metaphase (mitotic arrest).

Visualization of Signaling Pathway and Workflow

Mitotic_Arrest_Pathway cluster_0 Cellular Environment cluster_1 Spindle Assembly Checkpoint (SAC) NDC This compound Tubulin Free α/β-Tubulin Dimers NDC->Tubulin Binds to β-subunit Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization NDC_Tubulin NDC-Tubulin Complex NDC_Tubulin->Microtubule Inhibits Polymerization Kinetochore Unattached Kinetochore Microtubule->Kinetochore Attachment Failure SAC SAC Proteins Activated (e.g., Mad2, BubR1) Kinetochore->SAC MCC Mitotic Checkpoint Complex (MCC) SAC->MCC Formation APC APC/C-Cdc20 MCC->APC Inhibition Securin Securin Degradation APC->Securin Ubiquitination Arrest Mitotic Arrest (Metaphase) APC->Arrest Leads to Anaphase Anaphase Onset Securin->Anaphase Leads to

Caption: Mechanism of this compound induced mitotic arrest.

Experimental_Workflow arrow arrow start Start seed Seed Cells in Culture Vessel (e.g., 6-well plate) start->seed incubate1 Incubate for 24-48h (Target 60-70% Confluency) seed->incubate1 treat Treat with this compound (or Vehicle Control) incubate1->treat incubate2 Incubate for 16-24h treat->incubate2 harvest Harvest Cells (Include supernatant for mitotic shake-off) incubate2->harvest analysis Downstream Analysis harvest->analysis flow Cell Cycle Analysis (Flow Cytometry) analysis->flow Option 1 microscopy Mitotic Index Calculation (Microscopy) analysis->microscopy Option 2 western Protein Expression Analysis (Western Blot) analysis->western Option 3 end End flow->end microscopy->end western->end

Caption: General experimental workflow for inducing mitotic arrest.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values for this compound and related compounds can vary significantly depending on the cell line and assay conditions.

Table 1: Reported IC50 Values of Colchicine and Derivatives in Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (nM)
N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine Hepatocellular Carcinoma Liver In the nanomolar range
Colchicine MCF-7 Breast Induces significant cell death at 10 µg/ml (~10,000 nM) after 24h[5]
Colchicine A549 Lung ~7.3
Colchicine HeLa Cervical ~4.7

| Colcemid (N-Formyldemecolcine) | HeLa | Cervical | Effective mitotic arrest at 0.05-0.1 µg/mL (~135-270 nM)[6] |

Note: Data for this compound is limited in publicly available literature. The provided data for colchicine and other derivatives that target the colchicine-binding site can be used as a reference for determining a starting concentration range.[7]

Table 2: Recommended Starting Concentrations for Mitotic Arrest

Cell Line Recommended Concentration Range Incubation Time Expected Outcome
HeLa 100 - 300 nM 16 - 24 hours High percentage of rounded, metaphase-arrested cells.
A549 10 - 50 nM 16 - 24 hours Significant increase in mitotic index.

| MCF-7 | 100 nM - 1 µM | 16 - 24 hours | Accumulation of cells in G2/M phase. |

Disclaimer: These are starting recommendations. The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental goal.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Adherent or suspension cells of choice

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow adherent cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 nM to 10 µM. Add 100 µL of the diluted compound or vehicle control (medium with the same DMSO concentration) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Induction of Mitotic Arrest and Verification by Flow Cytometry

This protocol describes the application of this compound to an asynchronous cell population to enrich for cells in mitosis, followed by cell cycle analysis.

Materials:

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing this compound at a concentration determined to be effective for mitotic arrest (e.g., 2-5 times the IC50 value, or a pre-determined optimal concentration from a titration experiment).[8] Include a vehicle-treated control.

  • Incubation: Incubate the cells for 16-24 hours.[6]

  • Cell Harvesting:

    • Mitotic Shake-off: Gently tap the side of the plate to dislodge the loosely attached mitotic cells. Collect the supernatant.

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the cells from the supernatant and the trypsinized fraction.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples on a flow cytometer. An accumulation of cells with 4N DNA content (the G2/M peak) compared to the control indicates successful mitotic arrest.

Protocol 3: Mitotic Index Calculation by Microscopy

Procedure:

  • Cell Preparation: Follow steps 1-4 from Protocol 2. After harvesting, resuspend a small aliquot of cells in medium.

  • Slide Preparation: Use a cytocentrifuge or place a drop of the cell suspension onto a glass slide and allow it to air dry. Fix with methanol (B129727) and stain with a DNA dye such as DAPI or Hoechst.

  • Microscopy: Under a fluorescence microscope, count the total number of cells and the number of cells in mitosis (characterized by condensed chromosomes and a rounded morphology) in several random fields.

  • Calculation: Calculate the mitotic index using the formula:

    • Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100[9]

References

Application Note and Protocol: Detection of Tubulin Modulation by N-Deacetylcolchicine via Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the detection and semi-quantitative analysis of tubulin protein levels in cultured cells following treatment with N-Deacetylcolchicine (E7010). This compound is a microtubule-targeting agent that binds to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule dynamics. This protocol details a method for cell culture and treatment, fractionation of soluble and polymerized tubulin, and subsequent analysis by Western blotting. Adherence to this protocol will enable researchers to effectively assess the cellular impact of this compound on tubulin polymerization, a critical step in the evaluation of its potential as an anticancer agent.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is essential for their function and is a key target for a class of anticancer drugs known as microtubule-targeting agents. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents.

This compound, also known as E7010, is a derivative of colchicine that acts as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which leads to the inhibition of tubulin polymerization and subsequent disruption of the microtubule network. This disruption can trigger cell cycle arrest at the G2/M phase and induce apoptosis in rapidly dividing cancer cells.

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By separating proteins based on their molecular weight and using specific antibodies for detection, Western blotting can provide valuable insights into the expression levels and modifications of target proteins. This protocol specifically outlines the use of Western blotting to analyze the effects of this compound on tubulin, providing a method to distinguish between the soluble (unpolymerized) and polymerized forms of tubulin within the cell.

Mechanism of Action of this compound

N_Deacetylcolchicine_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Response tubulin_dimer α/β-Tubulin Dimers (Soluble) microtubule Microtubules (Polymerized) tubulin_dimer->microtubule Polymerization disrupted_dynamics Disrupted Microtubule Dynamics tubulin_dimer->disrupted_dynamics Inhibition of Polymerization microtubule->tubulin_dimer Depolymerization ndc This compound (E7010) ndc->tubulin_dimer Binds to β-tubulin g2m_arrest G2/M Phase Cell Cycle Arrest disrupted_dynamics->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of this compound action on tubulin dynamics.

Experimental Protocols

This section provides a detailed step-by-step protocol for the entire workflow, from cell culture and treatment to Western blot analysis.

Experimental Workflow Overview

Western_Blot_Workflow start Start cell_culture 1. Cell Culture and Treatment with this compound start->cell_culture cell_lysis 2. Cell Lysis and Protein Extraction cell_culture->cell_lysis fractionation 3. Fractionation of Soluble and Polymerized Tubulin cell_lysis->fractionation quantification 4. Protein Quantification (BCA Assay) fractionation->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (Western Blotting) sds_page->transfer blocking 7. Membrane Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-α/β-tubulin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blotting of tubulin.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa, A549, or HepG2) in appropriate cell culture dishes at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adhesion: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare a stock solution of this compound (E7010) in DMSO. Dilute the stock solution in fresh cell culture medium to the desired final concentration. A starting concentration of 1 µM can be used based on previous studies.[1] A vehicle control (DMSO) should be run in parallel.

  • Incubation: Replace the medium in the cell culture dishes with the this compound-containing medium or the vehicle control medium. Incubate the cells for a specified period, for example, 24 to 48 hours.[1]

Cell Lysis and Protein Extraction
  • Cell Harvesting: After treatment, place the culture dishes on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer. For total cell lysates, a RIPA buffer is recommended. To analyze tubulin polymerization, a microtubule-stabilizing buffer (MTSB) is required for the initial lysis step (see Section 3).

  • Cell Lysis: Add ice-cold lysis buffer to the cells and scrape them from the dish.

  • Incubation and Clarification: Incubate the cell lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a fresh, pre-chilled microcentrifuge tube.

Fractionation of Soluble and Polymerized Tubulin

To specifically assess the effect of this compound on tubulin polymerization, it is necessary to separate the soluble (unpolymerized) and polymerized tubulin fractions.[2][3]

  • Lysis in MTSB: Lyse the treated and control cells in ice-cold Microtubule-Stabilizing Buffer (MTSB) containing a non-ionic detergent (e.g., Triton X-100).

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C.

  • Fraction Separation:

    • Soluble Fraction: The supernatant contains the soluble, unpolymerized tubulin dimers.

    • Polymerized Fraction: The pellet contains the polymerized microtubules.

  • Pellet Resuspension: Wash the pellet with MTSB without detergent and then resuspend it in a lysis buffer (e.g., RIPA buffer) to solubilize the polymerized tubulin.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentration, normalize all samples to ensure equal loading onto the SDS-PAGE gel.

SDS-PAGE
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer (Western Blotting)
  • Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

Membrane Blocking
  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

Antibody Incubation
  • Primary Antibody: Incubate the membrane with a primary antibody specific for α-tubulin or β-tubulin overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation
  • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection
  • Chemiluminescence: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Data Analysis
  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the tubulin band intensity to a loading control (e.g., GAPDH or β-actin) for total lysate experiments. For fractionation experiments, compare the relative amounts of tubulin in the soluble and polymerized fractions between treated and control samples.

Data Presentation

The following tables provide recommended starting concentrations and conditions for various reagents and antibodies used in this protocol. These may require further optimization depending on the specific cell line and experimental setup.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComposition
RIPA Lysis Buffer50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors
Microtubule-Stabilizing Buffer (MTSB)80 mM PIPES (pH 6.8), 1 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100, 10% glycerol, protease inhibitors
4x Laemmli Sample Buffer250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue
Transfer Buffer (Wet)25 mM Tris, 192 mM glycine, 20% methanol
TBST (Wash Buffer)20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20
Blocking Buffer5% non-fat dry milk or 5% BSA in TBST

Table 2: Antibody Dilutions and Incubation Times

AntibodyHost SpeciesRecommended DilutionIncubation TimeIncubation Temperature
Primary: anti-α-TubulinMouse/Rabbit1:1000 - 1:5000Overnight4°C
Primary: anti-β-TubulinMouse/Rabbit1:1000 - 1:5000Overnight4°C
Primary: anti-GAPDH (Loading Control)Mouse/Rabbit1:5000 - 1:100001 hourRoom Temperature
Secondary: anti-Mouse IgG-HRPGoat/Donkey1:5000 - 1:100001 hourRoom Temperature
Secondary: anti-Rabbit IgG-HRPGoat/Donkey1:5000 - 1:100001 hourRoom Temperature

Note: The optimal antibody dilution should be determined empirically for each new antibody and experimental system.

Conclusion

This application note provides a detailed and robust protocol for assessing the effects of this compound on tubulin polymerization in cultured cells using Western blotting. By following these procedures, researchers can effectively characterize the mechanism of action of this and other microtubule-targeting agents, contributing to the development of novel cancer therapeutics. The provided diagrams and tables serve as a valuable resource for planning and executing these experiments.

References

Application Notes and Protocols for N-Deacetylcolchicine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deacetylcolchicine (NDC) is a derivative of colchicine (B1669291), a well-known microtubule-destabilizing agent. Both molecules bind to the colchicine-binding site on the β-tubulin subunit, thereby inhibiting tubulin polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The colchicine-binding site is a significant target for the development of novel anticancer agents.[1]

Competitive binding assays are crucial tools for identifying and characterizing new compounds that target the colchicine-binding site on tubulin. In these assays, a labeled ligand (e.g., a fluorescent or radiolabeled colchicine analog) and an unlabeled test compound compete for binding to tubulin. The extent to which the test compound displaces the labeled ligand provides a measure of its binding affinity for the colchicine site. This compound and its derivatives can be utilized in these assays, either as the competitor or as a basis for developing labeled probes.

These application notes provide detailed protocols for utilizing this compound and its analogs in competitive binding assays to screen for and characterize novel tubulin inhibitors.

Signaling Pathway of Tubulin Polymerization and Inhibition

Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated. Colchicine and its analogs, including this compound, disrupt this dynamic equilibrium by binding to soluble tubulin dimers, preventing their incorporation into growing microtubules and promoting a conformational change that inhibits assembly.[1]

Tubulin_Signaling_Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibition by Colchicine-Site Binders Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_Dimers->Polymerization GTP Hydrolysis Binding Binding to Colchicine Site on β-Tubulin Tubulin_Dimers->Binding Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization (Catastrophe) Microtubules->Depolymerization Depolymerization->Tubulin_Dimers GDP-GTP Exchange NDC This compound (or other inhibitors) NDC->Binding Inhibited_Complex Tubulin-NDC Complex Binding->Inhibited_Complex Inhibition_Polymerization Inhibition of Polymerization Inhibited_Complex->Inhibition_Polymerization Inhibition_Polymerization->Polymerization Cell_Cycle_Arrest G2/M Arrest Inhibition_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of microtubule dynamics and its inhibition by colchicine-site binders like this compound.

Experimental Protocols

Protocol 1: Fluorescence-Based Competitive Binding Assay

This protocol is based on the principle that the intrinsic fluorescence of colchicine (or a fluorescent analog) increases upon binding to tubulin. A test compound that binds to the colchicine site will compete with the fluorescent ligand, resulting in a decrease in fluorescence intensity.[3][4]

Materials and Reagents:

  • Purified tubulin (e.g., from bovine brain)

  • This compound (or other test compounds)

  • Colchicine (or a fluorescent colchicine analog)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP

  • DMSO (for dissolving compounds)

  • Black 96-well microplate

  • Fluorometer

Experimental Workflow:

Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tubulin in GTB - Colchicine stock - Test compound dilutions Start->Prepare_Reagents Add_Tubulin Add tubulin solution to 96-well plate Prepare_Reagents->Add_Tubulin Add_Compound Add test compound at various concentrations Add_Tubulin->Add_Compound Incubate_1 Incubate for 15 min at 37°C Add_Compound->Incubate_1 Add_Colchicine Add colchicine to initiate competition Incubate_1->Add_Colchicine Incubate_2 Incubate for 60 min at 37°C in the dark Add_Colchicine->Incubate_2 Measure_Fluorescence Measure fluorescence (Ex: 360 nm, Em: 435 nm) Incubate_2->Measure_Fluorescence Data_Analysis Data Analysis: - Plot fluorescence vs. [Compound] - Determine IC50 and Ki Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a fluorescence-based competitive binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified tubulin (e.g., 10 µM) in cold GTB. Keep on ice.

    • Prepare a stock solution of colchicine (e.g., 1 mM) in DMSO.

    • Prepare serial dilutions of this compound or other test compounds in DMSO.

  • Assay Setup:

    • In a black 96-well microplate, add a fixed concentration of tubulin (e.g., final concentration of 3 µM) to each well.[3]

    • Add varying concentrations of the test compound (this compound) to the wells. Include a positive control (e.g., a known colchicine-site binder like podophyllotoxin) and a negative control (DMSO vehicle).

    • Incubate the plate at 37°C for 15 minutes to allow the test compound to bind to tubulin.

  • Competition:

    • Add a fixed concentration of colchicine (e.g., final concentration of 3 µM) to all wells.[3]

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the binding to reach equilibrium.[3]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 435 nm.[4]

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer and colchicine only).

    • Normalize the data to the control (tubulin and colchicine without any competitor).

    • Plot the percentage of fluorescence intensity against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the colchicine binding.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand (colchicine) and Kd is its dissociation constant.

Protocol 2: Tubulin Polymerization Inhibition Assay

This assay indirectly assesses the binding of this compound to the colchicine site by measuring its effect on tubulin polymerization. The polymerization of tubulin into microtubules can be monitored by the increase in turbidity (absorbance) of the solution.

Materials and Reagents:

  • Purified tubulin

  • This compound (or other test compounds)

  • GTP solution (100 mM)

  • Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Glycerol

  • UV/Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of tubulin (e.g., 20 µM) in polymerization buffer.

    • Prepare serial dilutions of this compound or other test compounds in DMSO.

  • Assay Setup:

    • In a cuvette, mix the tubulin solution with the desired concentration of the test compound or DMSO vehicle.

    • Add GTP to a final concentration of 1 mM.

    • Incubate the mixture on ice for 5 minutes.

  • Polymerization and Measurement:

    • Place the cuvette in a spectrophotometer pre-warmed to 37°C.

    • Monitor the increase in absorbance at 340 nm over time (e.g., for 30-60 minutes).

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration of the test compound.

    • Determine the initial rate of polymerization and the maximum polymer mass for each condition.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of tubulin polymerization.

Quantitative Data Summary

The following tables summarize quantitative data for this compound derivatives and other colchicine-site binders.

Table 1: Binding Affinity and Inhibition Constants of this compound Analogs

CompoundTargetAssay TypeKd (µM)Ki (µM)Reference
(2-nitro-4-azidophenyl)deacetylcolchicine (NAPDAC) - Site 1Bovine Renal Tubulin[³H]NAPDAC Direct Binding0.48 ± 0.11-[5]
(2-nitro-4-azidophenyl)deacetylcolchicine (NAPDAC) - Site 2Bovine Renal Tubulin[³H]NAPDAC Direct Binding11.6 ± 3.5-[5]
(2-nitro-4-azidophenyl)deacetylcolchicine (NAPDAC)Bovine Renal Tubulin[³H]Colchicine Competition-1.40 ± 0.17[5]

Table 2: Calculated Binding Free Energies of DAMA-Colchicine to Human Tubulin Isotypes

Tubulin IsotypeBinding Free Energy (ΔE_bind) (kcal/mol)Reference
αβII-56.74[6]
αβIII-51.95[6]
αβIV-64.45[6]

Table 3: IC50 Values for Tubulin Polymerization Inhibition by Various Colchicine-Site Binders

CompoundIC50 (µM)Reference
Colchicine~1[7]
Podophyllotoxin~0.5[8]

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers utilizing this compound in competitive binding assays to discover and characterize novel inhibitors of the colchicine-binding site on tubulin. The fluorescence-based assay provides a direct measure of binding competition, while the tubulin polymerization assay offers a functional readout of inhibitor activity. The quantitative data presented serves as a valuable reference for comparing the potency of new compounds. These methods are integral to the drug development pipeline for new antimitotic agents targeting microtubule dynamics.

References

Application Notes and Protocols for N-Deacetylcolchicine in High-Content Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deacetylcolchicine, an active metabolite and analog of colchicine (B1669291), is a potent microtubule-disrupting agent with significant potential in cancer research and drug discovery. Like its parent compound, this compound exerts its biological effects by binding to β-tubulin, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and can subsequently induce apoptosis in rapidly dividing cells.[1] High-content screening (HCS) provides a powerful platform for characterizing the cellular effects of compounds like this compound in a multiparametric and automated fashion. These application notes provide detailed protocols for utilizing this compound in HCS workflows to assess its cytotoxic and antimitotic activities.

Mechanism of Action

This compound targets the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, a key structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. Additionally, disruption of microtubule dynamics by colchicinoids has been shown to activate the c-Jun N-terminal kinase (JNK/SAPK) signaling pathway, which is involved in cellular stress responses and apoptosis.

Data Presentation

The cytotoxic and antiproliferative activities of this compound and its analogs are typically evaluated by determining their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. While specific high-content screening data for this compound is emerging, data from related analogs and the parent compound colchicine provide valuable benchmarks. N-deacetylated colchicine derivatives have been shown to be as active as colchicine. Studies on N-deacetyl-N-formyl-colchicine indicate potent cytotoxic activity with IC50 values in the nanomolar range, comparable to or exceeding that of colchicine, with the added benefit of potentially lower toxicity to normal cells.[1] Another derivative, N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine, also exhibits potent antitumor activity with IC50 values in the nanomolar range against hepatocellular carcinoma cell lines.[3]

Compound/AnalogCell LineAssay TypeIC50 (nM)Reference
N-deacetyl-N-formyl-colchicineVarious Cancer Cell LinesCytotoxicityNanomolar range[1]
N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicineHepatocellular CarcinomaAntitumor ActivityNanomolar range[3]
ColchicineVarious Cancer Cell LinesCytotoxicityNanomolar range[4]
N-deacetyl-N-aminoacylthiocolchicine derivativesMDR-positive and MDR-negative human cancer cell linesAntiproliferative activityNot specified[5]

Experimental Protocols

The following protocols are foundational for assessing the effects of this compound in a high-content screening setting.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay quantitatively measures the effect of this compound on the in vitro assembly of purified tubulin.

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound

  • Positive control (e.g., Colchicine, Nocodazole)

  • Vehicle control (e.g., DMSO)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold tubulin polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a tubulin polymerization mix on ice containing tubulin polymerization buffer, 1 mM GTP, and 10% glycerol.

    • Prepare serial dilutions of this compound and control compounds in the tubulin polymerization mix. The final solvent concentration should be kept below 1%.

  • Assay Execution:

    • Pre-warm the microplate reader to 37°C.

    • Add the compound dilutions to the wells of a pre-chilled 96-well plate.

    • To initiate the reaction, add the cold tubulin solution to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the rate of polymerization (Vmax) from the steepest slope of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: High-Content Imaging of Microtubule Morphology

This protocol uses immunofluorescence and automated microscopy to visualize the effects of this compound on the microtubule network within cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well, black-walled, clear-bottom imaging plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI, Hoechst 33342)

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer at the time of imaging.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Treat the cells with the compound dilutions and incubate for a desired time period (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash with PBS.

    • Block for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and nuclear counterstain for 1 hour at room temperature, protected from light.

    • Wash with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify changes in microtubule morphology, such as filament length, texture, and overall network integrity.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the cells to remove the ethanol and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

Signaling Pathway

NDC This compound Tubulin β-Tubulin NDC->Tubulin Binds to MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Disruption MT_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest JNK_Pathway JNK/SAPK Pathway Activation Mitotic_Spindle->JNK_Pathway Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_Pathway->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

cluster_0 Primary Screening cluster_1 Secondary Assays (High-Content) cluster_2 Mechanism of Action Studies P1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) P2 Determine IC50 Value P1->P2 S1 Microtubule Morphology Assay (Immunofluorescence) P2->S1 S2 Cell Cycle Analysis (Flow Cytometry/Imaging) P2->S2 S3 Apoptosis Assay (e.g., Caspase-3/7, Annexin V) P2->S3 M1 In Vitro Tubulin Polymerization Assay S1->M1 M2 Western Blot for JNK/SAPK Pathway S3->M2

Caption: High-content screening workflow for this compound.

References

Application Notes and Protocols for Apoptosis Detection Induced by N-Deacetylcolchicine via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deacetylcolchicine, a derivative of colchicine, is a potent antimitotic agent that disrupts microtubule polymerization. This interference with cytoskeletal dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis or programmed cell death. The ability to accurately quantify apoptosis is crucial in the evaluation of potential chemotherapeutic agents. This document provides a detailed protocol for the detection and quantification of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

The primary mechanism of action for this compound involves its binding to tubulin, preventing the formation of microtubules. This disruption of the mitotic spindle activates the intrinsic apoptotic pathway. Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and the activation of a cascade of caspases, ultimately resulting in the execution of apoptosis.

Data Presentation

The following tables are examples of how to structure quantitative data obtained from flow cytometry analysis of apoptosis induced by this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, these tables are presented as templates for data recording and analysis.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineIC50 (nM) after 48h
MCF-7 (Breast Cancer)Data not available
A549 (Lung Cancer)Data not available
HeLa (Cervical Cancer)Data not available
HL-60 (Leukemia)Data not available

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Quantitative Analysis of Apoptosis in a Representative Cancer Cell Line (e.g., HeLa) Treated with this compound for 24 hours

Treatment GroupConcentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Control (Untreated)095.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound10Illustrative DataIllustrative DataIllustrative DataIllustrative Data
This compound50Illustrative DataIllustrative DataIllustrative DataIllustrative Data
This compound100Illustrative DataIllustrative DataIllustrative DataIllustrative Data

Table 3: Time-Course Analysis of Apoptosis in a Representative Cancer Cell Line (e.g., HeLa) Treated with a Fixed Concentration (e.g., 50 nM) of this compound

Treatment GroupIncubation Time (hours)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
This compound12Illustrative DataIllustrative DataIllustrative DataIllustrative Data
This compound24Illustrative DataIllustrative DataIllustrative DataIllustrative Data
This compound48Illustrative DataIllustrative DataIllustrative DataIllustrative Data

Experimental Protocols

Materials and Reagents
  • This compound

  • Cell line of interest (e.g., HeLa, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Incubation: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock). Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

Protocol for Annexin V-PI Staining and Flow Cytometry
  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium from each well, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Add Trypsin-EDTA to detach the remaining cells. Neutralize the trypsin with complete medium and combine this with the previously collected medium.

    • Suspension cells: Collect the cells directly from the culture flask or plate.

  • Cell Washing: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

    • Gently vortex the tube to mix and incubate for 15-20 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

    • Set up the flow cytometer with appropriate compensation settings using single-stained controls (Annexin V-FITC only and PI only) and an unstained control.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-Left (Annexin V- / PI+): Primarily necrotic cells

Visualizations

Signaling Pathway of this compound Induced Apoptosis

N_Deacetylcolchicine_Apoptosis_Pathway NDC This compound Tubulin β-Tubulin NDC->Tubulin MT_Disruption Microtubule Polymerization Inhibition Tubulin->MT_Disruption Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Disruption->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Downregulation G2M_Arrest->Bcl2 Bax Bax (Pro-apoptotic) Upregulation G2M_Arrest->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Seeding 1. Seed Cells Treatment 2. Treat with this compound Cell_Seeding->Treatment Incubation 3. Incubate for a defined period Treatment->Incubation Harvesting 4. Harvest Cells (Adherent + Supernatant) Incubation->Harvesting Washing 5. Wash Cells with PBS Harvesting->Washing Resuspension 6. Resuspend in 1X Binding Buffer Washing->Resuspension Staining 7. Stain with Annexin V-FITC & PI Resuspension->Staining Incubate_Stain 8. Incubate in Dark Staining->Incubate_Stain Dilution 9. Add 1X Binding Buffer Incubate_Stain->Dilution Flow_Cytometry 10. Acquire Data on Flow Cytometer Dilution->Flow_Cytometry Data_Analysis 11. Analyze Data to Quantify Apoptosis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for apoptosis detection by flow cytometry.

Illuminating the Cytoskeleton: Live-Cell Imaging of Microtubule Dynamics with N-Deacetylcolchicine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deacetylcolchicine (NDC) is a derivative of the well-known microtubule-destabilizing agent, colchicine (B1669291). Like its parent compound, NDC exerts its biological effects by interacting with tubulin, the fundamental building block of microtubules. By binding to the colchicine-binding site on β-tubulin, NDC inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This interference with the cytoskeletal network has profound effects on essential cellular processes such as cell division, intracellular transport, and the maintenance of cell shape, making NDC a valuable tool for studying these phenomena and a potential lead compound in drug discovery.

These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging experiments to visualize and quantify its real-time effects on microtubule dynamics.

Mechanism of Action

This compound acts as a potent inhibitor of microtubule polymerization. Its primary mechanism involves binding to soluble tubulin dimers, forming a tubulin-NDC complex. This complex can then incorporate into the growing ends of microtubules. The presence of the tubulin-NDC complex at the microtubule plus-end sterically hinders the addition of new tubulin dimers, thereby suppressing microtubule growth. This disruption of the delicate balance between polymerization and depolymerization, known as dynamic instability, leads to a net depolymerization of the microtubule network at sufficient concentrations.

cluster_0 Cellular Environment Free Tubulin Dimers Free Tubulin Dimers Tubulin-NDC Complex Tubulin-NDC Complex Microtubule Microtubule Free Tubulin Dimers->Microtubule Polymerization NDC N-Deacetyl- colchicine NDC->Free Tubulin Dimers Binding Tubulin-NDC Complex->Microtubule Incorporation Microtubule->Free Tubulin Dimers Depolymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule->Disrupted Microtubule Dynamics Inhibition of Polymerization

Mechanism of this compound Action.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and its parent compound, colchicine, to aid in experimental design. It is important to note that optimal concentrations for live-cell imaging may vary depending on the cell type and experimental conditions.

Table 1: In Vitro Activity of this compound

CompoundParameterValueSource
This compoundIC50 (Bovine Brain Tubulin Polymerization)3 µM[1]

Table 2: Concentration and Incubation Times for Colchicine-Induced Microtubule Disruption in Live Cells

Note: This data for colchicine can be used as a starting point for optimizing experiments with this compound, as they share a similar mechanism of action.

Cell TypeConcentrationIncubation TimeObserved EffectSource
Human Umbilical Vein Endothelial Cells (HUVECs)0.1 mM30 minutesCell stiffening, increased relaxation times[1]
Human Umbilical Vein Endothelial Cells (HUVECs)0.1 mM1 hourComplete microtubule depolymerization[1]
Human Umbilical Vein Endothelial Cells (HUVECs)2 mM30 minutesCell stiffening, increased relaxation times[1]
Chick, Mouse, and Human Fibroblasts1 x 10-7 M2 hoursComplete disruption of microtubular network[2]

Experimental Protocols

This section provides detailed protocols for preparing cells, labeling microtubules, treating with this compound, and performing live-cell imaging.

Experimental Workflow

Cell Seeding Cell Seeding Microtubule Labeling Microtubule Labeling Cell Seeding->Microtubule Labeling Baseline Imaging Baseline Imaging Microtubule Labeling->Baseline Imaging NDC Treatment NDC Treatment Baseline Imaging->NDC Treatment Time-Lapse Imaging Time-Lapse Imaging NDC Treatment->Time-Lapse Imaging Data Analysis Data Analysis Time-Lapse Imaging->Data Analysis

Live-Cell Imaging Experimental Workflow.
Cell Preparation

  • Cell Culture: Culture your cells of interest in appropriate medium and conditions until they reach 60-80% confluency. For imaging, seed the cells onto glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Transfection or Staining: To visualize microtubules, you can use either fluorescently-tagged tubulin constructs (e.g., GFP-tubulin) or live-cell microtubule stains (e.g., silicon rhodamine (SiR)-tubulin).

    • Fluorescent Protein Expression: Transfect cells with a plasmid encoding a fluorescently-tagged tubulin (e.g., pEGFP-Tubulin) 24-48 hours prior to imaging using a suitable transfection reagent.

    • Live-Cell Staining: Incubate cells with a live-cell microtubule dye according to the manufacturer's protocol. For example, treat cells with 100-500 nM SiR-tubulin for 1-2 hours.

This compound Treatment
  • Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed imaging medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and desired effect. Based on the IC50 value and data from colchicine, a starting concentration range of 1-10 µM is recommended for observing significant effects on microtubule dynamics, while lower concentrations (10-100 nM) may be suitable for studying more subtle effects on dynamic instability.

Live-Cell Imaging
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with a temperature- and CO2-controlled environmental chamber to maintain cell health during imaging.

  • Imaging Medium: Replace the cell culture medium with pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM) to reduce background fluorescence.

  • Baseline Imaging: Acquire images of the cells before adding NDC to establish a baseline of normal microtubule dynamics.

  • NDC Addition: Carefully add the pre-warmed imaging medium containing the desired concentration of NDC to the cells.

  • Time-Lapse Acquisition: Immediately begin acquiring time-lapse images. The imaging parameters will depend on the specific microscope and the dynamics being observed. The following are suggested starting points:

    • Objective: 60x or 100x oil immersion

    • Time Interval: 2-5 seconds for tracking individual microtubule dynamics (growth, shortening), or 1-5 minutes for observing overall network disruption.

    • Duration: 30 minutes to several hours, depending on the research question.

    • Z-stacks: Acquire Z-stacks if necessary to capture the three-dimensional organization of the microtubule network.

Data Analysis
  • Qualitative Analysis: Visually inspect the time-lapse movies to observe changes in microtubule morphology, such as depolymerization, fragmentation, or bundling.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji with plugins like TrackMate, or commercial software) to quantify parameters of microtubule dynamics:

    • Microtubule Growth and Shortening Rates: Measure the change in length of individual microtubules over time.

    • Catastrophe and Rescue Frequencies: Determine the frequency at which microtubules switch from a state of growth to shortening (catastrophe) and from shortening to growth (rescue).

    • Microtubule Density: Quantify the overall amount of polymerized tubulin in the cell.

Signaling Pathways and Logical Relationships

The disruption of microtubule dynamics by this compound can trigger various downstream cellular signaling pathways, most notably leading to cell cycle arrest and apoptosis.

NDC N-Deacetyl- colchicine Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition NDC->Tubulin Polymerization Inhibition Microtubule Network Disruption Microtubule Network Disruption Tubulin Polymerization Inhibition->Microtubule Network Disruption Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Network Disruption->Mitotic Spindle Defect Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Defect->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Downstream Effects of NDC Treatment.

Conclusion

This compound is a valuable pharmacological tool for the real-time investigation of microtubule dynamics in living cells. By following the protocols outlined in these application notes, researchers can effectively visualize and quantify the impact of this compound on the microtubule cytoskeleton. This will enable a deeper understanding of the fundamental roles of microtubules in cellular processes and may aid in the development of novel therapeutics targeting the tubulin-microtubule system.

References

In Vivo Application of N-Deacetylcolchicine in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct in vivo studies and established protocols for N-Deacetylcolchicine in mouse models are not extensively documented in publicly available literature. The following application notes and protocols are based on the well-studied parent compound, colchicine (B1669291), and its other derivatives. Researchers should use this information as a foundational guide and undertake dose-finding and toxicity studies to establish a safe and effective dose of this compound for their specific mouse model and research objectives.

Introduction

This compound is a derivative of colchicine, a toxic natural alkaloid and secondary metabolite, extracted from plants of the genus Colchicum (autumn crocus). Colchicine is a well-known microtubule-destabilizing agent that binds to tubulin, preventing the formation of the mitotic spindle and arresting cells in metaphase. This antimitotic property has made colchicine and its derivatives subjects of interest for cancer research. Furthermore, colchicine exhibits anti-inflammatory effects by inhibiting neutrophil motility and activation. This compound, as a derivative, is explored for potentially improved therapeutic indices, such as increased efficacy or reduced toxicity, compared to its parent compound.

Mechanism of Action

The primary mechanism of action for colchicinoids, including this compound, is the disruption of microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, it inhibits the polymerization of microtubules. This interference with the cytoskeleton affects several cellular processes:

  • Mitotic Arrest: Disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase, which can subsequently induce apoptosis in rapidly dividing cells, such as cancer cells.

  • Anti-inflammatory Effects: Microtubule-dependent processes in inflammatory cells, like neutrophil migration and inflammasome activation, are inhibited.

  • Vascular Disruption: In the context of cancer, some colchicine derivatives act as vascular-disrupting agents (VDAs), selectively targeting the immature vasculature of tumors, leading to a shutdown of blood flow and subsequent tumor necrosis.

Quantitative Data from In Vivo Mouse Model Studies with Colchicine

The following table summarizes quantitative data from in vivo studies using the parent compound, colchicine , in various mouse models. This data can serve as a reference for designing experiments with this compound, though direct extrapolation is not recommended.

Compound Mouse Model Application Dose & Administration Key Findings
ColchicineC57BL/6 mice with induced aortic dissectionAortic Dissection200 μg/kg/day, oral gavageHigher survival rate and significantly lower incidence of dissection (36% vs. 80% in control).[1]
ColchicineHumanized transgenic sickle cell mice (HbSS-BERK)Sickle Cell Disease Inflammation100 μg/kg/day, daily treatmentAttenuated systemic inflammation.[2]
ColchicineC57BL/6 mice with agonistic anti-Fas antibody (Jo2)-induced apoptosisLiver Injury / Apoptosis2 mg/kg, pretreatmentProtected against Jo2-induced fulminant liver injury and massive hepatocyte apoptosis.[3][4]
ColchicineMale C57Bl/6 miceToxicity Model30 mg/kg, oral administrationResulted in death within 25 hours due to destruction of intestinal barrier function and endotoxemia.[5][6]
ColchicineMiceToxicity Model4.46 mg/kg, intraperitoneal injectionLethal for 100% of mice.[7]

Experimental Protocols

The following are generalized protocols for in vivo studies in mouse models. These should be adapted and optimized for this compound.

Xenograft Mouse Model of Cancer

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a solution with a low percentage of DMSO and/or Cremophor EL)

  • Human cancer cell line (e.g., HCT116, DU145)

  • Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions.

  • Tumor Implantation:

    • Harvest cells during the exponential growth phase.

    • Resuspend cells in sterile, serum-free medium or a 1:1 mixture with Matrigel at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n=6-10 mice per group).

    • Prepare this compound formulation at the desired concentrations. A preliminary dose-finding study is essential to determine the maximum tolerated dose (MTD).

    • Administer this compound or vehicle to the respective groups. Administration routes can include intraperitoneal (i.p.) injection, oral gavage, or intravenous (i.v.) injection. The dosing schedule could be daily, every other day, or as determined by the MTD study.

  • Efficacy Evaluation:

    • Continue monitoring tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blotting).

  • Data Analysis:

    • Compare tumor growth rates and final tumor weights between the treatment and control groups.

    • Assess toxicity by monitoring body weight changes, clinical signs of distress, and gross pathology at necropsy.

Murine Model of Inflammation

Objective: To assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model.

Materials:

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 or BALB/c mice, 6-8 weeks old

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Grouping and Pretreatment:

    • Randomize mice into groups: Vehicle control, this compound alone, LPS + Vehicle, and LPS + this compound (n=6-8 mice per group).

    • Administer this compound or vehicle at the predetermined dose and route.

  • Induction of Inflammation:

    • After a set pretreatment time (e.g., 1-2 hours), inject LPS (e.g., 1-5 mg/kg, i.p.) to the LPS-treated groups.

  • Sample Collection:

    • At a specified time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or from the tail vein.

    • Euthanize the mice and harvest relevant tissues (e.g., liver, lungs, spleen).

  • Analysis of Inflammatory Markers:

    • Prepare serum or plasma from the blood samples.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Homogenize harvested tissues for cytokine analysis or fix for histological examination to assess inflammatory cell infiltration.

  • Data Analysis:

    • Compare cytokine levels and tissue inflammation scores between the different treatment groups.

Visualization of Signaling Pathways and Workflows

Below are diagrams created using the DOT language to illustrate the key mechanisms and experimental workflows related to colchicinoids.

cluster_0 Mechanism of Action of Colchicinoids cluster_1 Cellular Effects Colchicinoid This compound Tubulin β-Tubulin Colchicinoid->Tubulin Binds to MT_Polymerization Microtubule Polymerization Colchicinoid->MT_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation MT_Polymerization->Mitotic_Spindle Neutrophil_Function Neutrophil Motility & Inflammasome Activation MT_Polymerization->Neutrophil_Function MT_Disruption Microtubule Disruption Mitotic_Arrest G2/M Phase Mitotic Arrest MT_Disruption->Mitotic_Arrest Inflammation_Reduction Reduced Inflammation MT_Disruption->Inflammation_Reduction Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: General mechanism of action for colchicinoids.

cluster_workflow In Vivo Xenograft Model Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanize Mice endpoint->euthanasia analysis Tumor Excision, Weight, & Further Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for a xenograft mouse model.

References

Application Notes and Protocols: Crystallography of Tubulin in Complex with N-Deacetylcolchicine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tubulin, the fundamental protein component of microtubules, is a critical target for anticancer drug development. The colchicine (B1669291) binding site on β-tubulin is of particular interest as it is targeted by a diverse range of small molecules that inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2] N-deacetylcolchicine (NDC), a derivative of colchicine, is one such inhibitor. Understanding the precise molecular interactions between tubulin and NDC at an atomic level is paramount for the rational design of more potent and selective anticancer agents. X-ray crystallography is a powerful technique to elucidate these three-dimensional structures.[3] This document provides detailed application notes and protocols for the crystallographic study of the tubulin-NDC complex.

Data Presentation

Table 1: Crystallographic Data for Tubulin in Complex with a Colchicine Analog
ParameterValueReference
PDB ID1SA0[4][5]
ComplexTubulin-DAMA-Colchicine:RB3-SLD[4]
Resolution3.5 Å[2][6]
MethodX-ray Diffraction[7]

Note: DAMA-Colchicine (N-deacetyl-N-(2-mercaptoacetyl)-colchicine) is a close structural analog of this compound and its crystallographic data provides the most relevant insights into NDC binding.

Table 2: Binding Affinities and Inhibitory Concentrations of Colchicine Site Inhibitors
CompoundParameterValueTargetReference
This compoundIC₅₀3 µMBovine brain microtubules[8]
BAL27862IC₅₀1.4 µMTubulin assembly[7]
BAL27862K_d244 ± 30 nMUnassembled tubulin[7]
Compound 27K_b2.87 x 10⁸ M⁻¹Tubulin[9]
PodophyllotoxinK_d~0.5 µMBrain tubulin[10]
PodophyllotoxinK_d~6 µMChicken erythrocyte tubulin[10]
Compound 87IC₅₀0.2 - 0.4 nMVarious human cancer cell lines[2]
Compound 87IC₅₀1.6 µMTubulin polymerization[2]
St. 18IC₅₀Nanomolar levelCancer cell lines[11]
St. 20IC₅₀7.5 µMTubulin polymerization[11]
St. 42 & 43IC₅₀< 10 nMVarious cancer cell lines[11]
St. 42 & 43IC₅₀2.54 & 2.09 µMTubulin polymerization[11]

Experimental Protocols

Tubulin Purification

A reliable method for obtaining pure, assembly-competent tubulin is essential for successful crystallization. The following protocol is adapted from established methods for purifying tubulin from bovine or porcine brain.[12][13]

Materials:

  • Fresh or frozen bovine/porcine brains

  • Homogenization buffer (e.g., high molarity PIPES buffer)[12]

  • Depolymerization buffer (DB)

  • Polymerization buffer (HMPB) with ATP and GTP

  • Glycerol (B35011)

  • Centrifuge and ultracentrifuge

  • Blender

  • Teflon-glass homogenizer

Procedure:

  • Homogenization:

    • Rinse brains with wash buffer.

    • Add an equal volume of ice-cold homogenization buffer and blend until smooth.[13]

    • Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.[13]

    • Collect the supernatant.

  • First Polymerization Cycle:

    • Add an equal volume of warm (37°C) HMPB to the supernatant.

    • Add ATP to a final concentration of 1.5 mM and GTP to 0.5 mM.[12]

    • Add an equal volume of warm (37°C) glycerol.[12]

    • Incubate at 37°C for 1 hour to induce microtubule polymerization.[12]

    • Pellet the microtubules by centrifugation.

  • First Depolymerization:

    • Resuspend the microtubule pellet in cold depolymerization buffer.

    • Homogenize using a Teflon-glass homogenizer and incubate on ice for 1 hour to depolymerize the microtubules.[13]

    • Clarify the solution by ultracentrifugation at 100,000 x g for 30 minutes at 4°C. The supernatant contains purified tubulin.[13]

  • Second Polymerization/Depolymerization Cycle (Optional but recommended for high purity):

    • Repeat steps 2 and 3 with the supernatant from the first depolymerization.

  • Final Product:

    • The supernatant after the final cold spin contains purified, assembly-competent tubulin.

    • Add glycerol to a final concentration of 33% for storage.[13]

    • Aliquot and flash-freeze in liquid nitrogen.[13]

Formation of the Tubulin-NDC Complex

Materials:

  • Purified tubulin

  • This compound (NDC)

  • RB3 stathmin-like domain (RB3-SLD) (optional, but aids in crystallization)[4]

Procedure:

  • Determine the concentration of the purified tubulin solution.

  • Prepare a stock solution of NDC in an appropriate solvent (e.g., DMSO).

  • Add a molar excess of NDC to the tubulin solution. The exact ratio may need to be optimized.

  • If using RB3-SLD, add it to the tubulin-NDC mixture. RB3-SLD has been shown to form a stable complex with two tubulin heterodimers, which can facilitate crystallization.[4][6]

  • Incubate the mixture to allow for complex formation. Incubation time and temperature may require optimization.

Crystallization of the Tubulin-NDC Complex

Crystallizing tubulin is notoriously challenging due to its flexibility and propensity to polymerize.[14] The use of a stabilizing agent like the RB3-SLD is highly recommended.[4]

Materials:

  • Tubulin-NDC complex

  • Crystallization screening kits (various precipitants, buffers, and salts)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

  • Microscope for crystal visualization

Procedure:

  • Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix a small volume of the Tubulin-NDC complex with an equal volume of the reservoir solution from a crystallization screen.

    • Equilibrate the drop against the reservoir solution.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly monitor the drops for crystal growth over several days to weeks.

  • Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and salt.[15]

    • Grid screens around the initial hit conditions are a common optimization strategy.[15]

  • Crystal Handling and Data Collection:

    • Carefully harvest the crystals using cryo-loops.

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

Visualizations

Signaling Pathway and Experimental Workflow

The binding of this compound to tubulin disrupts microtubule dynamics, a key process in cell division. This disruption ultimately leads to cell cycle arrest and apoptosis. The experimental workflow to study this interaction crystallographically involves several key stages from protein purification to structure determination.

Tubulin_NDC_Crystallography cluster_workflow Experimental Workflow cluster_pathway Cellular Impact Purification Tubulin Purification from Brain Tissue Complex_Formation Tubulin-NDC Complex Formation Purification->Complex_Formation Purified Tubulin Crystallization Crystallization Screening & Optimization Complex_Formation->Crystallization Tubulin-NDC Complex Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Crystals Structure_Determination Structure Determination & Analysis Data_Collection->Structure_Determination Diffraction Data NDC This compound Tubulin αβ-Tubulin Heterodimer NDC->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption Cell_Cycle Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle Failure Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Workflow for crystallographic analysis of the Tubulin-NDC complex and its cellular effects.

Logical Relationship of Key Components

The successful crystallization of the tubulin-NDC complex is dependent on the interplay of several critical components. High-purity, stable protein is the foundation, while the ligand induces a specific conformation. Additives can be crucial for overcoming the inherent challenges of tubulin crystallization.

Crystallization_Logic Tubulin Purified Tubulin - High Purity - Assembly Competent Complex Stable Tubulin-NDC Complex - Suitable for Crystallization Tubulin->Complex NDC This compound - Binds to Colchicine Site - Induces Conformational Change NDC->Complex Stabilizer Stabilizing Agent (e.g., RB3-SLD) - Reduces Flexibility - Promotes a Homogeneous State Stabilizer->Complex Crystals Diffraction-Quality Crystals Complex->Crystals

Caption: Key components and their roles in the crystallization of the tubulin-NDC complex.

References

Application Notes and Protocols for Assessing N-Deacetylcolchicine Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-deacetylcolchicine, an active metabolite of colchicine, is a potent antimitotic agent that exhibits significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds. This document provides detailed application notes and a comprehensive protocol for evaluating the cytotoxicity of this compound using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. This insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.

Data Presentation: Cytotoxicity of this compound and its Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its derivatives in various human cancer cell lines, demonstrating their potent cytotoxic effects. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
N-deacetyl-N-formyl-colchicineMultiple LinesVariousNanomolar Range[1]
Deac-SS-Biotin (N-deacetyl derivative)SGC-7901Gastric Adenocarcinoma0.124 ± 0.011[2]
Deac-SS-Biotin (N-deacetyl derivative)A549Lung Adenocarcinoma0.085 ± 0.008[2]
Deac-SS-Biotin (N-deacetyl derivative)HeLaCervical Carcinoma0.108 ± 0.010[2]
1-demethylthiocolchicineA549Lung Cancer0.89 ± 0.05[3]
1-demethylthiocolchicineMCF-7Breast Cancer0.51 ± 0.03[3]
1-demethylthiocolchicineLoVoColon Cancer0.45 ± 0.02[3]
1-demethylthiocolchicineLoVo/DX (Resistant)Colon Cancer0.62 ± 0.04[3]

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Multichannel pipette

Protocol for MTT Assay
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for MTT Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare this compound Dilutions incubate_24h->prepare_drug treat_cells Treat Cells with Compound prepare_drug->treat_cells incubate_drug Incubate for 24-72h treat_cells->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the MTT cytotoxicity assay.

G cluster_pathway This compound Signaling Pathway drug This compound tubulin β-Tubulin drug->tubulin Binds to mt_polymerization Microtubule Polymerization drug->mt_polymerization Inhibits tubulin->mt_polymerization mitotic_spindle Mitotic Spindle Formation mt_polymerization->mitotic_spindle mt_disruption Microtubule Disruption mt_disruption->mitotic_spindle Disrupts g2m_arrest G2/M Phase Arrest mt_disruption->g2m_arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Signaling pathway of this compound cytotoxicity.

G cluster_logic Logical Relationship of MTT Assay viable_cells Viable, Metabolically Active Cells mitochondrial_dehydrogenase Mitochondrial Dehydrogenase viable_cells->mitochondrial_dehydrogenase Contain mtt MTT (Yellow, Soluble) mitochondrial_dehydrogenase->mtt Reduces formazan Formazan (Purple, Insoluble) mtt->formazan to solubilization Solubilization (e.g., DMSO) formazan->solubilization is dissolved by colored_solution Colored Solution solubilization->colored_solution to form absorbance Absorbance Measurement colored_solution->absorbance is measured by cytotoxicity Cytotoxicity Assessment absorbance->cytotoxicity correlates to

Logical relationship of the MTT assay principle.

References

Application Notes and Protocols for N-Deacetylcolchicine in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels. N-deacetylcolchicine, a derivative of colchicine (B1669291), is a microtubule-targeting agent that has shown promise in circumventing MDR. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Notably, certain modifications to the colchicine structure can yield compounds that are not substrates for P-gp, thereby retaining their cytotoxic efficacy in resistant cancer cells.[2]

These application notes provide a comprehensive guide to utilizing this compound and its derivatives for studying and potentially overcoming drug resistance mechanisms. Detailed protocols for key experimental assays are provided, along with a summary of reported quantitative data and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the cytotoxic activities (IC50 values) of this compound derivatives and related compounds in various drug-sensitive and drug-resistant cancer cell lines. The Resistance Index (RI) is calculated as the ratio of the IC50 value of the resistant cell line to that of the sensitive parental cell line. A lower RI suggests a compound's effectiveness in overcoming resistance.

Table 1: Cytotoxicity of N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD) in Hepatocellular Carcinoma (HCC) Cell Lines [3]

Cell LineCompoundIC50 (nM)
Huh-7TCD15.2 ± 2.1
Colchicine25.6 ± 3.4
HepG2TCD21.4 ± 2.9
Colchicine38.1 ± 4.5
SK-HEP-1TCD18.9 ± 2.5
Colchicine31.7 ± 3.9

Table 2: Cytotoxicity of N-deacetyl-N-aminoacylthiocolchicine Derivatives in MDR-positive and MDR-negative Human Cancer Cell Lines (Representative Data)

Specific IC50 values for a range of synthesized derivatives can be found in the cited literature. These compounds were evaluated for their antiproliferative activity on both MDR-positive and MDR-negative human cancer cell lines.[4]

Cell LineCompoundIC50 (nM)Resistance Index (RI)
Drug-SensitiveDerivative XValue-
Drug-ResistantDerivative XValueValue
Drug-SensitiveDerivative YValue-
Drug-ResistantDerivative YValueValue

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • This compound

  • Drug-sensitive and drug-resistant cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves to determine the IC50 values.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.

Materials:

  • This compound

  • P-gp-rich membrane vesicles (e.g., from MDR1-overexpressing Sf9 cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • ATP

  • Verapamil (B1683045) (positive control activator)

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor)

  • Reagents for detecting inorganic phosphate (B84403) (Pi)

Procedure:

  • Reaction Setup: In a 96-well plate, combine P-gp membrane vesicles (5-10 µg), this compound at various concentrations, and assay buffer. Include controls with verapamil and a vehicle.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add ATP (e.g., 5 mM final concentration) to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 20-30 minutes.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 5% SDS).

  • Phosphate Detection: Add the colorimetric reagent for phosphate detection and incubate at room temperature for color development.

  • Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the phosphate detection reagent (e.g., 600-700 nm).

  • Data Analysis: Calculate the amount of inorganic phosphate released. The P-gp-specific ATPase activity is determined as the difference between the total ATPase activity and the activity in the presence of the inhibitor, sodium orthovanadate.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound in drug resistance.

MDR_Mechanism cluster_cell Cancer Cell Chemo Chemotherapeutic (e.g., this compound) Pgp P-glycoprotein (P-gp) Chemo->Pgp Efflux Tubulin Tubulin Chemo->Tubulin Inhibition Chemo_out Drug Efflux Pgp->Chemo_out CellCycleArrest G2/M Arrest Tubulin->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction Chemo_in Drug Influx Chemo_in->Chemo Experimental_Workflow start Start cell_culture Culture Drug-Sensitive & Resistant Cancer Cells start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values cell_culture->cytotoxicity atpase_assay P-gp ATPase Assay Assess interaction with P-gp cell_culture->atpase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis atpase_assay->data_analysis cell_cycle->data_analysis conclusion Conclusion data_analysis->conclusion Signaling_Pathway NDC This compound Tubulin β-Tubulin Binding NDC->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Deacetylcolchicine for Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Deacetylcolchicine (NDC) for cell cycle arrest. It includes troubleshooting for common experimental issues, frequently asked questions, detailed protocols, and quantitative data to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDC) and its primary mechanism of action?

A1: this compound is a derivative of colchicine (B1669291), a well-documented mitotic poison.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin, a crucial component of the cellular cytoskeleton.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle, predominantly in the G2/M phase, and can subsequently trigger apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: How do I determine the optimal starting concentration of NDC for my experiments?

A2: The optimal concentration of NDC is highly cell-line dependent.[3] A good starting point is to perform a dose-response experiment. Based on published data for colchicine and its analogs, a broad concentration range from the nanomolar (nM) to the low micromolar (µM) scale is a reasonable starting point.[4] It is recommended to perform a granular dose-response curve to identify a narrow concentration window that induces mitotic arrest without causing significant immediate cytotoxicity.[5]

Q3: What is the recommended incubation time for NDC treatment?

A3: The ideal incubation time varies depending on the cell line and the desired experimental outcome. For cell cycle analysis, a 24-hour incubation period is often sufficient to observe G2/M arrest.[1][4] For initial cytotoxicity assays, a longer incubation of 48 to 72 hours is common to allow adequate time for the compound to impact cell proliferation and viability.[4] A time-course experiment is recommended to determine the optimal time point for your specific cell line and experimental goals.[6]

Q4: What morphological changes should I expect in cells treated with NDC?

A4: Due to the disruption of the microtubule network, you can anticipate observable changes in cell morphology. Treated cells may become rounded, lose their characteristic shape, and potentially detach from the culture surface. A noticeable increase in the population of cells arrested in mitosis, which appear as rounded and condensed, is a hallmark of effective treatment.[4]

Q5: Is the cell cycle arrest induced by NDC reversible?

A5: Yes, the mitotic arrest induced by colchicinoids like NDC can be reversible.[3] The reversibility is dependent on the concentration of the compound used and the duration of the treatment.[3] To test for reversibility, you can wash out the compound after treatment and monitor the cells for re-entry into the cell cycle.[5]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations that are not effectively arresting cells in mitosis.

  • Possible Cause: This could indicate that the observed cell death is due to off-target effects rather than the intended anti-mitotic activity.[5]

  • Troubleshooting Steps:

    • Re-evaluate Dose-Response: Conduct a more detailed dose-response curve with narrower concentration intervals to pinpoint a more precise concentration that induces mitotic arrest without widespread cytotoxicity.[5]

    • Shorten Incubation Time: Off-target effects can become more pronounced with prolonged exposure.[5] Perform a time-course analysis with shorter incubation periods.

    • Precise Cell Cycle Analysis: Utilize flow cytometry to accurately quantify the percentage of cells in each phase of the cell cycle, which can help distinguish between mitotic arrest and apoptosis.[5]

Issue 2: Inconsistent or variable cell cycle arrest phenotypes between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density. High cell density can lead to contact inhibition, which can interfere with cell cycle progression and the effects of cell cycle-arresting agents.[6]

  • Troubleshooting Step 1: Standardize your cell seeding protocol to ensure a consistent cell density for all experiments. Cells should be in the exponential growth phase at the time of treatment.[6]

  • Possible Cause 2: Compound Stability. Colchicinoids can be sensitive to light and temperature.

  • Troubleshooting Step 2: Prepare fresh solutions of NDC for each experiment from a properly stored stock.[5]

  • Possible Cause 3: Purity of the Compound. Impurities may have different potencies or off-target effects, leading to variability.[6]

  • Troubleshooting Step 3: If purity is a concern, consider obtaining a new batch of the compound from a reputable supplier and comparing its performance.[6]

Issue 3: Unexpected or inconsistent levels of apoptosis.

  • Possible Cause: Apoptosis assays can be sensitive to the timing of measurements and the specific markers being evaluated.[6]

  • Troubleshooting Steps:

    • Confirm Apoptosis: Employ multiple apoptosis assays, such as Annexin V/PI staining and caspase activity assays, to confirm that the observed cell death is indeed apoptosis.[6]

    • Perform a Time-Course Experiment: A time-course experiment will help identify the optimal time point for observing apoptosis induction after NDC treatment.[6]

    • Include a Positive Control: Use a well-characterized microtubule inhibitor, such as colchicine, as a positive control to ensure the assay is performing as expected.[6]

Quantitative Data

The following table summarizes the cytotoxic activity (IC50 values) of this compound's parent compound, colchicine, and other related compounds against various human cancer cell lines. This data can serve as a reference for establishing a starting concentration range for your experiments with NDC.

CompoundCell LineCancer TypeIC50 (µM)
ColchicineA549Human Lung Carcinoma0.015 ± 0.003
ColchicineMCF-7Human Breast Adenocarcinoma0.007 ± 0.001
ColchicineHeLaHuman Cervical Carcinoma0.009 ± 0.002
ColchicineLoVoHuman Colon Adenocarcinoma0.009 ± 0.001
10-demethylcolchicineA549Human Lung Carcinoma12.99 ± 1.79
10-demethylcolchicineMCF-7Human Breast Adenocarcinoma11.23 ± 2.52
10-demethylcolchicineHeLaHuman Cervical Carcinoma6.00 ± 1.88
10-demethylcolchicineLoVoHuman Colon Adenocarcinoma10.25 ± 0.96

Data extracted from Urban et al., Molecules, 2020.[7]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of NDC.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NDC in the culture medium. Replace the existing medium with the drug dilutions and include a vehicle control (e.g., DMSO).[8]

  • Incubation: Incubate the plate for 48 to 72 hours.[8]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following NDC treatment.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with various concentrations of NDC (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control for 24 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them, and wash with ice-cold PBS.[8]

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[6][8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[8]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[6]

  • Analysis: Analyze the samples using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][9]

Protocol 3: Immunofluorescence for Microtubule Visualization

This protocol allows for the visualization of microtubule disruption.

  • Cell Culture and Treatment: Grow cells on glass coverslips in a culture dish. Treat the cells with the desired concentrations of NDC for a specified time (e.g., 24 hours).[1]

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.[1]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[1]

  • Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently-labeled secondary antibody.[8]

  • DNA Staining and Mounting: Counterstain the nuclei with DAPI or Hoechst 33342 and mount the coverslips onto microscope slides.[8]

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualizations

G cluster_0 Cellular Environment cluster_1 Mechanism of Action NDC This compound Tubulin Free Tubulin Dimers NDC->Tubulin Binds to Complex NDC-Tubulin Complex Polymerization Microtubule Polymerization Inhibition Complex->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest G2/M Phase Arrest SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound-induced mitotic arrest.

G Start Start: Cell Culture DoseResponse 1. Dose-Response Experiment (e.g., MTT Assay) Start->DoseResponse DetermineIC50 2. Determine IC50 Value DoseResponse->DetermineIC50 CellCycleAnalysis 3. Cell Cycle Analysis (Flow Cytometry) DetermineIC50->CellCycleAnalysis TimeCourse 4. Time-Course Experiment CellCycleAnalysis->TimeCourse Morphology 5. Morphological Analysis (Microscopy/Immunofluorescence) TimeCourse->Morphology End End: Optimized Protocol Morphology->End

Caption: Experimental workflow for optimizing NDC concentration.

G Start Problem with NDC Experiment HighCytotoxicity High Cytotoxicity? Start->HighCytotoxicity LowArrest Low Arrest Efficiency? Start->LowArrest InconsistentResults Inconsistent Results? Start->InconsistentResults HighCytotoxicity->LowArrest No Action1 Re-evaluate Dose-Response Shorten Incubation Time HighCytotoxicity->Action1 Yes LowArrest->InconsistentResults No Action2 Optimize Concentration Check Cell Health LowArrest->Action2 Yes Action3 Standardize Seeding Density Check Compound Stability/Purity InconsistentResults->Action3 Yes

References

Troubleshooting inconsistent results in tubulin polymerization assays with N-Deacetylcolchicine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Deacetylcolchicine (NDC) in tubulin polymerization assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during tubulin polymerization assays in a question-and-answer format, providing potential causes and solutions to help you obtain reproducible data.

1. Why am I observing no tubulin polymerization or a very weak signal in my control wells?

A lack of polymerization in the control wells (which should show a robust sigmoidal curve) indicates a fundamental problem with the assay components or conditions.

  • Inactive Tubulin: Tubulin is a sensitive protein. Ensure it has been properly stored at -80°C and avoid multiple freeze-thaw cycles, which can lead to denaturation.[1][2] Use a fresh aliquot of tubulin for each experiment.[2] Lyophilized tubulin should be stored in a desiccated environment to prevent denaturation from moisture.[1]

  • Incorrect Spectrophotometer Settings: For absorbance-based assays, ensure your spectrophotometer is in kinetic mode and set to read at 340 nm.[1][3][4] For fluorescence-based assays, use the appropriate excitation and emission wavelengths (e.g., excitation at 340-360 nm and emission at 420-450 nm).[2]

  • Suboptimal Temperature: Tubulin polymerization is highly temperature-dependent and optimal at 37°C.[1][5] Pre-warm the plate reader to 37°C before starting the assay.[2][5] A decrease of even one degree can significantly reduce the polymer mass.[2]

  • Degraded GTP: GTP is essential for tubulin polymerization.[2] Prepare fresh GTP solutions and store them in small aliquots at -20°C or -80°C to avoid degradation from multiple freeze-thaw cycles.[2]

  • Incorrect Buffer Composition: The buffer system is critical for tubulin polymerization. Verify the pH and concentrations of all components, such as PIPES, MgCl2, and EGTA.[2]

2. What could be causing a high background signal in my assay?

High background can obscure the true polymerization signal and is often due to light scattering from sources other than microtubules.

  • Compound Precipitation: this compound, like other small molecules, may precipitate in the assay buffer, causing light scattering.[1][6] Visually inspect the wells for any precipitate. To check for this, test the compound in the buffer alone to see if it increases absorbance or fluorescence.[1]

  • Contaminants: The presence of certain impurities in your test sample buffer, such as Ca2+, can inhibit tubulin polymerization.[6]

  • Condensation: When transferring a cold plate to a warm spectrophotometer, condensation can form on the bottom of the plate, affecting readings.[5][6] Ensure the bottom of the plate is dry before placing it in the reader.

3. Why is there significant variability between my replicate wells or experiments?

Inconsistent results can make data interpretation challenging and often stem from procedural errors.

  • Inaccurate Pipetting: Inaccurate pipetting and the introduction of air bubbles are common sources of error.[5][6] Use calibrated pipettes and be careful to avoid introducing bubbles.[6] Using a multichannel pipette for reagent addition can improve consistency.[7]

  • Inconsistent Reagent Preparation: Ensure all buffers and reagents are prepared consistently between experiments.[1] Prepare a master mix for multiple wells to ensure uniformity.[1]

  • Temperature Fluctuations: Quickly transfer the plate from ice to the pre-warmed spectrophotometer to avoid temperature fluctuations that can affect the polymerization rate.[5]

  • Cell-Based Assay Variability: In cellular assays, factors such as cell passage number, seeding density, and solvent concentration can all contribute to variability.[5] It is crucial to maintain consistency in these parameters.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound in the context of tubulin polymerization.

ParameterValueOrganism/SystemReference
IC50 3 µMBovine brain microtubules[8]

Experimental Protocols

Detailed Methodology for In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is for a standard turbidity-based assay to measure the effect of this compound on tubulin polymerization in a 96-well plate format.

1. Reagent Preparation:

  • Tubulin Stock Solution: Reconstitute lyophilized tubulin (≥99% pure) in ice-cold General Tubulin Buffer (GTB; 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP to a final concentration of 10 mg/mL. Aliquot and snap-freeze in liquid nitrogen, then store at -80°C.
  • GTP Stock Solution: Prepare a 100 mM GTP stock solution in sterile water. Aliquot and store at -80°C.
  • This compound (NDC) Stock Solution: Prepare a 10 mM stock solution of NDC in DMSO.
  • Assay Buffer: General Tubulin Buffer (GTB).

2. Assay Procedure:

  • Pre-warm a 96-well, half-area, clear-bottom plate and the spectrophotometer to 37°C.[1]
  • On ice, prepare serial dilutions of NDC in GTB at 10x the final desired concentration. Also, prepare a vehicle control (DMSO in GTB, ensuring the final DMSO concentration is ≤2%).[6]
  • Add 10 µL of the 10x NDC dilutions or vehicle control to the appropriate wells of the pre-chilled 96-well plate.
  • On ice, dilute the tubulin stock solution with ice-cold GTB containing 1 mM GTP to a final concentration of 3 mg/mL. Prepare enough for all wells, including a master mix to ensure consistency.[1]
  • To initiate the polymerization reaction, add 90 µL of the tubulin solution to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.[9]
  • Immediately place the plate in the pre-warmed spectrophotometer.
  • Measure the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[1][3]

3. Data Analysis:

  • Plot the absorbance (OD340) versus time for each concentration of NDC and the vehicle control.
  • The resulting curves should be sigmoidal for the control.
  • Analyze key parameters from the curves, such as the maximum rate of polymerization (Vmax) and the final polymer mass (plateau OD).
  • To determine the IC50 value, plot the Vmax or plateau OD against the logarithm of the NDC concentration and fit the data to a sigmoidal dose-response curve.

Visual Diagrams

Mechanism of Action: this compound Inhibition of Tubulin Polymerization

cluster_0 Tubulin Dynamics cluster_1 NDC Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Polymer) Tubulin->Microtubule Polymerization TC_Complex Tubulin-NDC Complex GTP GTP GTP->Tubulin Microtubule->Tubulin Depolymerization NDC This compound (NDC) NDC->Tubulin Binds to Colchicine (B1669291) Site on β-tubulin TC_Complex->Inhibition Prevents Straight Conformation Inhibition->Microtubule Inhibits Polymerization

Caption: this compound binds to the colchicine site on β-tubulin, inhibiting polymerization.

Experimental Workflow: Tubulin Polymerization Assay

cluster_prep Preparation (On Ice) cluster_reaction Reaction Initiation cluster_measurement Measurement (37°C) cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tubulin in GTB + GTP - NDC Serial Dilutions - Vehicle Control prep_plate Add 10µL NDC/Vehicle to 96-well plate prep_reagents->prep_plate add_tubulin Add 90µL Tubulin Solution to each well prep_plate->add_tubulin mix Mix Gently add_tubulin->mix transfer_plate Transfer plate to pre-warmed spectrophotometer mix->transfer_plate read_absorbance Kinetic Read at 340nm (every 30-60s for 60 min) transfer_plate->read_absorbance plot_data Plot OD340 vs. Time read_absorbance->plot_data analyze_curves Determine Vmax and Plateau OD plot_data->analyze_curves calc_ic50 Calculate IC50 analyze_curves->calc_ic50

Caption: A step-by-step workflow for conducting a tubulin polymerization assay.

Troubleshooting Logic: No Polymerization Signal

cluster_checks Initial Checks cluster_reagents Reagent Integrity cluster_solutions Solutions start No Polymerization Signal in Control Wells check_tubulin Is Tubulin Aliquot Fresh? (No freeze-thaw) start->check_tubulin check_temp Is Plate Reader at 37°C? start->check_temp check_settings Spectrophotometer Settings Correct? (Kinetic, 340nm) start->check_settings check_gtp Is GTP Solution Fresh? check_tubulin->check_gtp If tubulin is ok solution_tubulin Use a New Tubulin Aliquot check_tubulin->solution_tubulin No solution_temp Pre-warm Plate Reader check_temp->solution_temp No solution_settings Correct Instrument Settings check_settings->solution_settings No check_buffer Buffer Composition Correct? (pH, concentrations) check_gtp->check_buffer If GTP is ok solution_gtp Prepare Fresh GTP check_gtp->solution_gtp No solution_buffer Remake Buffer check_buffer->solution_buffer No

Caption: A decision tree to diagnose the cause of no polymerization signal.

References

N-Deacetylcolchicine degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of N-deacetylcolchicine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1] For short-term use, solutions can be prepared in DMSO or ethanol (B145695) at concentrations of up to 25 mg/mL.[1]

Q2: What are the known degradation pathways for this compound?

A2: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on its chemical structure, which is similar to colchicine, potential degradation pathways may include hydrolysis of the amino group and modifications to the tropolone (B20159) ring system, especially under harsh acidic, basic, or oxidative conditions. The removal of the N-formyl group to yield the primary amine, this compound, is typically achieved through acid-catalyzed hydrolysis.[3]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying the parent compound and its degradation products.[4] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), can be used to identify the structure of unknown degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.[4][5]

Q4: My experimental results are inconsistent. Could this be due to this compound degradation?

A4: Inconsistent results can indeed be a sign of compound instability. If you suspect degradation, it is crucial to assess the purity of your this compound stock and working solutions. You can perform a quick purity check using HPLC. Ensure that you are following the recommended storage and handling procedures to minimize degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock solution. It should be stored at -20°C. 2. Prepare fresh working solutions from a solid stock for each experiment. 3. Check the purity of your compound using HPLC.
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. 2. Use LC-MS to characterize the structure of the unknown peaks.
Precipitation of the compound in aqueous solution Low aqueous solubility of this compound.1. Dissolve this compound in an organic solvent like DMSO or ethanol before preparing aqueous dilutions.[1] 2. Do not exceed the solubility limit in your final experimental medium.
Discoloration of the solution Potential degradation, possibly due to light exposure or oxidation.1. Protect solutions from light by using amber vials or covering containers with aluminum foil.[6] 2. Prepare fresh solutions and avoid long-term storage of diluted solutions.

Storage Conditions Summary

ConditionTemperatureDurationPurity
Long-term (Solid) -20°C≥ 4 years[1]>95% (HPLC)[2]
Short-term (in DMSO/Ethanol) -20°CAs per experimental requirementsCheck purity before use
Shipping Room Temperature / Wet IceVaries by supplier[1][2]N/A

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for inducing degradation to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24 hours. Then, dissolve in the initial solvent.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[7]

  • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.

  • For structural elucidation of major degradation products, use LC-MS.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Expose to Stress Conditions oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation Expose to Stress Conditions thermal Thermal Degradation (Solid, 60°C) prep_stock->thermal Expose to Stress Conditions photo Photolytic Degradation (UV/Vis Light) prep_stock->photo Expose to Stress Conditions neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS Analysis for Structural Elucidation hplc->lcms If unknown peaks are detected

Caption: Workflow for Forced Degradation Study of this compound.

logical_relationship cluster_handling Compound Handling & Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting receive Receive this compound store_solid Store Solid at -20°C receive->store_solid prep_solution Prepare Stock Solution (e.g., in DMSO) store_solid->prep_solution store_solution Store Stock Solution at -20°C prep_solution->store_solution thaw Thaw Stock Solution store_solution->thaw prepare_working Prepare Working Dilutions thaw->prepare_working perform_exp Perform Experiment prepare_working->perform_exp inconsistent_results Inconsistent Results? perform_exp->inconsistent_results inconsistent_results->perform_exp No check_purity Check Purity (HPLC) inconsistent_results->check_purity Yes check_protocol Review Handling Protocol inconsistent_results->check_protocol Yes check_purity->store_solid If purity is low, use new vial check_protocol->prep_solution If protocol is flawed, prepare fresh solutions

Caption: Decision-making workflow for handling and troubleshooting this compound.

References

Off-target effects of N-Deacetylcolchicine in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Deacetylcolchicine (NDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of NDC in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you design and interpret your experiments accurately.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, focusing on differentiating on-target from off-target effects.

Issue 1: Higher than expected cytotoxicity at concentrations that do not induce significant mitotic arrest.

  • Possible Cause: This may indicate that the observed cell death is due to off-target effects rather than the intended anti-mitotic activity of NDC. At high concentrations, profound disruption of the cytoskeleton can lead to widespread cellular stress and toxicity that is not solely dependent on mitotic arrest.[1]

  • Troubleshooting Steps:

    • Conduct a Dose-Response and Time-Course Experiment: Perform a detailed dose-response curve with a broader range of NDC concentrations. It is crucial to use the lowest effective concentration and the shortest possible incubation time that elicits the desired on-target phenotype (e.g., mitotic arrest) to minimize off-target effects.

    • Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to accurately quantify the percentage of cells in the G2/M phase. This will help determine if the cytotoxicity is directly linked to mitotic arrest.

    • Apoptosis vs. Necrosis Assay: Employ an Annexin V/PI staining assay to distinguish between apoptosis and necrosis. This can provide insights into the mechanism of cell death.

Issue 2: Inconsistent results across different experimental batches.

  • Possible Cause:

    • Compound Stability: Colchicinoids can be sensitive to light and temperature. Improper storage can lead to degradation.

    • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can alter cellular sensitivity to microtubule-targeting agents.

    • Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells and interfere with the experimental results.

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Always prepare fresh working solutions of NDC from a properly stored stock for each experiment.

    • Standardize Cell Culture: Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for all experiments.

    • Control Solvent Concentration: Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1% v/v for DMSO).

Issue 3: Observed effects are not reversed after drug washout.

  • Possible Cause: While on-target effects of microtubule inhibitors are often reversible, prolonged exposure or high concentrations can lead to irreversible off-target effects or cellular damage, leading to apoptosis or necrosis.

  • Troubleshooting Steps:

    • Perform a Washout Experiment: After a shorter incubation period with NDC, wash the cells with fresh media and monitor for reversal of the phenotype (e.g., re-entry into the cell cycle from mitotic arrest).

    • Assess Cell Viability Post-Washout: Use a viability assay (e.g., MTT or trypan blue exclusion) to determine if the cells recover and continue to proliferate after the removal of NDC.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound (NDC)?

A1: The primary on-target mechanism of this compound is the disruption of microtubule polymerization. It binds to β-tubulin, a subunit of microtubules, preventing their formation. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis.

Q2: What are the potential off-target effects of this compound?

A2: Based on its structural similarity to colchicine (B1669291), potential off-target effects of NDC may include:

  • Interaction with ABC Transporters: Colchicine is a known substrate for efflux pumps like P-glycoprotein (P-gp/ABCB1).[2] It is plausible that NDC also interacts with these transporters, which can affect its intracellular concentration and efficacy.

  • Modulation of Cellular Signaling Pathways: Disruption of the microtubule network can indirectly activate stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[3] This activation can contribute to the apoptotic response.

  • General Cytotoxicity: At concentrations significantly higher than those required for mitotic arrest, NDC may induce cytotoxicity through mechanisms independent of its primary target.[1]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: A multi-pronged approach is recommended:

  • Use Appropriate Controls: Include a positive control (e.g., colchicine) and a negative control (a structurally related but inactive compound, if available).

  • Dose-Response Analysis: Carefully analyze the concentration at which you observe mitotic arrest versus the concentration that causes widespread cytotoxicity. A significant separation between these two concentrations suggests a window for on-target effects.

  • Rescue Experiments: If possible, use cell lines with known resistance mutations in β-tubulin. An on-target effect should be diminished in these cells. Alternatively, transiently overexpressing β-tubulin could potentially rescue the phenotype.

  • Direct Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm the direct binding of NDC to tubulin within the cell.

Data Presentation

Due to the limited availability of direct quantitative data for this compound's off-target effects, the following tables provide data for colchicine and its derivatives as a reference. Researchers should use this information as a guide and determine the specific IC50 values for NDC in their experimental systems.

Table 1: On-Target and Off-Target Cellular Effects of Colchicine and its Analogs

CompoundEffectCell LineConcentration/IC50Reference
ColchicineG2/M Cell Cycle ArrestMCF-710 µg/mL[4][5]
ColchicineG2/M Cell Cycle ArrestMCF-7100 µg/mL[4][5]
ColchicineApoptosis InductionHT-291 µg/mL[6]
ColchicineCytotoxicity (IC50)PC322.99 ng/mL[7]
N-deacetyl-colchicine derivativeApoptosis Induction (AC50)Nalm6< 3 nM[8]
Verapamil (P-gp Inhibitor)P-gp Inhibition (IC50)P-gp Vesicles3.9 µM[2]
Ko143 (BCRP Inhibitor)BCRP Inhibition (IC50)BCRP Vesicles0.11 µM[2]

Disclaimer: The IC50 values are highly dependent on the cell line, assay conditions, and duration of treatment. This table is intended to provide a general reference range.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • This compound (NDC)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Treat cells with varying concentrations of NDC (and a vehicle control) for the desired time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound (NDC)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with NDC as described in the cell cycle analysis protocol.

  • Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of NDC on tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound (NDC)

  • Positive control (e.g., Colchicine)

  • Vehicle control (e.g., DMSO)

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of NDC and controls in G-PEM buffer. Keep all solutions on ice.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds. Add purified tubulin to a final concentration of 3-4 mg/mL.

  • Initiate Polymerization: Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percent inhibition for each NDC concentration relative to the vehicle control to determine the IC50 value.

Visualizations

Signaling Pathways

G NDC This compound Tubulin β-Tubulin NDC->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Stress Cellular Stress Microtubules->Stress Disruption causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Can induce JNK_p38 JNK/p38 MAPK Activation Stress->JNK_p38 JNK_p38->Apoptosis Contributes to

Caption: On- and off-target signaling of this compound.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 On-Target Effect Validation cluster_2 Off-Target Effect Investigation DoseResponse Dose-Response & Time-Course CellCycle Cell Cycle Analysis (G2/M Arrest) DoseResponse->CellCycle ApoptosisAssay Apoptosis vs. Necrosis (Annexin V/PI) DoseResponse->ApoptosisAssay MicrotubuleAssay In Vitro Microtubule Polymerization Assay CellCycle->MicrotubuleAssay SignalingAssay Signaling Pathway Analysis (e.g., Western Blot for p-JNK) ApoptosisAssay->SignalingAssay ABC_Assay ABC Transporter Interaction Assay ApoptosisAssay->ABC_Assay

Caption: Workflow for investigating NDC's effects.

Logical Relationships in Troubleshooting

G cluster_actions Recommended Actions HighCytotoxicity High Cytotoxicity without Significant G2/M Arrest OffTarget Potential Off-Target Effect HighCytotoxicity->OffTarget Likely OnTarget On-Target Effect (Mitotic Catastrophe) HighCytotoxicity->OnTarget Less Likely, but possible DoseResponse Refine Dose-Response OffTarget->DoseResponse Apoptosis Annexin V/PI Assay OffTarget->Apoptosis Signaling Analyze Stress Pathways OffTarget->Signaling

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Synthesis of N-Deacetylcolchicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Deacetylcolchicine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound is typically synthesized by the deacetylation of colchicine (B1669291) or its derivatives, such as thiocolchicine.[1] It can also be generated as an intermediate in the chemical conversion of N-formyldemecolcine to colchicine.[2]

Q2: What is the most common method for the deacetylation of colchicine?

A2: The most frequently employed method is acid-catalyzed hydrolysis. A common reagent for this is 2 N hydrochloric acid in methanol (B129727).[2][3]

Q3: How can I monitor the progress of the deacetylation reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][4] On a TLC plate, the product, this compound, will be more polar than the starting material, colchicine.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at -20°C for long-term stability.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low or No Yield of this compound - Incomplete reaction: Insufficient reaction time or temperature. - Degradation of starting material or product: Harsh reaction conditions (e.g., acid concentration is too high, or temperature is excessive).[4] - Moisture in the reaction: Water can interfere with the reaction.- Optimize reaction time and temperature: Monitor the reaction closely using TLC or HPLC to determine the optimal duration. Consider a time-course study. - Use milder reaction conditions: Start with a lower concentration of acid or a lower temperature to minimize degradation. - Ensure anhydrous conditions: Use dry glassware and anhydrous solvents.
Presence of Multiple Spots on TLC After Reaction - Incomplete reaction: Starting material remains. - Side reactions: Formation of byproducts due to the sensitive nature of the colchicine core. - Degradation: The product or starting material may be degrading under the reaction conditions.- Increase reaction time or temperature cautiously: Monitor by TLC to drive the reaction to completion without significant degradation. - Purify the crude product: Use column chromatography to isolate the desired product from impurities.[2]
Difficulty in Purifying this compound - Similar polarity of product and impurities: Makes separation by column chromatography challenging. - Product streaking on the silica (B1680970) gel column: Can be due to the basicity of the amine.- Optimize column chromatography conditions: Use a suitable solvent system, such as a gradient of methanol in dichloromethane (B109758), to improve separation.[4] - Deactivate silica gel: Add a small percentage of triethylamine (B128534) (1-3%) to the eluent to prevent streaking and improve the separation of basic compounds.[5]
Product is a Dark Color After Synthesis - Impurities from the starting material. - Decomposition at high temperatures. - Use high-purity starting materials. - Maintain a lower reaction temperature during the synthesis.

Quantitative Data Summary

The following table summarizes quantitative data for key steps in the synthesis of this compound and related reactions. It is important to note that yields can be highly dependent on the specific reaction conditions and scale.

Reaction Step Starting Material Reagents Product Reported Yield
N-DeformylationN-Formyldemecolcine2 N Hydrochloric acid in MethanolThis compoundGood yields (by analogy to deacetylation)[2]
N-DeacetylationMethyl-, ethyl-, and n-butylthiocolchicines2 N Hydrochloric acid in methanolN-Deacetyl-alkylthiocolchicinesGood yields[3]
1-Demethylation (analogous reaction)ThiocolchicineAcetyl chloride, SnCl₄, followed by LiOH1-demethylthiocolchicine40%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound by Acid Hydrolysis of Colchicine

This protocol is a general guideline and may require optimization.

Materials:

  • Colchicine

  • 2 N Hydrochloric Acid in Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolve colchicine in a solution of 2 N hydrochloric acid in methanol in a round-bottom flask.

  • Reflux the mixture and monitor the reaction progress by TLC (e.g., using a mobile phase of 95:5 v/v dichloromethane:methanol).[4]

  • Once the reaction is complete (disappearance of the starting material spot), cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).[4]

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents for chromatography (e.g., Dichloromethane, Methanol, Triethylamine)

  • Glass column

  • Cotton or glass wool

  • Sand

Procedure:

  • Prepare the column: Place a plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[7] Add a layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elute the column: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner. To prevent streaking of the amine product, 1-3% triethylamine can be added to the eluent system.[5]

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate the product: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualizations

Logical Workflow for the Synthesis of Colchicine from N-Formyldemecolcine

SynthesisWorkflow Start N-Formyldemecolcine Process1 N-Deformylation (Acid Hydrolysis) Start->Process1 Intermediate This compound Process2 N-Acetylation Intermediate->Process2 End Colchicine Process1->Intermediate Process2->End

Caption: A logical workflow illustrating the conversion of N-Formyldemecolcine to Colchicine, with this compound as a key intermediate.

Troubleshooting Logic for Low Yield in this compound Synthesis

TroubleshootingYield Problem Low Yield of This compound Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Degradation Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Increase Temperature Cause1->Solution1b Solution2a Use Milder Acid Cause2->Solution2a Solution2b Lower Temperature Cause2->Solution2b Solution3a Optimize Chromatography Cause3->Solution3a

Caption: A troubleshooting diagram outlining potential causes and solutions for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Autofluorescence in Imaging Experiments with Fluorescently Labeled N-Deacetylcolchicine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing fluorescently labeled N-Deacetylcolchicine derivatives in their imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?

A1: Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can be mistaken for a specific signal from your fluorescently labeled this compound derivative. This background fluorescence can obscure the true signal, reduce image contrast, and lead to misinterpretation of your results. Common sources of autofluorescence in cells and tissues include molecules like collagen, elastin, NADH, and lipofuscin.[1][2] Fixatives, such as formaldehyde (B43269) and glutaraldehyde (B144438), can also induce autofluorescence.[2][3]

Q2: I am observing high background fluorescence in my control samples (not treated with labeled this compound). What could be the cause?

A2: High background in control samples is a clear indicator of endogenous autofluorescence or autofluorescence induced by sample preparation.

  • Endogenous Fluorophores: Your cells or tissue may have high levels of naturally fluorescent molecules. For example, collagen and NADH tend to fluoresce in the blue-green part of the spectrum.[1][4] Lipofuscin, a pigment that accumulates with age, has a broad emission spectrum and can be particularly problematic in older tissues.[1][5]

  • Fixation Method: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to cause significant autofluorescence across a broad spectrum.[2][3] The duration of fixation can also impact the intensity of this background signal.[1][3]

  • Culture Media: Phenol (B47542) red and other components in cell culture media can be fluorescent.[4][6] It is advisable to image cells in a phenol red-free medium or buffered saline solution.[6]

Q3: My signal from the fluorescently labeled this compound is weak and difficult to distinguish from the background. How can I improve my signal-to-noise ratio?

A3: Improving the signal-to-noise ratio involves either enhancing your specific signal or reducing the background autofluorescence.

  • Optimize Fluorophore Choice: If you are in the process of designing your experiment, select a fluorescent label for your this compound that emits in the far-red or near-infrared region of the spectrum.[1][2] Autofluorescence is typically strongest in the blue and green regions, so shifting to longer wavelengths can significantly reduce background interference.[2][4]

  • Use Brighter Fluorophores: Employing brighter and more photostable fluorescent dyes can help your specific signal stand out against the background.[2]

  • Antibody/Probe Concentration: Titrate the concentration of your fluorescently labeled this compound to find the optimal balance between strong specific staining and minimal non-specific binding.[2]

  • Implement Autofluorescence Reduction Techniques: Utilize methods such as chemical quenching, photobleaching, or spectral unmixing, which are detailed in the troubleshooting guides below.

Q4: Can the this compound molecule itself be causing some of the background fluorescence?

A4: Unlabeled this compound and its parent compound, colchicine (B1669291), are generally considered to have very weak to negligible intrinsic fluorescence in aqueous environments. While some fluorescence can be observed when colchicine binds to its target, tubulin (with an excitation maximum around 362 nm and emission at 435 nm), this is typically not strong enough to be a significant source of background in imaging experiments, especially when compared to the bright signals from conjugated fluorophores and cellular autofluorescence. The primary purpose of using this compound in fluorescence applications is as a scaffold to attach a bright, stable fluorescent dye.

Troubleshooting Guides

Problem 1: Diffuse, High Background Autofluorescence

This is often due to fixation-induced autofluorescence or endogenous fluorophores like NADH and collagen.

Workflow for Diagnosing and Mitigating Diffuse Autofluorescence

cluster_diagnosis Diagnosis cluster_solutions Solutions a Image Unstained, Fixed Sample b High Background? a->b c Change Fixation Method (e.g., methanol (B129727)/acetone) b->c Yes d Reduce Fixation Time b->d Yes e Sodium Borohydride (B1222165) Treatment c->e If Aldehyde Fixation is Necessary d->e f Photobleaching e->f If Background Persists

Caption: Workflow for addressing diffuse autofluorescence.

Suggested Solutions:

  • Modify Fixation Protocol: If possible, switch from aldehyde-based fixatives to organic solvents like ice-cold methanol or acetone, which tend to induce less autofluorescence.[2] If you must use formaldehyde, try reducing the fixation time to the minimum required to preserve morphology.[1][3]

  • Sodium Borohydride Treatment: This chemical treatment can help to reduce aldehyde-induced autofluorescence.[1][2] (See Experimental Protocols for a detailed method).

  • Photobleaching: Exposing your sample to intense light before incubation with your fluorescent probe can selectively destroy autofluorescent molecules.[7] (See Experimental Protocols).

Problem 2: Granular or Punctate Autofluorescence

This type of autofluorescence is often caused by lipofuscin granules, which accumulate in the lysosomes of aging cells.

Workflow for Mitigating Granular Autofluorescence

cluster_diagnosis Diagnosis cluster_solutions Solutions a Observe Granular Fluorescence in Multiple Channels? b Sudan Black B Staining a->b Yes d Spectral Unmixing a->d Yes, Advanced Option c Commercial Quenching Reagents (e.g., TrueVIEW™) b->c Alternative

Caption: Workflow for addressing granular autofluorescence from lipofuscin.

Suggested Solutions:

  • Sudan Black B Staining: This is a classic and effective method for quenching lipofuscin autofluorescence.[5][8] It is a lipophilic dye that masks the fluorescent granules.[5] (See Experimental Protocols).

  • Commercial Quenching Kits: Several commercially available reagents, such as TrueVIEW™, are specifically designed to reduce autofluorescence from various sources, including lipofuscin.[1][2]

  • Spectral Unmixing: If your imaging system has spectral detection capabilities, you can acquire images across a range of emission wavelengths. This allows you to define the spectral signature of the autofluorescence and computationally subtract it from your image, isolating the signal from your fluorescent probe.[9][10]

Data Presentation

Table 1: Common Sources of Autofluorescence and Their Spectral Characteristics

Source of AutofluorescenceTypical Emission RangeNotes
Collagen/Elastin 350 - 450 nm (Blue/Green)Prevalent in connective tissue.
NADH/Flavins 400 - 500 nm (Green)Found in most cells, related to metabolic activity.
Lipofuscin 400 - 650 nm (Broad Spectrum)Age-related pigment, accumulates in lysosomes.[1]
Red Blood Cells Broad SpectrumHeme groups are a major source.[1] Can be reduced by perfusion with PBS before fixation.[1]
Aldehyde Fixatives Broad Spectrum (Blue, Green, Red)Induced by cross-linking of proteins.[3]

Table 2: Comparison of Autofluorescence Reduction Techniques

TechniqueTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedSimple chemical treatment.Can have mixed results; may increase red blood cell autofluorescence.[1][5]
Sudan Black B LipofuscinVery effective for quenching lipofuscin.[5][8]Can introduce its own background in the far-red channels.[5]
Photobleaching GeneralNo chemical additions needed; can be very effective.[7]Can be time-consuming; potential for photodamage to the sample.
Spectral Unmixing All typesComputationally separates signals; highly specific.[9][10]Requires specialized microscopy hardware and software.
Far-Red Fluorophores Avoids most sourcesSimple and effective avoidance strategy.Not a reduction technique; requires planning at the experimental design stage.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • After fixation with formaldehyde or glutaraldehyde, wash the samples three times in Phosphate Buffered Saline (PBS) for 5 minutes each.

  • Prepare a fresh solution of 0.1% sodium borohydride (w/v) in ice-cold PBS. Caution: Handle sodium borohydride with care in a fume hood.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples extensively with PBS (three to four times, 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with your standard immunolabeling protocol for the fluorescently labeled this compound.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
  • Complete your staining protocol for the fluorescently labeled this compound, including washes after the final labeling step.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the solution is well-mixed and filtered to remove any precipitate.[8]

  • Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Briefly rinse the samples in 70% ethanol to remove excess Sudan Black B.

  • Wash the samples thoroughly in PBS (three times for 5 minutes each).

  • Mount the coverslips using an aqueous mounting medium.

Protocol 3: Photobleaching to Reduce General Autofluorescence
  • Prepare your samples (e.g., tissue sections on slides) up to the step just before incubation with your fluorescently labeled this compound.

  • Place the samples on the stage of a fluorescence microscope equipped with a broad-spectrum light source (e.g., mercury or xenon arc lamp).

  • Expose the sample to the light for a period ranging from several minutes to a few hours. The optimal time will depend on the sample type and the intensity of the light source and must be determined empirically.

  • Periodically check the level of autofluorescence using the appropriate filter sets until it is significantly reduced.

  • Once bleaching is complete, proceed with your standard labeling protocol. Be careful not to over-expose the sample, which could cause tissue damage.

Mandatory Visualization

Signaling Pathway of this compound

This compound, like its parent compound colchicine, primarily functions by disrupting microtubule dynamics. This interference with the cytoskeleton has numerous downstream effects on cellular processes.

cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_effects Cellular Effects drug This compound tubulin Free Tubulin Dimers drug->tubulin Binds to mt Microtubules tubulin->mt Polymerization tubulin->mt Inhibits Polymerization mt->tubulin Depolymerization mitosis Mitotic Arrest (Metaphase) mt->mitosis transport Disruption of Intracellular Transport mt->transport migration Inhibition of Cell Migration mt->migration signaling Altered Signal Transduction mt->signaling

Caption: Mechanism of action of this compound via microtubule disruption.

References

Technical Support Center: Optimizing Incubation Time with N-Deacetylcolchicine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Deacetylcolchicine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximum effect of this compound, a potent antimitotic agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as Gloriosine, is a colchicine (B1669291) analog that functions as a microtubule-destabilizing agent.[1][2] Its primary mechanism of action is to bind to the colchicine-binding site on β-tubulin.[1][3] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1][4] The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), leading to a cell cycle arrest in the G2/M phase, specifically in metaphase.[5]

Q2: What is the optimal incubation time for inducing mitotic arrest with this compound?

The optimal incubation time for this compound to induce maximal mitotic arrest is cell line-dependent and should be determined empirically. However, based on studies with the closely related compound colchicine, a general time frame can be suggested. For instance, a 6 to 8-hour exposure to 10⁻⁷ M colchicine was sufficient to block a majority of human KB cells in metaphase. In another study, a complete mitotic blockade in Chinese hamster ovary cells was observed after 16 hours of treatment with 2.5 x 10⁻⁷ M colchicine. For initial experiments, an incubation time of 12-24 hours is a common starting point.[6] It is highly recommended to perform a time-course experiment to determine the peak mitotic index for your specific cell line and experimental conditions.

Q3: What are the consequences of suboptimal incubation times?

  • Too short of an incubation time: This will likely result in an incomplete mitotic arrest, with a lower percentage of cells arrested in the G2/M phase. This can lead to an underestimation of the compound's potency and efficacy.

  • Too long of an incubation time: Prolonged exposure to this compound can lead to cytotoxicity and induction of apoptosis.[1] Cells arrested in mitosis for an extended period may eventually undergo mitotic slippage, becoming tetraploid, or enter the apoptotic pathway.[1] This can confound the results of cell cycle analysis and lead to a decrease in the observable mitotic population.

Q4: Is the mitotic arrest induced by this compound reversible?

The mitotic arrest induced by colchicine and its analogs can be reversible, particularly at shorter incubation times. Studies on colchicine have shown that cells can recover and proceed through mitosis if the compound is removed within 6 hours of exposure. However, after more prolonged exposure (beyond 6 hours), the arrest becomes progressively irreversible, and the likelihood of cells undergoing apoptosis or becoming polyploid increases.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Mitotic Index 1. Suboptimal Incubation Time: The incubation period may be too short for the cells to accumulate in mitosis. 2. Low Compound Concentration: The concentration of this compound may be insufficient to effectively disrupt microtubule dynamics. 3. Cell Line Insensitivity: The cell line used may be less sensitive to the effects of this compound. 4. Cells Not in Logarithmic Growth Phase: A lower proportion of cells will be actively dividing if the culture is confluent or senescent.1. Perform a Time-Course Experiment: Harvest cells at multiple time points (e.g., 6, 12, 18, 24, 30 hours) to identify the peak of mitotic arrest. 2. Optimize Compound Concentration: Perform a dose-response experiment to determine the optimal concentration for mitotic arrest in your cell line. 3. Consult Literature for Cell Line Specifics: Review literature for typical responses of your chosen cell line to antimitotic agents. 4. Ensure Healthy, Proliferating Cells: Use cells that are in the exponential growth phase (typically 60-70% confluency) for your experiments.
High Levels of Cell Death/Apoptosis 1. Prolonged Incubation Time: Extended exposure to this compound induces apoptosis.[1] 2. High Compound Concentration: Excessive concentrations can lead to off-target effects and general cytotoxicity. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Reduce Incubation Time: Based on your time-course experiment, choose an earlier time point that shows a significant mitotic arrest with minimal cell death. 2. Lower Compound Concentration: Use the lowest effective concentration that induces a robust mitotic arrest. 3. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent is non-toxic (typically ≤ 0.1%).
Inconsistent Results Between Experiments 1. Variability in Cell Seeding Density: Differences in starting cell numbers can affect the proportion of cells in different cycle phases. 2. Inconsistent Incubation Times: Minor variations in the duration of treatment can lead to different outcomes. 3. Compound Instability: The compound may degrade in the culture medium over time.1. Standardize Seeding Protocol: Use a consistent cell seeding density for all experiments. 2. Precise Timing: Ensure accurate and consistent timing for the addition of the compound and harvesting of cells. 3. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment and protect them from light.

Quantitative Data

The following table summarizes the effect of colchicine, a closely related compound to this compound, on the cell cycle distribution of A549 human lung carcinoma cells after a 24-hour incubation. It is important to note that these values are for colchicine and should be used as a reference. The optimal conditions for this compound may vary, and it is crucial to perform a specific dose-response and time-course experiment for your cell line of interest.

Table 1: Effect of Colchicine on Cell Cycle Distribution in A549 Cells after 24-hour Incubation [4]

Concentration (nM)% Cells in G0/G1% Cells in S% Cells in G2/M
0 (Control)52%Not specified23%
20~50%Not specified~50%
40Not specifiedNot specified80%
60Not specifiedNot specified80%

Data extracted from a study on colchicine and presented as an example. The original study did not specify the percentage of cells in the S phase for all concentrations.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Mitotic Arrest

Objective: To identify the optimal incubation time for this compound to induce the maximum percentage of cells in mitotic arrest.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase (60-70% confluency) at the time of harvesting. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with a predetermined optimal concentration of this compound (if unknown, a concentration of 2-5 times the IC50 value is a good starting point). Include a vehicle control (e.g., DMSO).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 6, 12, 18, 24, 30, 36 hours).

  • Cell Harvesting: At each time point, harvest both the floating (mitotic) and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells for each sample.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 ml of ice-cold PBS. Add 4 ml of ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G2/M phase.

  • Data Analysis: Plot the percentage of cells in G2/M against the incubation time to identify the time point with the highest mitotic index.

Protocol 2: Washout Experiment to Assess Reversibility of Mitotic Arrest

Objective: To determine if the mitotic arrest induced by this compound is reversible after its removal.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 1.

  • Incubation: Incubate the cells with this compound for a suboptimal time determined from Protocol 1 (e.g., 4-6 hours).

  • Washout: At the end of the incubation period, aspirate the medium containing this compound. Wash the cells twice with pre-warmed, drug-free complete medium.

  • Recovery Incubation: Add fresh, drug-free complete medium to the wells and incubate for various recovery time points (e.g., 0, 6, 12, 24 hours post-washout).

  • Cell Harvesting, Fixation, Staining, and Analysis: Follow steps 4-8 of Protocol 1 at each recovery time point to assess the cell cycle distribution and determine if the cells re-enter the cell cycle.

Visualizations

Mitotic_Arrest_Pathway cluster_0 Cellular Environment cluster_1 Cellular Processes cluster_2 Cell Cycle Regulation This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Leads to Disruption of Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Prevents Proper Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic Spindle Formation->Spindle Assembly Checkpoint (SAC) Activation Triggers G2/M Phase Arrest G2/M Phase Arrest Spindle Assembly Checkpoint (SAC) Activation->G2/M Phase Arrest Induces

Mechanism of this compound-induced mitotic arrest.

Experimental_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with this compound (and Vehicle Control) incubate_24h->treat_cells time_course Incubate for a Range of Time Points (e.g., 0, 6, 12, 18, 24, 30h) treat_cells->time_course harvest_cells Harvest Adherent & Floating Cells time_course->harvest_cells fix_cells Fix with Cold 70% Ethanol harvest_cells->fix_cells stain_cells Stain with PI/RNase A Solution fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Determine % of Cells in G2/M flow_cytometry->analyze_data plot_data Plot % G2/M vs. Incubation Time analyze_data->plot_data end End plot_data->end

Workflow for time-course experiment to optimize incubation time.

Troubleshooting_Logic start Experiment Start observation Observe Mitotic Index start->observation low_index Low Mitotic Index observation->low_index Too Low high_death High Cell Death observation->high_death Too High optimal_index Optimal Mitotic Index observation->optimal_index Optimal increase_time Increase Incubation Time / Concentration low_index->increase_time decrease_time Decrease Incubation Time / Concentration high_death->decrease_time proceed Proceed with Experiment optimal_index->proceed increase_time->start Re-run Experiment decrease_time->start Re-run Experiment

Troubleshooting logic for optimizing this compound treatment.

References

N-Deacetylcolchicine Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-deacetylcolchicine in various cell culture media. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common cell culture media like DMEM, RPMI-1640, and MEM?

Currently, there is limited publicly available data detailing the specific degradation kinetics and half-life of this compound in common cell culture media. As with many small molecules, its stability in aqueous solutions like cell culture media can be influenced by several factors. For compounds related to this compound, such as colchicine (B1669291), stability is known to be affected by pH, temperature, and light exposure.[1] Therefore, it is recommended to determine the stability of this compound under your specific experimental conditions.

Q2: What are the optimal storage conditions for this compound stock solutions?

To ensure maximum stability and potency, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol.[2] For long-term storage, it is advisable to:

  • Store stock solutions at -20°C.[2]

  • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

  • Protect the stock solution from light. While specific data on the photosensitivity of this compound is not extensively documented, its parent compound, colchicine, is known to be sensitive to light.[3]

Q3: What factors can influence the stability of this compound during cell culture experiments?

Several factors can impact the stability of this compound in your cell culture setup:

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the chemical degradation of compounds.[4]

  • pH: The pH of the cell culture medium, typically between 7.2 and 7.4, can promote hydrolysis or other pH-dependent degradation pathways.[4]

  • Light Exposure: As a derivative of colchicine, this compound may be susceptible to photodegradation. It is recommended to minimize the exposure of media containing the compound to light.[1][3]

  • Media Components: Components within the cell culture medium, such as amino acids, vitamins, and metal ions, have the potential to interact with and degrade the test compound.[4] Serum in the media can sometimes offer protection through protein binding, but it may also reduce the bioavailability of the compound.[1]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected biological activity of this compound in cell-based assays.

Possible CauseTroubleshooting Steps
Degradation of stock solution - Ensure stock solutions are stored correctly (aliquoted, at -20°C, protected from light). - Avoid multiple freeze-thaw cycles. - If stability is in doubt, prepare a fresh stock solution.
Degradation in cell culture medium - Determine the half-life of this compound in your specific cell culture medium by performing a stability study (see Experimental Protocols section). - For experiments lasting longer than 24 hours, consider replenishing the medium with fresh this compound at regular intervals. - Minimize the exposure of your experimental setup to light.
Precipitation of the compound - Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.1%) to prevent precipitation in the aqueous medium. - Prepare dilutions in pre-warmed (37°C) media. Adding the compound to cold media can decrease its solubility.[4]
Interaction with media components - If using serum, consider that it may affect the compound's availability. Evaluate the effect of different serum concentrations on the compound's activity.

Data Presentation

Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (Hours)% Remaining in DMEM% Remaining in RPMI-1640% Remaining in MEM
0100100100
298.599.198.8
496.297.597.0
892.594.893.1
2481.085.382.4
4865.872.168.5

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method for determining the stability of this compound in your chosen cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5]

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM), with or without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal (typically <0.1%).

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your baseline concentration.

  • Incubation: Place the remaining samples in a 37°C incubator with 5% CO₂.

  • Collect Time Points: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.

  • Sample Processing: To stop degradation and prepare for analysis, a common method is to add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins. Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.[4]

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration. The half-life (t½) can be determined from the first-order degradation rate constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Pre-warmed Media (to final concentration, e.g., 10 µM) prep_stock->spike_media aliquot Aliquot Spiked Media spike_media->aliquot t0 T=0 Sample Collection aliquot->t0 incubate Incubate at 37°C, 5% CO2 aliquot->incubate process Sample Processing (Protein Precipitation) t0->process time_points Collect Samples at Various Time Points incubate->time_points time_points->process analyze HPLC or LC-MS/MS Analysis process->analyze calculate Calculate % Remaining and Half-life analyze->calculate

Experimental workflow for assessing compound stability.

signaling_pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NDC This compound tubulin α/β-Tubulin Dimers NDC->tubulin Binds to microtubule Microtubule NDC->microtubule Inhibits Polymerization tubulin->microtubule Polymerization stress Cellular Stress microtubule->stress Disruption leads to jnk_pathway JNK/SAPK Pathway stress->jnk_pathway Activates apoptosis Apoptosis jnk_pathway->apoptosis Induces

Mechanism of this compound action.

References

How to control for solvent effects (e.g., DMSO) with N-Deacetylcolchicine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for solvent effects, particularly from Dimethyl Sulfoxide (B87167) (DMSO), in experiments involving N-Deacetylcolchicine. Adherence to these guidelines will aid in generating accurate and reproducible data by minimizing potential artifacts introduced by the solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO used as a solvent?

This compound is an antimitotic agent that, similar to colchicine, disrupts microtubule polymerization by binding to tubulin.[1] This interference with microtubule dynamics induces apoptosis in various normal and tumor cell lines and activates the JNK/SAPK signaling pathway.[1] Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. DMSO is a widely used polar aprotic solvent capable of dissolving a broad range of nonpolar and polar compounds, making it a common choice for in vitro studies with compounds like this compound.[2][3]

Q2: What are the potential effects of DMSO on experimental results?

DMSO is not biologically inert and can influence experimental outcomes.[4][5] Even at low concentrations, DMSO can alter gene and protein expression, induce changes in the cellular epigenetic landscape, and affect cell signaling pathways.[4][6] At higher concentrations, it can impact cell viability, proliferation, and induce apoptosis or necrosis.[5][7][8] Therefore, it is crucial to use appropriate controls to distinguish the effects of this compound from those of the solvent.

Q3: What is the recommended final concentration of DMSO in cell culture experiments?

The ideal final concentration of DMSO should be as low as possible while maintaining the solubility of this compound. A general guideline for DMSO concentrations in cell-based assays is as follows:

  • < 0.1% (v/v): Generally considered safe for most cell lines with minimal impact on cell behavior.[9]

  • 0.1% to 0.5% (v/v): Tolerated by many robust cell lines, but it is highly recommended to perform a dose-response experiment to confirm the absence of toxicity.[9]

  • > 0.5% (v/v): Can lead to reduced cell viability and proliferation in a dose-dependent manner.[7][9]

Important Note: Primary cells are often more sensitive to DMSO than immortalized cell lines, and concentrations should be kept as low as possible, often below 0.1%.[9] It is imperative to empirically determine the tolerance of your specific cell line.

Q4: How should I prepare a vehicle control for my this compound experiment?

A vehicle control is essential to isolate the effects of this compound from those of the DMSO solvent. The vehicle control should contain the exact same final concentration of DMSO as the experimental samples treated with this compound.[9][10] For every concentration of this compound used, a corresponding vehicle control with the same DMSO concentration should be included in the experiment.[10]

Troubleshooting Guide

This guide addresses common issues that may arise due to improper control of solvent effects in this compound experiments.

Problem Possible Cause Solution
High cell death in the vehicle control group. The DMSO concentration is too high for your specific cell line.Verify DMSO Concentration: Double-check your calculations for the final DMSO concentration. Perform a Dose-Response Experiment: Test a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%) to determine the maximum non-toxic concentration for your cells.[11] Reduce Exposure Time: If the experimental design allows, shorten the incubation time with the vehicle.
This compound effect is not observed or is less than expected. The final DMSO concentration is too low to maintain this compound in solution, leading to precipitation.Check Solubility: Ensure this compound is fully dissolved in the stock solution. Gentle warming and vortexing may help.[11] Increase DMSO in Stock: Prepare a more concentrated stock of this compound in 100% DMSO. This allows for the addition of a smaller volume to the culture medium, achieving the desired final drug concentration with a lower final DMSO concentration.
Inconsistent or variable results between experiments. Inconsistent preparation of the vehicle control or this compound dilutions.Standardize Protocols: Ensure the DMSO stock is fully thawed and mixed before each use. Prepare fresh dilutions for each experiment. Matched Vehicle Controls: For every this compound concentration, use a vehicle control with the exact same DMSO concentration.[10]
Unexpected changes in gene or protein expression in control groups. DMSO is known to alter the expression of numerous genes and proteins, even at low concentrations.[4]Thorough Controls: Always include an untreated control (cells in media alone) and a vehicle control (cells in media with the final DMSO concentration) to differentiate between baseline expression, DMSO-induced changes, and the effects of this compound.

Quantitative Data Summary

The following tables summarize the effects of different DMSO concentrations on various cellular parameters based on published literature. These values are intended as a general guide; the specific effects will be cell-type dependent.

Table 1: Effect of DMSO Concentration on Cell Viability

DMSO Concentration (v/v)Effect on Cell ViabilityCell Line ExamplesReference(s)
< 0.1%Generally considered safe with minimal effects.Most cell lines[9][12]
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours.Various cancer cell lines[9][12]
0.5% - 1.0%Increased cytotoxicity and reduced proliferation observed in some cell lines.RGC-5[3][11]
> 1.0%Significant cytotoxicity and apoptosis are common.Most mammalian cell types[7][8][9]

Table 2: Effect of DMSO Concentration on Gene Expression

DMSO Concentration (v/v)Effect on Gene ExpressionCell/Tissue TypeReference(s)
0.1%Alterations in miRNA and epigenetic landscape; differential expression of over 2000 genes.3D cardiac and hepatic microtissues[4][6]
≤ 0.5%Few effects on gene expression profiles.Human and rat hepatocytes[7][13]
1.0%133 probe sets altered in expression.Human cryopreserved hepatocytes[7]
> 1.25%Significant inhibition of cell proliferation.Some cancer cell lines[4]

Table 3: Effect of DMSO Concentration on Apoptosis

DMSO Concentration (v/v)Effect on ApoptosisCell Line ExamplesReference(s)
1% - 2%Can suppress apoptosis in some cell lines under certain conditions.Burkitt's lymphoma cells[14]
> 2%Induces apoptosis.Burkitt's lymphoma cells[14]
1% - 10%Dose-dependent increase in apoptosis and necrosis markers.3T3-L1 adipocytes[15]
≥ 1%Significant increase in pyknotic nuclei.RGC-5[3]

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration

This protocol helps determine the highest concentration of DMSO that can be used for your specific cell line without causing significant cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis.

  • Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Include an untreated control (medium only).

  • Treatment: Remove the existing medium and replace it with the medium containing the different DMSO concentrations. Test each concentration in triplicate.

  • Incubation: Incubate the plate for a duration relevant to your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a trypan blue exclusion assay.[16]

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability.

Protocol 2: Experimental Workflow with Vehicle Control

This protocol outlines the key steps for incorporating a proper vehicle control into an experiment with this compound.

  • Prepare this compound Stock: Dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution.

  • Prepare Working Solutions:

    • This compound dilutions: Prepare serial dilutions of the this compound stock in cell culture medium to achieve the desired final concentrations.

    • Vehicle Control: Prepare a solution of DMSO in cell culture medium with the same final DMSO concentration as the highest this compound concentration being tested.

  • Cell Treatment:

    • Untreated Control: Add only cell culture medium to a set of wells.

    • Vehicle Control: Add the prepared vehicle control solution to another set of wells.

    • Experimental Group: Add the this compound dilutions to the remaining wells.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Perform the desired assay (e.g., cell viability, apoptosis, protein expression) and compare the results from the this compound-treated groups to both the untreated and vehicle control groups.

Visualizations

G cluster_workflow Experimental Workflow for Solvent Effect Control start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_stock Prepare Concentrated This compound Stock in 100% DMSO prepare_drug_dilutions Prepare Serial Dilutions of This compound in Medium prepare_stock->prepare_drug_dilutions prepare_vehicle Prepare Vehicle Control (Matching DMSO Concentration in Medium) prepare_stock->prepare_vehicle treat_cells Treat Cells prepare_drug_dilutions->treat_cells prepare_vehicle->treat_cells seed_cells->prepare_stock vehicle Vehicle Control treat_cells->vehicle Vehicle experimental This compound Treatment Groups treat_cells->experimental Drug untreated Untreated Control (Medium Only) untreated->treat_cells incubate Incubate for Experimental Duration vehicle->incubate experimental->incubate analyze Perform Assay and Analyze Data incubate->analyze

Caption: Workflow for controlling solvent effects in this compound experiments.

G cluster_pathway This compound Signaling Pathway NDC This compound Tubulin Tubulin NDC->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Prevents polymerization Stress Cellular Stress Microtubule_Disruption->Stress ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK/SAPK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes

Caption: this compound-induced JNK/SAPK signaling pathway leading to apoptosis.

References

Technical Support Center: N-Deacetylcolchicine (NDC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Deacetylcolchicine (NDC). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NDC in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (NDC)?

This compound (NDC), also known as N-deacetyl-N-formyl-colchicine, is a derivative of colchicine (B1669291) that functions as a potent antimitotic agent.[1] Its primary mechanism of action is the disruption of microtubule polymerization.[1][2] NDC binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of α/β-tubulin heterodimers into microtubules.[1] Microtubules are crucial for the formation of the mitotic spindle during cell division. By inhibiting their formation, NDC effectively halts the cell cycle at the G2/M phase, leading to apoptosis (programmed cell death).[1]

Q2: How does NDC-induced apoptosis proceed?

NDC induces apoptosis in a variety of normal and tumor cell lines.[2] The process is often initiated through the intrinsic pathway, which is mitochondria-dependent.[3][4] Disruption of microtubule dynamics by NDC can lead to the activation of the JNK/SAPK signaling pathway.[2] Key events in NDC-induced apoptosis include the loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), activation of caspases (like caspase-3), and changes in the expression of apoptosis-regulating proteins such as the upregulation of BAX and downregulation of Bcl-2.[4] In some cancer cell lines, colchicine and its derivatives can induce apoptosis in a caspase-independent manner.[3]

Q3: What is the effect of NDC on the cell cycle?

By disrupting microtubule formation, NDC causes a cell cycle arrest in the G2/M phase.[1][5] This is a direct consequence of the inability of the cell to form a functional mitotic spindle, which is essential for the separation of chromosomes during mitosis.[1] Studies on colchicine have shown that this G2/M arrest is a common outcome in various cancer cell lines, including breast adenocarcinoma (MCF-7) cells.[6][7]

Q4: How do the cytotoxic effects of NDC vary across different cell lines?

The cytotoxic effects of NDC can vary significantly between different cell lines. This cell line-specific response is influenced by factors such as the expression levels of different tubulin isotypes, the presence of drug efflux pumps (like P-glycoprotein, which is associated with multidrug resistance), and the status of cell signaling pathways that regulate apoptosis and cell survival. For example, some colchicine derivatives have been shown to be effective in both multidrug-resistant (MDR)-positive and MDR-negative human cancer cell lines.[8]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound (NDC) and related compounds in various cancer cell lines, demonstrating their potent anticancer activity.

CompoundCell Line(s)IC50 Value(s)Reference
N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD)Hepatocellular Carcinoma cell linesNanomolar range[9]
Colchicine DerivativesHuman Pancreatic Cancer (CaPa)0.1 - 1.0 µg/mL[10]
DJ95 (Colchicine Binding Site Agent)NCI-H460, NCI-H460/MX20 (mitoxantrone-selected)673.04 - 5361.50 nM[11]
Boc-L-proline colchicine derivative (Compound 6)Various cancer cell linesNanomolar level[5]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with NDC.

Cell Viability Assays (e.g., MTT, XTT)

Q: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

A: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous by mixing thoroughly before and during plating. Calibrating your pipettes can also improve accuracy.[12]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth.[12] It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental samples.[12][13]

  • Incomplete Dissolution of Formazan (B1609692) Crystals (in MTT assays): This can lead to inaccurate absorbance readings. Ensure complete solubilization by pipetting up and down multiple times or using an orbital shaker after adding the solubilization solution.[13][14]

  • Cell Health: Use cells that are in the exponential growth phase and ensure they are free from contamination, particularly from mycoplasma.[12]

Q: My results show no significant decrease in cell viability, even at high concentrations of NDC. What should I do?

A: This could be due to:

  • Cell Line Resistance: The cell line you are using might be inherently resistant to microtubule-disrupting agents.[13]

  • Insufficient Incubation Time: The duration of the treatment may not be long enough to induce cell death. Try extending the incubation period (e.g., 48 or 72 hours).[13]

  • Compound Quality: Ensure that your NDC is of high quality and has been stored correctly to prevent degradation.[13]

  • Dose Range: You may need to perform a dose-response experiment with a wider range of NDC concentrations.[13]

Q: I am seeing a high background signal in my assay. What are the possible reasons?

A: A high background can obscure the true signal from your cells and may be caused by:

  • Compound Interference: NDC itself might react with the assay reagent. To test for this, run a control with the compound in cell-free media.[12]

  • Media Components: Phenol (B47542) red in the culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay.[12]

  • Contamination: Bacterial or other microbial contamination of your reagents or cell cultures can lead to non-specific signal generation.[12]

Experimental Protocols

Here are detailed protocols for key experiments commonly used to assess the effects of NDC.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining cell viability by measuring the metabolic activity of cells.[14]

Materials:

  • This compound (NDC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14][15]

  • DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent.[15]

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15] Incubate overnight at 37°C in a 5% CO2 incubator.

  • NDC Treatment: Prepare serial dilutions of NDC in culture medium. Remove the old medium from the wells and add 100 µL of the NDC-containing medium to the respective wells. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.[15] Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[14][15] Measure the absorbance at 570 nm using a microplate reader.[14]

Protocol 2: Analysis of Protein Expression by Western Blotting

This protocol is used to detect specific proteins in a cell lysate.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to your proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Cell Lysis: After NDC treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[16]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][18]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16][18]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following NDC treatment, harvest the cells (including floating cells) and centrifuge at a low speed (e.g., 200 x g for 5 minutes).[19]

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while gently vortexing to fix the cells.[19][20] Incubate for at least 2 hours at -20°C.[19]

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.[21]

  • Staining: Resuspend the cell pellet in PI/RNase A staining solution.[21]

  • Incubation: Incubate the cells in the dark for 20-30 minutes at room temperature.[19][20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

NDC_Mechanism_of_Action NDC Mechanism of Action NDC This compound (NDC) Tubulin β-Tubulin NDC->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of this compound action.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with NDC A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals (DMSO) E->F G Measure Absorbance at 570nm F->G

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: Workflow for Western Blot analysis.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow A Harvest & Wash Cells B Fix in Cold 70% Ethanol A->B C Wash to Remove Ethanol B->C D Stain with PI/RNase A C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis.

References

Technical Support Center: Overcoming N-Deacetylcolchicine (NDC) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering resistance to N-Deacetylcolchicine (NDC), a potent tubulin-binding anticancer agent, in their experiments.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line shows reduced sensitivity to NDC compared to published data. What are the primary suspected mechanisms of resistance?

A1: Resistance to colchicinoids like NDC is often multifactorial. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene), is a primary mechanism.[2][3][4][5] These transporters function as energy-dependent pumps that actively remove xenobiotic compounds, including NDC, from the cell, thereby reducing its intracellular concentration and cytotoxic effect.[2][5][6]

  • Alterations in the Drug Target: Changes in the β-tubulin protein, the direct target of NDC, can prevent effective drug binding. This can occur through mutations in the tubulin gene or changes in the expression of different tubulin isotypes, particularly βIII-tubulin, which is associated with resistance to microtubule-targeting agents.[7]

  • Activation of Pro-Survival Signaling: Cancer cells can activate signaling pathways that counteract the apoptotic signals induced by NDC. Pathways such as PI3K/Akt/mTOR have been implicated in promoting cell survival and overriding drug-induced effects.[8]

Q2: How can I experimentally determine if P-glycoprotein (P-gp/ABCB1) is responsible for NDC resistance in my cell line?

A2: You can use a combination of techniques to assess the role of P-gp:

  • Expression Analysis:

    • Western Blotting: Compare the protein levels of P-gp (a ~170 kDa membrane protein) in your resistant cell line versus the parental (sensitive) cell line.[4] A significant increase in the resistant line is a strong indicator.

    • Quantitative PCR (qPCR): Measure the mRNA levels of the ABCB1 gene to see if the increased protein expression is due to transcriptional upregulation.

  • Functional Assays:

    • Efflux Assays: Use a fluorescent P-gp substrate like Rhodamine 123. P-gp-overexpressing cells will show lower intracellular fluorescence due to active efflux. This effect can be reversed by co-incubating the cells with a known P-gp inhibitor (e.g., Verapamil, Cyclosporine A), which should restore fluorescence.[6]

    • Cytotoxicity Modulation: Perform an NDC cytotoxicity assay (e.g., MTT, SRB) in the presence and absence of a P-gp inhibitor. A significant decrease in the NDC IC50 value in the presence of the inhibitor confirms P-gp-mediated resistance.

Q3: My cells do not overexpress P-gp, but are still resistant. What should I investigate next?

A3: If P-gp is not the cause, consider these alternative mechanisms:

  • Tubulin Mutations: Sequence the β-tubulin gene (TUBB) in your resistant and parental cell lines to identify mutations within the colchicine-binding site.[9][10] Specific mutations can alter the binding affinity of NDC.[9]

  • Expression of Other ABC Transporters: Investigate the expression of other transporters known to cause multidrug resistance, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[4][7]

  • Apoptosis Pathway Defects: Analyze key proteins in the apoptotic pathway. For example, assess the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax) or the activation of caspases (e.g., Caspase-3) in response to NDC treatment in both sensitive and resistant cells.[11]

Q4: I am trying to generate an NDC-resistant cell line. What is a standard method for this?

A4: Developing an acquired resistance model is a common practice. A standard protocol involves continuous exposure to escalating drug concentrations:

  • Initial Dosing: Start by treating the parental cell line with a low concentration of NDC, typically around the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).

  • Stepwise Dose Escalation: Once the cells recover and resume normal proliferation, passage them and increase the NDC concentration in the culture medium. This process is repeated in a stepwise manner over several months.

  • Selection of Resistant Pool: This gradual increase in selective pressure allows for the survival and proliferation of resistant cell populations.

  • Clonal Selection (Optional): Once a resistant pool is established (e.g., can tolerate 10-20 times the initial IC50), you can perform single-cell cloning to isolate and characterize individual resistant clones.

  • Confirmation: Regularly confirm the resistance phenotype by performing cytotoxicity assays to determine the fold resistance compared to the parental line.

Quantitative Data Summary

The following table presents hypothetical but representative data for a sensitive parental cell line and its derived NDC-resistant subline. This illustrates the kind of quantitative changes you might observe.

ParameterParental Cell Line (e.g., A549)NDC-Resistant Cell Line (e.g., A549/NDC)Method of Analysis
NDC IC50 15 nM350 nMMTT or SRB Assay
Fold Resistance 1x~23xIC50(Resistant) / IC50(Parental)
P-gp (ABCB1) Expression Low / UndetectableHighWestern Blot / qPCR
Rhodamine 123 Accumulation HighLowFlow Cytometry
Effect of P-gp Inhibitor No significant change in NDC IC50>15-fold decrease in NDC IC50Cytotoxicity Assay

Key Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well cell culture plates

  • Parental and resistant cancer cell lines

  • Complete culture medium

  • This compound (NDC) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of NDC in complete medium. Remove the old medium from the plate and add 100 µL of the NDC dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of NDC concentration and use non-linear regression to determine the IC50 value.

Western Blot for P-glycoprotein (ABCB1) Expression

This protocol detects the level of P-gp protein in cell lysates.

Materials:

  • Parental and resistant cell pellets

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-P-gp/ABCB1)

  • Secondary antibody (HRP-conjugated)

  • Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Compare the band intensity for P-gp between the parental and resistant samples.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to NDC resistance.

G cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms NDC_in NDC Tubulin β-Tubulin NDC_in->Tubulin Binds to Pgp P-glycoprotein (ABCB1) NDC_in->Pgp Tubulin_mut Mutated β-Tubulin NDC_in->Tubulin_mut Reduced Binding MT Microtubule Polymerization Tubulin->MT Inhibits Apoptosis Apoptosis MT->Apoptosis Leads to NDC_out NDC Pgp->NDC_out Efflux NDC_ext Extracellular NDC NDC_ext->NDC_in

Caption: Primary mechanisms of cellular resistance to this compound (NDC).

G start Parental Cell Line (NDC-Sensitive) step1 Culture with increasing concentrations of NDC (months) start->step1 step2 Establish NDC-Resistant Cell Pool step1->step2 step3 Confirm Resistance Phenotype (Determine Fold Resistance via IC50 Assay) step2->step3 decision Is P-gp (ABCB1) Overexpressed? step3->decision path_a Investigate P-gp Function: - Rhodamine 123 Efflux Assay - Reversal with P-gp Inhibitors decision->path_a Yes path_b Investigate Alternative Mechanisms: - Sequence β-tubulin gene - Check other ABC transporters - Analyze apoptosis pathways decision->path_b No end Characterized Resistant Model path_a->end path_b->end

Caption: Workflow for developing and characterizing an NDC-resistant cancer cell line.

G cluster_parental Troubleshooting Parental Line cluster_resistant Investigating Resistant Line start Experiment shows high NDC IC50 value q1 Is this an established resistant line or parental line? start->q1 p1 Verify NDC stock concentration and stability q1->p1 Parental r1 Quantify P-gp (ABCB1) expression (Western Blot / qPCR) q1->r1 Resistant p2 Check for contamination (e.g., Mycoplasma) p1->p2 p3 Confirm cell line identity (STR profiling) p2->p3 p4 Does the cell line have known intrinsic resistance (e.g., high default P-gp expression)? p3->p4 r2 Perform P-gp functional assay (e.g., Rhodamine efflux) r1->r2 r3 Test for reversal of resistance with P-gp inhibitors r2->r3 r4 If P-gp is negative, proceed to investigate alternative mechanisms r3->r4

Caption: Troubleshooting flowchart for unexpected NDC resistance in experiments.

References

Technical Support Center: Interpreting Unexpected Morphological Changes After N-Deacetylcolchicine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing N-Deacetylcolchicine (NDC) in their experiments and have encountered unexpected morphological changes in their cell cultures. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to assist in the interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDC) and what is its primary mechanism of action?

A1: this compound (NDC) is a derivative of colchicine (B1669291), a well-known antimitotic agent.[1] Its primary mechanism of action is the inhibition of microtubule polymerization.[1] NDC binds to β-tubulin, a subunit of microtubules, preventing the assembly of these critical cytoskeletal components. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[1]

Q2: What are the expected morphological changes in cells treated with NDC?

A2: Given its mechanism as a microtubule-disrupting agent, the primary expected morphological change is cell rounding. This occurs as the cells enter mitotic arrest due to the inability to form a proper mitotic spindle. You may also observe an increase in the population of rounded, detached, or loosely attached cells, which can be indicative of apoptosis.

Q3: We are observing significant membrane blebbing in our cells treated with NDC, which is not typical for mitotic arrest. Is this a known effect?

A3: Yes, while not the primary expected outcome, membrane blebbing can occur following treatment with microtubule-disrupting agents like NDC. This phenomenon is often linked to the activation of the RhoA signaling pathway, which regulates actin-myosin contractility.[2] Disruption of the microtubule network can lead to an imbalance in cytoskeletal forces, resulting in increased contractility and the formation of membrane blebs.[2]

Q4: Can NDC treatment lead to changes in cell adhesion and the formation of stress fibers?

A4: Yes, indirectly. The cytoskeleton plays a crucial role in cell adhesion. By disrupting microtubule dynamics, NDC can trigger signaling cascades, such as the RhoA pathway, that also influence the actin cytoskeleton.[2] This can lead to alterations in cell adhesion, causing cells to detach, and in some contexts, the formation of actin stress fibers as a cellular stress response.

Q5: How does the potency of NDC compare to its parent compound, colchicine?

A5: The potency of NDC is comparable to, and in some cases, may even be superior to colchicine, depending on the cell line.[2] However, NDC is often reported to have a more favorable therapeutic window, potentially being less toxic to normal cells.[2] For specific comparisons, it is always recommended to perform a dose-response experiment in your cell line of interest.

Troubleshooting Unexpected Morphological Changes

This guide provides a structured approach to troubleshooting when you observe atypical cellular morphologies after this compound treatment.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Excessive Membrane Blebbing 1. Activation of RhoA Pathway: Disruption of microtubules can lead to RhoA-mediated actin-myosin contractility.[2] 2. Apoptotic Blebbing: High concentrations or prolonged treatment can induce apoptosis, which is characterized by membrane blebbing.1. Investigate RhoA Pathway: Perform a RhoA activation assay (e.g., G-LISA or pull-down assay). Consider co-treatment with a ROCK inhibitor (e.g., Y-27632) to see if blebbing is reduced. 2. Assess Apoptosis: Perform an Annexin V/PI apoptosis assay to distinguish between early and late apoptosis/necrosis. 3. Dose-Response and Time-Course: Conduct a detailed dose-response and time-course experiment to identify a concentration and time point that induces mitotic arrest without widespread apoptosis.
Formation of Elongated or Spindle-Like Cells 1. Incomplete Mitotic Arrest: At sub-optimal concentrations, cells may attempt to exit mitosis, leading to aberrant morphologies. 2. Cytoskeletal Reorganization: As a stress response, cells may reorganize their actin cytoskeleton.1. Optimize Concentration: Perform a dose-response experiment to find the optimal concentration for mitotic arrest. 2. Visualize Cytoskeleton: Perform dual immunofluorescence staining for α-tubulin and F-actin (using phalloidin) to observe the state of both microtubule and actin networks.
Increased Cell Size and Flattened Appearance 1. Mitotic Slippage: Cells may escape mitotic arrest without dividing, resulting in a polyploid state and a larger, flatter morphology. 2. Cellular Senescence: At lower concentrations, some microtubule inhibitors can induce a senescent phenotype.1. Cell Cycle Analysis: Use flow cytometry to analyze the DNA content of the cells. An increase in the >4N population may indicate mitotic slippage. 2. Senescence Assay: Perform a senescence-associated β-galactosidase (SA-β-gal) staining assay.
No Apparent Morphological Change 1. Sub-optimal Concentration: The concentration of NDC may be too low for your specific cell line. 2. Drug Inactivity: The compound may have degraded. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to colchicine-site binding agents.1. Dose-Response Curve: Perform a dose-response experiment with a wider range of concentrations. 2. Use Fresh Compound: Prepare fresh dilutions of NDC from a new stock. 3. Positive Control: Include a well-characterized microtubule inhibitor like colchicine or paclitaxel (B517696) as a positive control. 4. Test a Different Cell Line: Use a cell line known to be sensitive to colchicinoids to verify drug activity.

Data Presentation

Comparative Cytotoxicity of this compound (NDC) and Colchicine

The following table summarizes the 50% inhibitory concentration (IC50) values of NDC and colchicine in various human cancer cell lines. Note that values can vary between studies due to different experimental conditions.

Cell LineCancer TypeThis compound (NDC) IC50Colchicine IC50
HepG2Hepatocellular CarcinomaVaries by derivative~7.40 µM[3]
HCT-116Colon CarcinomaVaries by derivative~9.32 µM[3]
MCF-7Breast AdenocarcinomaVaries by derivative~10.41 µM[3]
A549Lung CarcinomaVaries by derivativeVaries by study
LoVoColon AdenocarcinomaVaries by derivativeVaries by study

Note: Specific IC50 values for this compound can vary significantly based on the specific derivative and the experimental conditions used. It is always recommended to determine the IC50 experimentally for your specific cell line and NDC batch.

Experimental Protocols

Protocol 1: Dual Immunofluorescence Staining for α-Tubulin and F-Actin

This protocol allows for the simultaneous visualization of the microtubule and actin cytoskeletons to assess morphological changes.

Materials:

  • Cells cultured on glass coverslips

  • This compound (NDC)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Fluorophore-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 594 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat cells with the desired concentration of NDC for the appropriate time. Include a vehicle-treated control.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate the coverslips with the primary anti-α-tubulin antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with a mixture of the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in Blocking Buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualization: Visualize the cells using a fluorescence microscope with the appropriate filters.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effects of NDC.

Materials:

  • 96-well plates

  • Cells and complete culture medium

  • This compound (NDC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of NDC in culture medium and add to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathways

NDC_Signaling_Pathways Potential Signaling Pathways of this compound (NDC) NDC This compound (NDC) Tubulin β-Tubulin NDC->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Pathway JNK/SAPK Pathway Activation Microtubule_Disruption->JNK_Pathway Stress Signal RhoA_Pathway RhoA Pathway Activation Microtubule_Disruption->RhoA_Pathway Crosstalk Cell_Rounding Expected Morphology: Cell Rounding Mitotic_Arrest->Cell_Rounding Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged JNK_Pathway->Apoptosis Actin_Changes Actin Cytoskeleton Rearrangement RhoA_Pathway->Actin_Changes Blebbing Unexpected Morphology: Membrane Blebbing Actin_Changes->Blebbing

Caption: Signaling pathways initiated by this compound.

Experimental Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Morphological Changes Start Observe Unexpected Morphological Changes Check_Concentration Verify NDC Concentration and Purity Start->Check_Concentration Dose_Response Perform Dose-Response & Time-Course Analysis Check_Concentration->Dose_Response Apoptosis_Assay Assess Apoptosis (Annexin V/PI) Dose_Response->Apoptosis_Assay Cytoskeleton_Staining Visualize Cytoskeleton (Tubulin & Actin IF) Dose_Response->Cytoskeleton_Staining Interpret_Results Interpret Results & Refine Hypothesis Apoptosis_Assay->Interpret_Results Signaling_Assay Investigate Signaling (e.g., RhoA Activation Assay) Cytoskeleton_Staining->Signaling_Assay Signaling_Assay->Interpret_Results

Caption: A logical workflow for troubleshooting unexpected cell morphologies.

References

Validation & Comparative

N-Deacetylcolchicine vs. Colchicine: A Comparative Guide to Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of N-deacetylcolchicine and its parent compound, colchicine (B1669291), in the context of cancer cell lines. The information presented is collated from experimental data to assist researchers and drug development professionals in evaluating their potential as anticancer agents.

Executive Summary

Colchicine, a well-established mitotic inhibitor, demonstrates potent cytotoxicity against a broad range of cancer cells. Its clinical utility, however, is hampered by a narrow therapeutic index and significant toxicity. This has led to the exploration of its derivatives, such as this compound, with the aim of identifying compounds with an improved therapeutic window. This compound, particularly in its N-formylated state (N-deacetyl-N-formylcolchicine, also known as gloriosine), has emerged as a promising analogue. Experimental data indicates that N-deacetyl-N-formylcolchicine exhibits comparable, and in some instances superior, cytotoxic activity against various cancer cell lines, while demonstrating lower toxicity in normal cells compared to colchicine.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the 50% inhibitory concentration (IC50) values for N-deacetyl-N-formylcolchicine (Gloriosine) and colchicine across a panel of human cancer cell lines and a normal human breast cell line. The data is derived from a 48-hour treatment period using an MTT assay.[1][2]

Cell LineCancer TypeN-deacetyl-N-formylcolchicine (Gloriosine) IC50 (nM)Colchicine IC50 (nM)
MCF-7 Breast45.89 ± 2.9165.28 ± 4.21
MDA-MB-231 Breast65.21 ± 3.2985.21 ± 5.23
A549 Lung55.28 ± 4.2375.82 ± 6.23
HCT-116 Colon42.23 ± 2.2155.23 ± 3.23
HT-29 Colon62.21 ± 3.2375.21 ± 4.21
PANC-1 Pancreatic85.12 ± 5.2395.12 ± 7.23
MIA PaCa-2 Pancreatic95.23 ± 6.23105.23 ± 8.23
PC-3 Prostate75.23 ± 4.2385.23 ± 5.23
DU145 Prostate82.21 ± 5.2192.21 ± 6.21
HeLa Cervical38.21 ± 2.2148.21 ± 3.21
SiHa Cervical48.23 ± 3.2358.23 ± 4.23
U-87 MG Glioblastoma100.28 ± 7.23110.28 ± 9.23
MOLT-4 Leukemia32.61 ± 2.2142.61 ± 3.21
HL-60 Leukemia35.21 ± 2.2145.21 ± 3.21
K-562 Leukemia45.23 ± 3.2355.23 ± 4.23
MCF-10A Normal Breast700.48 ± 15.23567.81 ± 12.23

Mechanism of Action: Tubulin Destabilization and Apoptosis Induction

Both colchicine and this compound exert their cytotoxic effects primarily by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][3] This interference with microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1] Studies on N-deacetyl-N-formylcolchicine have confirmed its ability to induce apoptosis and inhibit cancer cell migration.[1][2]

cluster_0 Cellular Environment Colchicine / this compound Colchicine / this compound Tubulin Dimers Tubulin Dimers Colchicine / this compound->Tubulin Dimers Binds to Colchicine Site Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (Inhibited) Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Disrupted Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Mechanism of Action of Colchicine and this compound

Experimental Protocols: In Vitro Cytotoxicity Assessment

The determination of IC50 values for this compound and colchicine is commonly performed using a colorimetric method such as the MTT assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere for 12-24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or colchicine (e.g., 5, 10, 50, 100, and 500 nM) for a specified duration, typically 48 hours.[1]

  • MTT Addition: After the incubation period, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2.5 mg/mL) is added to each well.[1]

  • Formazan (B1609692) Crystal Formation: The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

cluster_1 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate IC50

Generalized Workflow for MTT Cytotoxicity Assay

Conclusion

The available data suggests that N-deacetyl-N-formylcolchicine (gloriosine) is a potent cytotoxic agent with a promising profile for anticancer drug development.[1][2] Its efficacy against a broad panel of cancer cell lines is comparable and, in some cases, superior to that of colchicine.[1][2] Critically, its reduced toxicity in normal cells suggests a potentially wider therapeutic window, addressing a key limitation of colchicine.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Opposing Forces: A Comparative Guide to N-Deacetylcolchicine and Paclitaxel's Mechanisms of Action on Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two potent microtubule-targeting agents: N-deacetylcolchicine and paclitaxel (B517696). While both compounds effectively disrupt microtubule dynamics, a critical process for cell division and other essential cellular functions, they do so through diametrically opposed mechanisms. This compound, a derivative of colchicine (B1669291), acts as a microtubule destabilizer, while paclitaxel is a well-established microtubule stabilizer. Understanding their distinct molecular interactions and cellular consequences is paramount for the strategic development of novel anti-cancer therapies.

At a Glance: Key Mechanistic Differences

FeatureThis compound (inferred from Colchicine data)Paclitaxel
Primary Mechanism Microtubule DepolymerizationMicrotubule Stabilization
Binding Site on Tubulin Binds to the colchicine-binding site on β-tubulin, preventing polymerization.[1]Binds to a distinct site on the β-tubulin subunit within the microtubule polymer.[1]
Effect on Tubulin Assembly Inhibits the incorporation of tubulin dimers into microtubules.[1]Promotes the assembly of tubulin dimers into microtubules.[1]
Effect on Microtubule Polymer Mass DecreasesIncreases
Cellular Consequence Disruption of the mitotic spindle, leading to G2/M phase cell cycle arrest and apoptosis.[1]Formation of hyper-stable, non-functional microtubules, leading to G2/M phase cell cycle arrest and apoptosis.[1]

Quantitative Comparison of Biological Activity

The following tables summarize key quantitative data for this compound (using data from its close analog, colchicine, where specific data for this compound is limited) and paclitaxel. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Tubulin Polymerization

CompoundParameterConcentrationAssay System
ColchicineIC50 (Inhibition)~1 µMPurified tubulin
PaclitaxelEC50 (Promotion)1.1 µM - 2.2 µMPurified tubulin from yeast

Table 2: Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50
ColchicineARK1Uterine> 100 nM (inferred)
OVCAR8Ovarian> 100 nM (inferred)
PaclitaxelARK1Uterine15.34 nM[2]
OVCAR8Ovarian10.29 nM[2]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and paclitaxel lead to the activation of downstream signaling pathways culminating in cell cycle arrest and apoptosis.

cluster_NDC This compound Pathway cluster_PTX Paclitaxel Pathway NDC This compound Tubulin_NDC Free Tubulin Dimers NDC->Tubulin_NDC Binds to Colchicine Site MT_depoly Microtubule Depolymerization Tubulin_NDC->MT_depoly Inhibits Polymerization Spindle_disrupt_NDC Mitotic Spindle Disruption MT_depoly->Spindle_disrupt_NDC G2M_arrest_NDC G2/M Arrest Spindle_disrupt_NDC->G2M_arrest_NDC Apoptosis_NDC Apoptosis G2M_arrest_NDC->Apoptosis_NDC PTX Paclitaxel MT_poly Microtubule Polymer PTX->MT_poly Binds to Microtubules MT_stabilize Microtubule Stabilization MT_poly->MT_stabilize Inhibits Depolymerization Spindle_disrupt_PTX Formation of Abnormal Spindles MT_stabilize->Spindle_disrupt_PTX G2M_arrest_PTX G2/M Arrest Spindle_disrupt_PTX->G2M_arrest_PTX Apoptosis_PTX Apoptosis G2M_arrest_PTX->Apoptosis_PTX

Mechanisms of this compound and Paclitaxel.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for evaluating and comparing the effects of microtubule-targeting agents like this compound and paclitaxel.

cluster_workflow Experimental Workflow for Microtubule-Targeting Agents cluster_invitro cluster_cell_based start Start invitro In Vitro Assays start->invitro cell_based Cell-Based Assays start->cell_based tubulin_assay Tubulin Polymerization Assay invitro->tubulin_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_based->cytotoxicity immunofluorescence Immunofluorescence Microscopy cell_based->immunofluorescence cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_based->cell_cycle end Data Analysis & Comparison tubulin_assay->end cytotoxicity->end immunofluorescence->end cell_cycle->end

Workflow for evaluating microtubule-targeting agents.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored as an increase in absorbance at 340 nm. Inhibitors of polymerization, like this compound, will reduce the rate and extent of this increase, while stabilizers, like paclitaxel, will enhance it.[1]

Materials:

  • Lyophilized tubulin protein (>97% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound and Paclitaxel stock solutions (in DMSO)

  • Temperature-controlled 96-well microplate spectrophotometer

Procedure:

  • On ice, prepare the tubulin polymerization mix containing General Tubulin Buffer, GTP, and glycerol.

  • Add purified tubulin to the mix and incubate on ice.

  • In a pre-warmed 96-well plate, add the test compounds (this compound, paclitaxel) at various concentrations. Include a vehicle control (DMSO).

  • Initiate polymerization by adding the tubulin mix to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

  • Plot absorbance versus time to generate polymerization curves. Calculate IC50 values for inhibitors and EC50 values for stabilizers.

Immunofluorescence Microscopy of Microtubules

This cell-based assay visualizes the morphological changes in the microtubule network upon drug treatment.

Principle: Cells are treated with the compounds, fixed, and then the microtubule network is stained using an antibody against tubulin. A fluorescently labeled secondary antibody allows for visualization by fluorescence microscopy.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound and Paclitaxel

  • Fixation solution (e.g., ice-cold methanol (B129727) or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound, paclitaxel, or vehicle control for a predetermined time (e.g., 24 hours).

  • Wash cells with PBS and fix them using the chosen fixation method.

  • If using paraformaldehyde fixation, permeabilize the cells.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-tubulin antibody.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Wash with PBS and mount the coverslips onto microscope slides.

  • Visualize and capture images using a fluorescence microscope. Analyze microtubule morphology for signs of depolymerization (diffuse staining) or stabilization (bundling).[3]

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle following drug treatment.

Principle: Cells are treated with the compounds, harvested, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases by flow cytometry.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound and Paclitaxel

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat cells with various concentrations of this compound, paclitaxel, or vehicle control for a specified duration (e.g., 24 hours).

  • Harvest both adherent and floating cells, wash with PBS, and count.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.[2]

References

Validating N-Deacetylcolchicine's Place at the Colchicine Binding Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of experimental methodologies to validate the binding of N-Deacetylcolchicine to the colchicine (B1669291) binding site on β-tubulin. By presenting a comparative framework with established colchicine site inhibitors (CSIs), this document offers the necessary tools to rigorously assess its binding characteristics.

While direct quantitative binding affinity data for this compound is not extensively available in public literature, substantial evidence, including crystallographic data of its derivatives, confirms its interaction with the colchicine binding site. This guide outlines the key experimental protocols to determine its binding affinity and compares its profile with well-characterized CSIs like colchicine, combretastatin (B1194345) A-4, podophyllotoxin, and nocodazole.

Performance Comparison of Colchicine Site Inhibitors

To establish a benchmark for evaluating this compound, the following tables summarize the tubulin polymerization inhibitory activities and binding affinities of known CSIs. These values provide a quantitative measure of their potency in disrupting microtubule dynamics, a hallmark of colchicine site binders.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
Colchicine1.0 - 10.6
Combretastatin A-4~2.1 - 2.5
Podophyllotoxin~0.55
Nocodazole~5.0

Table 2: Binding Affinity to Tubulin

CompoundDissociation Constant (Kd) / Inhibition Constant (Ki) (µM)
Colchicine~0.24 (Ki)
Combretastatin A-4~0.4 (Kd)
PodophyllotoxinKa of 1.8 x 10^6 M-1
Nocodazole~0.29 - 1.54 (Kd, isotype dependent)

Experimental Protocols for Binding Validation

To definitively characterize the binding of this compound to the colchicine site, a series of well-established experimental protocols should be employed.

Fluorescence-Based Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a fluorescently-labeled colchicine analogue for binding to tubulin. A decrease in the fluorescence signal upon addition of the test compound indicates competition for the same binding site.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified tubulin in a suitable assay buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0, 1 mM EDTA, 1.5 mM MgCl2, 0.1 mM GTP).

    • Prepare a stock solution of a fluorescent colchicine analogue (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC)) in a compatible solvent.

    • Prepare serial dilutions of this compound, a known CSI (positive control, e.g., colchicine), and a non-binding compound (negative control) in the assay buffer.

  • Assay Procedure:

    • In a multi-well plate, mix equal concentrations of purified tubulin and the fluorescent colchicine analogue (e.g., 10 µM each).

    • Add increasing concentrations of this compound, the positive control, or the negative control to the respective wells.

    • Incubate the plate at 25°C for 30 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorescent probe.

  • Data Analysis:

    • A dose-dependent decrease in fluorescence in the presence of this compound, similar to the positive control, confirms competitive binding.

    • The data can be used to calculate the inhibition constant (Ki) for this compound, providing a quantitative measure of its binding affinity.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules. The process is monitored by measuring the increase in turbidity (light scattering) of the solution over time.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified tubulin (e.g., 3-4 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP, 10% glycerol). Keep on ice.

    • Prepare serial dilutions of this compound, a known inhibitor (positive control, e.g., colchicine), and a vehicle control (e.g., DMSO) in polymerization buffer.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the test compounds or controls.

    • Initiate polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis:

    • An inhibition of the rate and extent of the absorbance increase compared to the vehicle control indicates that this compound inhibits tubulin polymerization.

    • The concentration of the compound that inhibits polymerization by 50% (IC50) can be determined from a dose-response curve.

X-ray Crystallography

This technique provides high-resolution structural information about the binding of a ligand to its target protein. Co-crystallization of tubulin with this compound can definitively confirm its binding to the colchicine site and reveal the specific molecular interactions. The first X-ray structure of a tubulin-colchicinoid complex was achieved with a derivative of this compound, N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine)[1].

General Protocol:

  • Protein-Ligand Complex Formation:

    • Purified tubulin is incubated with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization:

    • The tubulin-ligand complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield high-quality crystals.

  • Data Collection and Structure Determination:

    • The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

    • The diffraction data is processed to determine the three-dimensional electron density map of the protein-ligand complex, revealing the precise binding mode and interactions of this compound within the colchicine binding site.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_assays Experimental Assays cluster_outcomes Validation Outcomes Assay1 Fluorescence-Based Competitive Binding Assay Outcome1 Quantitative Binding Affinity (Ki) Assay1->Outcome1 Determines Assay2 Tubulin Polymerization Assay Outcome2 Inhibitory Potency (IC50) Assay2->Outcome2 Measures Assay3 X-ray Crystallography Outcome3 Direct Visualization of Binding Assay3->Outcome3 Provides

Caption: Experimental workflow for validating ligand binding.

Signaling_Pathway Ligand This compound (or other CSI) Tubulin β-Tubulin (Colchicine Binding Site) Ligand->Tubulin Binds to Complex Ligand-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Shifts Equilibrium Towards MitoticArrest Mitotic Arrest Depolymerization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of colchicine site inhibitors.

Conclusion

Validating the binding of this compound to the colchicine binding site is a critical step in its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for determining its binding affinity and inhibitory potency. By comparing these findings with the established data for other colchicine site inhibitors, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential as a novel microtubule-targeting drug. The structural insights from X-ray crystallography, in particular, will be invaluable for guiding future drug design and optimization efforts.

References

A Comparative Analysis of N-Deacetylcolchicine and Vinca Alkaloids: Mechanism, Efficacy, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, agents that target the microtubule cytoskeleton remain a cornerstone of treatment. Among these, N-Deacetylcolchicine, a derivative of colchicine (B1669291), and the vinca (B1221190) alkaloids represent two distinct classes of compounds that disrupt microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation, offering a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Binding Sites

Both this compound and vinca alkaloids exert their anticancer effects by interfering with the polymerization of tubulin, the fundamental protein subunit of microtubules. However, they achieve this through distinct binding interactions.

This compound , like its parent compound colchicine, binds to the colchicine-binding site on β-tubulin.[1][2] This binding event inhibits the incorporation of tubulin dimers into growing microtubules, leading to their depolymerization.[3][4] The resulting disruption of the mitotic spindle triggers a cell cycle checkpoint at the G2/M phase, preventing cell division and inducing apoptosis.[3][5]

Vinca alkaloids , including vincristine (B1662923), vinblastine (B1199706), and vinorelbine, bind to a separate site on β-tubulin, known as the vinca domain.[6][7][8] Their binding interferes with the proper assembly of α,β-tubulin heterodimers, favoring the formation of curved tubulin assemblies that destabilize microtubules and induce the formation of spiral aggregates.[6][9] This disruption of microtubule dynamics also leads to metaphase arrest and subsequent apoptotic cell death.[10][11][12]

Comparative Efficacy: A Look at the Numbers

The cytotoxic potency of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While direct comparative studies are limited, the available data allows for a general assessment of their efficacy.

Compound ClassRepresentative DrugsCancer Cell LinesIC50 Range (nM)
Colchicine Derivatives N-Deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD)Hepatocellular Carcinoma (various)Sub-nanomolar to low nanomolar[5][13]
Colchicine DerivativesA375 (Melanoma), MCF-7 (Breast), A549 (Lung)Micromolar[14]
Vinca Alkaloids VincristineNeuroblastoma (UKF-NB-3)Varies considerably[15]
VincristineHuman Cancer Cell Lines (various)Not specified[16]
VinorelbineP388 Murine Leukemia (sensitive and resistant)Not specified[17]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Tubulin Binding Affinity

The affinity of these compounds for tubulin is a key determinant of their biological activity.

Compound ClassRepresentative DrugsReported Binding Affinity (K D or K b )
Colchicine Derivatives TN16-like compoundsK b value of 2.87 × 10 8 M −1[1]
Podophyllotoxin (binds to colchicine site)K d for bovine brain tubulin: ~0.5 µM; for chicken erythrocyte tubulin: ~6 µM[18]
Vinca Alkaloids Vincristine, Vinblastine, VinorelbineOverall affinity order: Vincristine > Vinblastine > Vinorelbine[9][19]
Vinepidine, Vincristine, Vindesine, VinblastineRelative binding affinities to bovine brain tubulin: VPD > VCR ≅ VDS > VLB[20]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and vinca alkaloids.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.[21][22] Alternatively, a fluorescent reporter can be used to monitor polymerization.[23]

Protocol (Turbidity-based): [21][22][24][25]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice.[22]

    • Prepare a stock solution of GTP (to a final concentration of 1 mM) and glycerol (B35011) (to a final concentration of 10%) in the general tubulin buffer.[22][24]

    • Prepare stock solutions of the test compounds (this compound or vinca alkaloids) and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor) in a suitable solvent like DMSO.

  • Assay Setup:

    • Pre-warm a 96-well microplate reader to 37°C.[24]

    • On ice, add 10 µL of the 10x concentrated test compound, control compound, or vehicle control to the appropriate wells of a 96-well plate.[24]

    • Initiate the polymerization reaction by adding 90 µL of the final tubulin solution (containing GTP and glycerol) to each well.[24]

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[21][24]

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[26][27] The amount of formazan produced is directly proportional to the number of viable cells.[26]

Protocol: [26][27][28][29]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound or vinca alkaloids) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[27][28]

    • Incubate the plates for 1-4 hours at 37°C.[28]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[26][27]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[27]

  • Data Acquisition:

    • Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[26][27]

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Plot the cell viability (as a percentage of the control) against the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

cluster_0 This compound cluster_1 Vinca Alkaloids NDC This compound Tubulin_NDC β-Tubulin (Colchicine Site) NDC->Tubulin_NDC Binds to Microtubule Microtubule Polymerization Tubulin_NDC->Microtubule Inhibits VA Vinca Alkaloids (Vincristine, Vinblastine) Tubulin_VA β-Tubulin (Vinca Domain) VA->Tubulin_VA Binds to Tubulin_VA->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for this compound and Vinca Alkaloids.

start Start reagent_prep Reagent Preparation (Tubulin, GTP, Compounds) start->reagent_prep assay_setup Assay Setup in 96-well Plate (on ice) reagent_prep->assay_setup incubation Incubation at 37°C assay_setup->incubation data_acq Measure Absorbance at 340 nm (Kinetic Read) incubation->data_acq data_an Data Analysis (Polymerization Curves) data_acq->data_an end End data_an->end

Caption: Workflow for a turbidity-based tubulin polymerization assay.

start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Compounds (Serial Dilutions) cell_seeding->compound_treatment incubation Incubate (e.g., 72h) compound_treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add mtt_incubation Incubate (1-4h) mtt_add->mtt_incubation solubilization Add Solubilization Solution mtt_incubation->solubilization data_acq Read Absorbance at 570 nm solubilization->data_acq data_an Data Analysis (Calculate IC50) data_acq->data_an end End data_an->end

Caption: Workflow for the MTT cell viability assay.

In Vivo Efficacy

Both classes of compounds have demonstrated significant anti-tumor activity in preclinical animal models.

This compound derivatives have shown potent in vivo efficacy. For instance, a novel colchicine-magnolol hybrid demonstrated tumor growth inhibition in a C57BL/6 mice xenograft model comparable to colchicine but with significantly lower toxicity.[30]

Vinca alkaloids have a long history of successful in vivo application. Both vincristine and vinblastine have been shown to significantly inhibit tumor growth in various animal models, including human breast cancer xenografts and models for testicular cancer and Hodgkin's lymphoma.[10] In some cases, parenteral administration of vincristine has been shown to "cure" mice with intracranial implants of P-1534 leukemia.[31]

Conclusion

This compound and the vinca alkaloids, while both targeting tubulin, represent distinct approaches to microtubule-directed cancer therapy. Their different binding sites and subsequent effects on microtubule dynamics offer potential for differential efficacy against various tumor types and in overcoming drug resistance. The data presented herein, including comparative efficacy tables and detailed experimental protocols, provides a foundation for further research into these important classes of anticancer agents. The continued exploration of their mechanisms and the development of novel derivatives hold promise for improving cancer treatment outcomes.

References

A Comparative Cross-Validation of N-Deacetylcolchicine's Anti-Mitotic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-mitotic activity of N-Deacetylcolchicine (NDC) against other well-established anti-mitotic agents. The information presented is supported by experimental data from peer-reviewed scientific literature to aid researchers in evaluating its potential as an anti-cancer agent.

Introduction to this compound

This compound is a colchicine (B1669291) analog that, like its parent compound, exhibits potent anti-mitotic properties. Its primary mechanism of action involves the disruption of microtubule polymerization by binding to β-tubulin. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, disruption of the mitotic spindle, and the subsequent induction of apoptosis in rapidly dividing cancer cells.[1] This guide offers a cross-validation of NDC's efficacy by comparing its performance with other tubulin-targeting agents.

Comparative Efficacy: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent anti-mitotic agents across a range of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values of Anti-Mitotic Agents

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
N-Deacetyl-N-formyl-colchicine (NDC analog) VariousVariousNanomolar range, comparable or superior to colchicine[1]
Colchicine HeLaCervical Cancer0.0035
HT-29Colon Cancer0.015
MCF-7Breast Cancer0.012
A549Lung Cancer0.025
Paclitaxel HeLaCervical Cancer0.004
HT-29Colon Cancer0.002
MCF-7Breast Cancer0.001
A549Lung Cancer0.005
Vincristine HeLaCervical Cancer0.002
HT-29Colon Cancer0.003
MCF-7Breast Cancer0.0015
A549Lung Cancer0.004
Combretastatin A-4 HeLaCervical Cancer0.001
HT-29Colon Cancer0.0008
MCF-7Breast Cancer0.0012
A549Lung Cancer0.0009

Note: Data for N-Deacetyl-N-formyl-colchicine is presented as a close structural and functional analog of this compound due to the limited availability of direct comparative data for the latter.

Mechanism of Action: Signaling Pathways

This compound, like other colchicine-site binding agents, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This process is known to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway, a key regulator of apoptosis.

NDC_Mechanism_of_Action NDC This compound Tubulin β-Tubulin (Colchicine Binding Site) NDC->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M JNK_pathway JNK/SAPK Pathway Activation Spindle->JNK_pathway Apoptosis Apoptosis G2M->Apoptosis JNK_pathway->Apoptosis

Mechanism of this compound's Anti-Mitotic Activity.

Experimental Protocols

Objective validation of anti-mitotic activity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[2][3][4]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6][7][8]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare purified tubulin, GTP, and the test compound in a suitable buffer (e.g., PEM buffer).

  • Reaction Initiation: Mix the reagents on ice and then transfer to a pre-warmed 37°C microplate reader to initiate polymerization.

  • Turbidity Measurement: Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50%.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-mitotic activity of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_biochemical Biochemical Assay Cell_Culture Cancer Cell Lines (e.g., HeLa, MCF-7) Treatment Treatment with This compound Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Flow_Cytometry->Data_Analysis Tubulin_Assay Tubulin Polymerization Assay (IC50) Tubulin_Assay->Data_Analysis Purified_Tubulin Purified Tubulin NDC_Treatment Treatment with This compound Purified_Tubulin->NDC_Treatment NDC_Treatment->Tubulin_Assay

Workflow for Evaluating Anti-Mitotic Activity.

Conclusion

The available data suggests that this compound is a potent anti-mitotic agent with a mechanism of action centered on the inhibition of tubulin polymerization. Its efficacy, as indicated by preliminary data on its analog, is comparable to that of colchicine and other clinically relevant microtubule-targeting drugs. The provided experimental protocols and workflows serve as a guide for researchers aiming to further investigate and validate the anti-cancer potential of this compound. Further studies with a broader range of cancer cell lines are warranted to fully elucidate its therapeutic window and potential for clinical development.

References

A Head-to-Head Comparison of N-Deacetylcolchicine and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of N-Deacetylcolchicine and its synthetic analogs. We delve into their mechanism of action, comparative efficacy, and the experimental basis for these findings.

This compound, a derivative of the potent mitotic agent colchicine, has garnered significant interest as a potential anticancer agent. Like its parent compound, it exerts its cytotoxic effects by disrupting microtubule polymerization, a critical process for cell division. This has spurred the development of a wide array of synthetic analogs aimed at enhancing efficacy, improving the therapeutic window, and overcoming drug resistance. This guide offers a head-to-head comparison of this compound and its key synthetic analogs, supported by experimental data.

Mechanism of Action: Targeting the Tubulin Cytoskeleton

The primary mechanism of action for this compound and its analogs is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds induce a conformational change that prevents the formation of microtubules.[1] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis, or programmed cell death.[2]

Some analogs have also been shown to activate the JNK/SAPK signaling pathway, a key cascade in the cellular stress response that can lead to apoptosis.

Comparative Efficacy: A Look at the Data

The antiproliferative activity of this compound and its synthetic analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below, collated from multiple studies, highlights the structure-activity relationships and the potential of these compounds as anticancer agents.

N-Acyl, N-Aroyl, and N-(Substituted Benzyl)deacetylthiocolchicine Analogs

A study by Sun et al. explored three series of novel thiocolchicine (B1684108) analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)-deacetylthiocolchicinoids. These compounds were evaluated for their cytotoxicity against several tumor cell lines and their ability to inhibit tubulin polymerization in vitro.[3]

CompoundModificationTubulin Polymerization IC50 (µM)Cytotoxicity (ED50, µg/mL) - KB cellsCytotoxicity (ED50, µg/mL) - LoVo cells
Colchicine->2.50.01>10
Thiocolchicine-1.30.0040.003
N-Acyl Analogs
5 N-Formyl1.40.0040.004
6 N-Acetyl1.40.0040.005
7 N-Propionyl1.50.0040.004
N-Aroyl Analogs
12 N-Benzoyl1.50.0040.004
13 N-(4-Methylbenzoyl)1.50.0040.004
14 N-(4-Methoxybenzoyl)1.40.0040.004
N-(Substituted Benzyl) Analogs
25 N-Benzyl1.50.0030.003
26 N-(4-Methylbenzyl)1.50.0030.003
27 N-(4-Methoxybenzyl)1.50.0030.003

Data summarized from Sun L, et al. J Med Chem. 1993.[3]

The results indicate that most of these synthetic analogs exhibit potent inhibition of tubulin polymerization, comparable to or greater than colchicine.[3] The N-(substituted benzyl)deacetylthiocolchicines, in particular, showed slightly increased cytotoxicity compared to the N-aroyl analogs, which may be attributed to differences in lipophilicity and cellular uptake.[3]

N-Alkylthiocolchicinoid Derivatives

Further modifications to the N-deacetylthiocolchicine scaffold have been explored to improve water solubility and reduce toxicity. A study focused on N-alkylthiocolchicinoids demonstrated that the size of the N-substituted alkyl group plays a crucial role in their biological activity.[4]

CompoundModificationTubulin Assembly IC50 (µM)Cytotoxicity (ED50, µg/mL) - KB cellsCytotoxicity (ED50, µg/mL) - KBvin cells
Colchicine (1)-2.40.010.2
Thiocolchicine (2)-1.30.0040.06
N-Deacetylthiocolchicine (4)-1.40.0040.06
N,N-Dimethyl-N-deacetylthiocolchicine (5)N,N-Dimethyl1.70.0080.12
N,N-Diethyl-N-deacetylthiocolchicine (6)N,N-Diethyl2.20.020.0146
Succinic acid salt of 4 (7)-1.10.0040.06
Succinic acid salt of 5 (8)-1.10.0080.12

Data summarized from publication on the design of N-alkyl-thiocolchicinoids as potential antitumor agents.[4]

Generally, larger alkyl substituents resulted in reduced activity against both tubulin and tumor cell growth. Interestingly, the N,N-diethyl analog (6) showed more potent cytotoxicity than its N,N-dimethyl counterpart (5), suggesting a possible additional mechanism of action.[4] Furthermore, compound 6 appeared to be less susceptible to the P-glycoprotein (P-gp) efflux pump, as indicated by its similar efficacy against the P-gp overexpressing KBvin cell line and the parental KB cell line.[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.

Protocol:

  • Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.

  • The test compounds, dissolved in a suitable solvent like DMSO, are added to the tubulin solution in a 96-well plate.

  • The plate is incubated at 37°C to initiate polymerization.

  • The change in absorbance at 340 nm is measured over time using a temperature-controlled microplate reader.

  • The IC50 value is determined by analyzing the concentration-dependent inhibition of tubulin polymerization.[5]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_0 Mechanism of Action N-Deacetylcolchicine_Analogs This compound & Analogs Tubulin β-Tubulin Binding N-Deacetylcolchicine_Analogs->Tubulin Binds to Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin->Polymerization_Inhibition Mitotic_Arrest Mitotic Arrest (G2/M) Polymerization_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of Action of this compound Analogs

G cluster_1 Experimental Workflow: Cytotoxicity (MTT) Assay Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with This compound Analogs Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Workflow for the MTT-based cell viability assay

G cluster_2 JNK/SAPK Signaling Pathway Cellular_Stress Cellular Stress (e.g., Drug Treatment) ASK1 ASK1 Cellular_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK_SAPK JNK/SAPK MKK4_7->JNK_SAPK c_Jun c-Jun JNK_SAPK->c_Jun Apoptosis_JNK Apoptosis c_Jun->Apoptosis_JNK

References

Validating N-Deacetylcolchicine's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-deacetylcolchicine (NDC), a colchicine (B1669291) analog, with other established microtubule-targeting agents. It is designed for researchers, scientists, and drug development professionals interested in evaluating the efficacy of NDC in a new cell line. This document summarizes key experimental data, provides detailed protocols for essential assays, and visualizes the underlying molecular pathways and experimental workflows.

Comparative Efficacy of Microtubule-Targeting Agents

This compound, like its parent compound colchicine, exerts its anti-cancer effects by disrupting microtubule polymerization. This action leads to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for NDC and other common microtubule inhibitors—colchicine, paclitaxel, and vincristine (B1662923)—across various cancer cell lines to provide a quantitative comparison of their cytotoxic potential. It is important to note that IC50 values can vary depending on the cell line and the experimental conditions, such as the duration of drug exposure.

CompoundCell LineCancer TypeIC50 (nM)Exposure Time (h)
This compound (NDC) A549Lung Cancer3.972
MDA-MB-231Breast Cancer2.272
HEPG2Liver Cancer372
Colchicine BT-12Atypical Teratoid/Rhabdoid Tumor16Not Specified
BT-16Atypical Teratoid/Rhabdoid Tumor56Not Specified
A375Melanoma10.672
Paclitaxel MDA-MB-231Breast Cancer0.3 - 500048-96
SK-BR-3Breast CancerNot Specified72
T-47DBreast CancerNot Specified72
NSCLC Cell Lines (median)Non-Small Cell Lung Cancer27120
Vincristine MCF7-WTBreast Adenocarcinoma7.37Not Specified
L1210Murine Leukemia10-100Not Specified
CEMHuman Lymphoblastoid Leukemia10-100Not Specified

Experimental Protocols

To validate the efficacy of this compound in a new cell line, a series of standardized in vitro assays are recommended. Below are detailed protocols for assessing cell viability, cell cycle progression, and apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with a range of concentrations of this compound and appropriate controls (e.g., vehicle control, positive control like colchicine or paclitaxel). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach approximately 70-80% confluency, treat them with various concentrations of this compound and controls for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (e.g., 500 x g for 5 minutes).

  • Fixation: Wash the cell pellet with ice-cold PBS and then fix the cells by resuspending them in 70% cold ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.

Apoptosis Detection: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample, making it ideal for monitoring the expression and cleavage of key apoptotic markers.[4][5]

  • Cell Treatment and Lysis: Treat cells with this compound as described for the other assays. After treatment, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for key apoptosis markers such as cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the cleaved (active) forms of apoptotic proteins will indicate the level of apoptosis induction.

Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway, the experimental workflow for drug validation, and the logical comparison of microtubule-targeting agents.

G cluster_0 Microtubule Dynamics Disruption cluster_1 Mitotic Arrest cluster_2 Apoptosis Induction (Intrinsic Pathway) NDC This compound Tubulin β-Tubulin NDC->Tubulin Binds to Colchicine Site MT_Depolymerization Microtubule Depolymerization Tubulin->MT_Depolymerization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption MT_Depolymerization->Mitotic_Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle_Disruption->SAC_Activation G2M_Arrest G2/M Phase Arrest SAC_Activation->G2M_Arrest Bcl2_Family Bcl-2 Family Regulation (↑Bax / ↓Bcl-2) G2M_Arrest->Bcl2_Family Prolonged Arrest Signal Mito_Permeability Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito_Permeability Cytochrome_c Cytochrome c Release Mito_Permeability->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Data Analysis & Comparison Start Select New Cell Line Culture Culture Cells to Optimal Confluency Start->Culture Treatment Treat with NDC & Controls (Vehicle, Colchicine, Paclitaxel) Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Cell Cycle Analysis) Treatment->Flow WB Western Blot (Apoptosis Markers) Treatment->WB IC50 Calculate IC50 Values MTT->IC50 CellCycle Quantify Cell Cycle Distribution Flow->CellCycle ApoptosisMarkers Analyze Apoptotic Protein Levels WB->ApoptosisMarkers Comparison Compare Efficacy of NDC vs. Alternatives IC50->Comparison CellCycle->Comparison ApoptosisMarkers->Comparison Conclusion Draw Conclusions on NDC Efficacy Comparison->Conclusion G cluster_0 Microtubule Destabilizers cluster_1 Microtubule Stabilizer cluster_2 Common Downstream Effects NDC This compound Destabilizer_MOA Inhibit Microtubule Polymerization NDC->Destabilizer_MOA Colchicine Colchicine Colchicine->Destabilizer_MOA Vincristine Vincristine Vincristine->Destabilizer_MOA Mitotic_Arrest Mitotic Arrest Destabilizer_MOA->Mitotic_Arrest Paclitaxel Paclitaxel Stabilizer_MOA Promote Microtubule Polymerization & Stability Paclitaxel->Stabilizer_MOA Stabilizer_MOA->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

N-Deacetylcolchicine: A Comparative Analysis Against Other Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Deacetylcolchicine and its analogues against other prominent tubulin inhibitors, including colchicine (B1669291), Vinca alkaloids, and taxanes. By presenting experimental data on their performance, this document aims to be a valuable resource for researchers in oncology and cell biology.

Introduction to Tubulin Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble and disassemble is fundamental to various cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in cell proliferation has established tubulin as a key target for anticancer drug development. Tubulin inhibitors are broadly classified into two main categories: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which prevent depolymerization.

This compound belongs to the colchicine family of microtubule-destabilizing agents. These compounds bind to the colchicine binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules and thereby arresting cells in mitosis, which ultimately leads to apoptotic cell death.[1][2] This guide will delve into a comparative analysis of this compound's efficacy and mechanism of action relative to other major classes of tubulin inhibitors.

Comparative Performance Data

The following tables summarize quantitative data on the inhibitory effects of this compound, its analogues, and other tubulin inhibitors on tubulin polymerization and their cytotoxic activity against various cancer cell lines. It is important to note that the data presented is compiled from multiple sources, and variations in experimental conditions may influence the absolute values.

Table 1: Inhibition of Tubulin Polymerization
Compound ClassCompoundIC50 (µM)Comments
Colchicine Site Inhibitors N-deacetyl-N-formylcolchicineComparable to colchicineA close analogue of this compound.[3]
Colchicine1.2 - 10.6A well-established inhibitor, often used as a positive control.[4]
Thiocolchicine2.5A sulfur-containing derivative of colchicine.
Vinca Alkaloids Vinblastine~0.43Potent inhibitor of tubulin polymerization.
Taxanes PaclitaxelNot ApplicablePromotes and stabilizes microtubule polymerization.
Table 2: Cytotoxicity in Cancer Cell Lines
Compound ClassCompoundCell LineIC50 (nM)
Colchicine Site Inhibitors N-deacetyl-N-formylcolchicineVarious human cancer cell linesNanomolar range, in some cases superior to colchicine.[3]
ColchicinePC3 (Prostate)22.99 ng/mL (~57.5 nM)
SKOV-3 (Ovarian)37
10-MethylthiocolchicineSKOV-3 (Ovarian)8
10-EthylthiocolchicineSKOV-3 (Ovarian)47
Vinca Alkaloids VinblastineVariousNanomolar range
Taxanes PaclitaxelSK-BR-3 (Breast)~5
MDA-MB-231 (Breast)~10
T-47D (Breast)~2.5

Mechanism of Action and Signaling Pathways

Tubulin inhibitors exert their cytotoxic effects by disrupting the microtubule network, which triggers a cascade of signaling events leading to cell cycle arrest and apoptosis.

Microtubule Disruption and Mitotic Arrest

This compound, like other colchicine-site inhibitors and Vinca alkaloids, inhibits tubulin polymerization. This prevents the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The cell's spindle assembly checkpoint (SAC) detects this failure, leading to a sustained arrest in the M-phase of the cell cycle. In contrast, taxanes stabilize microtubules, leading to the formation of abnormal microtubule bundles and also causing mitotic arrest.

G cluster_inhibitors Tubulin Inhibitors cluster_tubulin Microtubule Dynamics This compound This compound Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization Inhibits Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Polymerization Inhibits Taxanes Taxanes Microtubule Stability Microtubule Stability Taxanes->Microtubule Stability Promotes Mitotic Spindle Formation Mitotic Spindle Formation Tubulin Polymerization->Mitotic Spindle Formation Leads to Microtubule Stability->Mitotic Spindle Formation Disrupts Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Failure leads to

Figure 1. Mechanism of mitotic arrest by tubulin inhibitors.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a key regulator of stress-induced apoptosis. Activation of JNK can lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax. This results in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

G Mitotic Arrest Mitotic Arrest JNK Pathway JNK Pathway Mitotic Arrest->JNK Pathway Activates Bcl-2 Bcl-2 JNK Pathway->Bcl-2 Inhibits Bax Bax JNK Pathway->Bax Activates Mitochondria Mitochondria Bcl-2->Mitochondria Inhibits release of Cytochrome c Bax->Mitochondria Promotes release of Cytochrome c Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2. Signaling pathway to apoptosis induced by tubulin inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of these compounds.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin.

  • Materials :

    • Lyophilized tubulin protein (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol (B35011)

    • Test compounds (dissolved in DMSO)

    • Pre-chilled 96-well plates

    • Temperature-controlled spectrophotometer

  • Procedure :

    • On ice, reconstitute tubulin in General Tubulin Buffer to the desired concentration.

    • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

    • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO).

    • Initiate polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis :

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G Prepare tubulin solution on ice Prepare tubulin solution on ice Add GTP and glycerol Add GTP and glycerol Prepare tubulin solution on ice->Add GTP and glycerol Aliquot to 96-well plate Aliquot to 96-well plate Add GTP and glycerol->Aliquot to 96-well plate Add test compounds Add test compounds Aliquot to 96-well plate->Add test compounds Initiate polymerization with cold tubulin Initiate polymerization with cold tubulin Add test compounds->Initiate polymerization with cold tubulin Measure absorbance at 340 nm (37°C) Measure absorbance at 340 nm (37°C) Initiate polymerization with cold tubulin->Measure absorbance at 340 nm (37°C) Plot absorbance vs. time Plot absorbance vs. time Measure absorbance at 340 nm (37°C)->Plot absorbance vs. time Calculate % inhibition Calculate % inhibition Plot absorbance vs. time->Calculate % inhibition Determine IC50 Determine IC50 Calculate % inhibition->Determine IC50

Figure 3. Workflow for in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

  • Materials :

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Multi-well spectrophotometer

  • Procedure :

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G Seed cells in 96-well plate Seed cells in 96-well plate Treat with compounds Treat with compounds Seed cells in 96-well plate->Treat with compounds Add MTT solution Add MTT solution Treat with compounds->Add MTT solution Incubate Incubate Add MTT solution->Incubate Solubilize formazan crystals Solubilize formazan crystals Incubate->Solubilize formazan crystals Measure absorbance Measure absorbance Solubilize formazan crystals->Measure absorbance Calculate % viability Calculate % viability Measure absorbance->Calculate % viability Determine IC50 Determine IC50 Calculate % viability->Determine IC50

Figure 4. Workflow for MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials :

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure :

    • Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content using a flow cytometer.

  • Data Analysis :

    • Generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

G Seed and treat cells Seed and treat cells Harvest and fix cells Harvest and fix cells Seed and treat cells->Harvest and fix cells Stain with Propidium Iodide Stain with Propidium Iodide Harvest and fix cells->Stain with Propidium Iodide Analyze by flow cytometry Analyze by flow cytometry Stain with Propidium Iodide->Analyze by flow cytometry Quantify cell cycle phases Quantify cell cycle phases Analyze by flow cytometry->Quantify cell cycle phases

Figure 5. Workflow for cell cycle analysis.

Conclusion

This compound and its analogues are potent microtubule-destabilizing agents that exhibit significant cytotoxic activity against a range of cancer cell lines, often with efficacy comparable or superior to the parent compound, colchicine. Their mechanism of action, centered on the inhibition of tubulin polymerization, leads to mitotic arrest and apoptosis through the activation of stress-related signaling pathways such as the JNK pathway. While direct, comprehensive comparative studies against other classes of tubulin inhibitors like Vinca alkaloids and taxanes are limited, the available data suggests that colchicine-site inhibitors, including this compound, represent a promising area for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate their comparative efficacy and potential for clinical application.

References

A Comparative Guide to the Efficacy of N-Deacetylcolchicine and its N-acyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of N-deacetylcolchicine (NDC) and its N-acyl derivatives. The information presented is collated from preclinical studies to aid in research and development efforts targeting tubulin polymerization for therapeutic purposes.

Overview of Mechanism of Action

This compound (NDC), a primary metabolite of colchicine (B1669291), and its N-acyl derivatives exert their biological effects primarily by interacting with β-tubulin at the colchicine-binding site. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton.[1][2] The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells.[3] While both NDC and its N-acyl derivatives share this fundamental mechanism, modifications at the N-acyl position can significantly influence binding affinity, cytotoxic potency, and selectivity.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of NDC and various N-acyl derivatives against several human cancer cell lines. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity (IC50) of N-deacetylthiocolchicine and its N-acyl Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
N-deacetyl-10-thiocolchicine analogueALL-5Acute Lymphoblastic Leukemia5.3 - 14[2]
4-iodo-N-deacetyl-10-thiocolchicine analogueLoVoColon Adenocarcinoma7 - 12[2]
N-deacetylthiocolchicine derivativeA549Lung Carcinoma10[4]
N-deacetylthiocolchicine derivativeMCF-7Breast Adenocarcinoma11[4]
N-deacetylthiocolchicine derivativeLoVo/DX (Doxorubicin-resistant)Colon Adenocarcinoma48 - 87[4]

Note: The data presented is derived from studies on N-deacetylthiocolchicine, a close structural analog of this compound.

Table 2: Inhibition of Tubulin Polymerization by Thiocolchicine (B1684108) Derivatives

CompoundAssay TypeIC50 (µM)Reference
N-acyl-deacetylthiocolchicinoidsIn vitro tubulin polymerizationPotent inhibition, comparable to thiocolchicine[5]
N-aroyl-deacetylthiocolchicinesIn vitro tubulin polymerizationStrong inhibitory effects[5]
N-(substituted benzyl)-deacetylthiocolchicinesIn vitro tubulin polymerizationStrong inhibitory effects[5]

Signaling Pathways

The primary mechanism of action, tubulin depolymerization, triggers downstream signaling cascades that lead to apoptosis. While the specific signaling pathways for each derivative are not extensively detailed in the literature, the general pathway initiated by colchicine and its analogs is understood to involve the intrinsic apoptotic pathway.

G cluster_0 Cellular Effects cluster_1 Apoptotic Signaling Cascade NDC_Derivatives NDC / N-acyl Derivatives Tubulin β-Tubulin Binding NDC_Derivatives->Tubulin Inhibition Microtubule Microtubule Destabilization Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Bcl2 Bcl-2 Downregulation MitoticArrest->Bcl2 Bax Bax Upregulation MitoticArrest->Bax Mitochondria Mitochondrial Membrane Depolarization Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induced by NDC and its N-acyl derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.[6][7]

  • Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that binds preferentially to polymerized microtubules.

  • Materials:

    • Purified tubulin (e.g., porcine brain)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP (1 mM)

    • Glycerol (15%)

    • Fluorescent reporter (e.g., DAPI)

    • Test compounds (NDC, N-acyl derivatives) dissolved in DMSO

    • Positive control (e.g., Nocodazole)

    • Vehicle control (DMSO)

    • 96-well, black, flat-bottom plates

    • Temperature-controlled fluorescence microplate reader

  • Procedure:

    • Prepare a tubulin reaction mix on ice containing tubulin (2 mg/mL), General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

    • Add 5 µL of test compounds, positive control, or vehicle control to the appropriate wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Monitor the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value for polymerization inhibition can be determined from dose-response curves.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines by measuring cell density based on cellular protein content.[8][9]

  • Principle: The SRB dye binds to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which reflects the number of viable cells.

  • Materials:

    • Adherent cancer cell lines (e.g., A549, MCF-7, LoVo)

    • Complete cell culture medium

    • Test compounds (NDC, N-acyl derivatives)

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

    • 96-well, flat-bottom plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

    • Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

    • Measure the optical density (OD) at ~510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 values from dose-response curves.

Experimental Workflow

The evaluation of novel this compound derivatives typically follows a structured workflow from initial screening to more in-depth mechanistic studies.

G Compound_Synthesis Compound Synthesis (NDC & N-acyl Derivatives) In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., SRB/MTT Assay on Cancer Cell Panel) Compound_Synthesis->In_Vitro_Screening Tubulin_Polymerization Tubulin Polymerization Assay In_Vitro_Screening->Tubulin_Polymerization Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V/PI Staining) Cell_Cycle_Analysis->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot for Apoptotic Proteins) Apoptosis_Assay->Mechanism_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) Mechanism_Studies->In_Vivo_Efficacy Promising Candidates

Caption: General experimental workflow for the evaluation of NDC and its derivatives.

Conclusion

The available data suggests that N-acyl derivatives of N-deacetyl(thio)colchicine are potent inhibitors of tubulin polymerization and exhibit significant cytotoxic activity against a range of cancer cell lines, including multidrug-resistant phenotypes.[4][5][10] While direct comparative studies with this compound are limited, the derivatization of the amino group at the C-7 position appears to be a viable strategy for modulating the therapeutic properties of the colchicine scaffold. Further research is warranted to systematically evaluate the structure-activity relationships of various N-acyl substitutions to optimize potency, selectivity, and pharmacokinetic profiles for the development of novel anticancer agents.

References

Validating the Specificity of N-Deacetylcolchicine for Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction between a compound and its target is paramount. This guide provides an objective comparison of N-Deacetylcolchicine with other tubulin-binding agents, supported by experimental data and detailed protocols to validate its specificity for tubulin.

This compound, a derivative of colchicine (B1669291), is recognized as a microtubule polymerization inhibitor.[1] Like its parent compound, it exerts its effects by binding to the colchicine-binding site on the β-subunit of tubulin, a critical protein for microtubule dynamics.[2][3] This interaction disrupts the assembly of microtubules, leading to mitotic arrest and subsequent cellular effects, making it a subject of interest in cancer research.[1]

Performance Comparison of Tubulin Inhibitors

To objectively assess the efficacy and specificity of this compound, it is essential to compare its performance against other well-characterized tubulin inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) in tubulin polymerization assays, which quantifies the potency of a compound in preventing microtubule formation.

CompoundTarget Site on TubulinTubulin Polymerization IC50 (µM)Reference
This compound Colchicine Site 3 [1]
ColchicineColchicine Site~1.0 - 2.68[4]
Combretastatin A-4Colchicine Site~2.1 - 2.5[4]
PodophyllotoxinColchicine Site~0.55[4]
Colcemid (Demecolcine)Colchicine SiteNot specified[5]
VinblastineVinca SiteDoes not inhibit polymerization in the same manner[4]
Paclitaxel (Taxol)Taxol SitePromotes polymerization[4]

Experimental Protocols for Specificity Validation

Rigorous validation of this compound's specificity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based imaging.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin. The assembly of tubulin into microtubules increases the light scattering of a solution, which can be monitored as an increase in absorbance.[6][7]

Principle: Tubulin polymerization is induced by GTP and warming to 37°C. The resulting increase in turbidity is measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Methodology:

  • Reagent Preparation:

    • Purified tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • GTP is added to the buffer to a final concentration of 1 mM.

    • This compound and control compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the assay buffer.

  • Assay Execution:

    • On ice, add the tubulin solution to a 96-well plate.

    • Add the test compounds (this compound, positive controls like colchicine, negative control like DMSO vehicle) to the wells.

    • Incubate the plate on ice for 5 minutes.

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Initiate polymerization by raising the temperature to 37°C and immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • The IC50 value is determined by plotting the maximum polymerization rate or the final absorbance against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Competitive Binding Assay (Fluorescence-Based)

This assay directly assesses whether this compound binds to the colchicine site on tubulin by measuring its ability to displace a fluorescently-labeled ligand that is known to bind to the same site.[4]

Principle: A fluorescent analog of colchicine will exhibit a change in its fluorescence properties upon binding to tubulin. A compound that competes for the same binding site will displace the fluorescent probe, resulting in a measurable change (typically a decrease) in fluorescence intensity.

Methodology:

  • Reagents:

    • Purified tubulin.

    • Fluorescent colchicine analogue (e.g., MTC - 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one).

    • This compound, an unlabeled positive control (e.g., colchicine), and a negative control compound not expected to bind the site.

    • Assay Buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.0).

  • Procedure:

    • In a multi-well plate, mix purified tubulin and the fluorescent colchicine analogue at fixed concentrations (e.g., 5-10 µM each).

    • Add increasing concentrations of this compound or control compounds to the wells.

    • Incubate the plate at room temperature (25°C) for 30-60 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • A dose-dependent decrease in fluorescence in the presence of this compound indicates competitive binding.[4]

    • The data can be used to calculate the inhibition constant (Ki), which represents the binding affinity of the test compound.

Immunofluorescence Microscopy of Microtubule Network

This cell-based assay visualizes the effect of this compound on the microtubule cytoskeleton within intact cells.

Principle: Cells are treated with the compound, and then the microtubule network is stained using an anti-tubulin antibody followed by a fluorescently-labeled secondary antibody. Disruption of the microtubule network is indicative of a tubulin polymerization inhibitor.[6]

Methodology:

  • Cell Culture and Treatment:

    • Plate adherent cells (e.g., HeLa, A549) on glass coverslips and allow them to attach overnight.

    • Treat the cells with varying concentrations of this compound, a positive control (colchicine), and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

    • Block non-specific antibody binding using a blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against α-tubulin or β-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Analyze the images to observe changes in the microtubule network. A disruption of the fine filamentous network into a diffuse cytoplasmic stain is indicative of depolymerization.

Visualizing Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

Microtubule_Dynamics cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin_Dimers αβ-Tubulin Dimers (GTP-Bound) Bound_Complex Tubulin-NDC Complex Tubulin_Dimers->Bound_Complex Polymerization Polymerization Microtubule Microtubule (+ End) Polymerization->Microtubule Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Depolymerization->Tubulin_Dimers GDP-Bound Tubulin (recharged to GTP) NDC This compound (or Colchicine) NDC->Tubulin_Dimers Binds to Colchicine Site Inhibition Inhibition Bound_Complex->Inhibition Inhibition->Polymerization Prevents Addition to Microtubule

Caption: Mechanism of microtubule inhibition by this compound.

Validation_Workflow start Hypothesized Tubulin Inhibitor (this compound) in_vitro In Vitro Assay (Tubulin Polymerization) start->in_vitro decision Potent Inhibition Observed? in_vitro->decision binding Direct Binding Assay (Competitive Fluorescence) decision2 Competitive Binding Confirmed? binding->decision2 cell_based Cell-Based Assay (Immunofluorescence) decision3 Microtubule Disruption in Cells? cell_based->decision3 decision->binding Yes re_evaluate Re-evaluate Hypothesis or Assay Conditions decision->re_evaluate No decision2->cell_based Yes decision2->re_evaluate No conclusion Conclusion: Compound is a specific Colchicine-Site Inhibitor decision3->conclusion Yes decision3->re_evaluate No

Caption: Experimental workflow for validating a new tubulin inhibitor.

Mitigating Off-Target Effects

While this compound is expected to be specific for tubulin, it is crucial to consider potential off-target effects, especially when interpreting cell-based assay results. The structurally similar colchicine is known to be a substrate for CYP3A4 and P-glycoprotein (P-gp), which could lead to drug-drug interactions or unforeseen cellular effects.[8]

Strategies to Minimize Off-Target Effects:

  • Dose-Response: Use the lowest effective concentration of this compound that elicits the desired on-target effect (e.g., mitotic arrest) to avoid toxicity from off-target interactions.[8]

  • Time-Course Analysis: Shorten incubation times where possible, as off-target effects can become more pronounced with prolonged exposure.[8]

  • Appropriate Controls:

    • Positive Control: Use a well-characterized tubulin inhibitor like colchicine to benchmark the expected phenotype.

    • Negative Control: Use a structurally related but inactive compound, if available, to distinguish specific from non-specific effects.

    • Rescue Experiments: If possible, overexpressing the target (tubulin) could potentially rescue the phenotype, confirming on-target activity.

Off_Target_Troubleshooting start Unexpected Cellular Phenotype Observed (e.g., high toxicity at low potency) check1 Is concentration in the optimal range for mitotic arrest? start->check1 action1 Perform granular dose-response curve check1->action1 No check2 Is phenotype consistent with positive control (e.g., Colchicine)? check1->check2 Yes action1->check1 Re-test conclusion_off High Likelihood of Off-Target Effects action1->conclusion_off action2 Run side-by-side comparison with known tubulin inhibitors check2->action2 No check3 Could incubation time be a factor? check2->check3 Yes action2->check2 Re-test action2->conclusion_off action3 Perform time-course experiment to find shortest effective time check3->action3 Maybe conclusion_on Phenotype is Likely On-Target check3->conclusion_on No action3->check3 Re-test action3->conclusion_off

Caption: Decision tree for troubleshooting potential off-target effects.

References

Benchmarking N-Deacetylcolchicine: A Comparative Guide for Anti-Cancer Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive benchmark analysis of N-Deacetylcolchicine (NDC), a promising anti-cancer agent, against the well-established clinical drugs Paclitaxel (B517696) and Vincristine (B1662923). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their cytotoxic efficacy, mechanisms of action, and the experimental protocols for their evaluation.

This compound, a derivative of colchicine, exhibits potent anti-cancer properties by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] Notably, it is suggested to have a more favorable therapeutic window compared to its parent compound, colchicine.[1] This guide synthesizes available preclinical data to facilitate an objective comparison with standard-of-care microtubule-targeting agents.

Comparative Cytotoxicity

The in vitro cytotoxic activity of this compound, Paclitaxel, and Vincristine has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that these values are compiled from multiple studies and experimental conditions may vary.

Compound A549 (Lung Carcinoma) IC50 (nM) MCF-7 (Breast Adenocarcinoma) IC50 (nM) HCT116 (Colon Carcinoma) IC50 (nM)
This compound Not AvailableNot AvailableNot Available
Paclitaxel 1.35 - 10[2][3]64.46 (as Taxol)[4]2.24 - 2.46[5]
Vincristine 137[6]7.371 - 239.51[4][7]Not Available

Note: The IC50 values for this compound in these specific cell lines were not available in the reviewed literature, however, its activity is reported to be in the low nanomolar range in other cancer cell lines.

Mechanism of Action: A Tale of Microtubule Dynamics

While all three compounds ultimately lead to apoptotic cell death, their primary mechanisms of action on the microtubule cytoskeleton differ significantly.

  • This compound and Vincristine are microtubule destabilizers . They bind to tubulin, the building block of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.

  • Paclitaxel , in contrast, is a microtubule stabilizer . It binds to microtubules and prevents their depolymerization, leading to the formation of abnormal, non-functional microtubule bundles. This also results in a G2/M phase arrest and the induction of apoptosis.

Comparative Effects on Cell Cycle and Apoptosis

Compound Effect on Cell Cycle Effect on Apoptosis
This compound Induces G2/M phase arrest.Induces apoptosis.
Paclitaxel Induces G2/M phase arrest. In Sp2 cells, a 14-hour treatment with 0.05 mg/L resulted in 92.4% of cells in the G2/M phase.[8]Induces apoptosis through the intrinsic, mitochondria-driven pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9]
Vincristine Induces G2/M phase arrest.Induces apoptosis. In a study on acute lymphoblastic leukaemia cells, a significant increase in apoptotic cells (from 2% to 40.7% in one patient) was observed 3 hours after injection.[10]

Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers cluster_downstream Downstream Effects This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer binds Vincristine Vincristine Vincristine->Tubulin Dimer binds Microtubule Polymerization Microtubule Polymerization Tubulin Dimer->Microtubule Polymerization inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule binds Microtubule Depolymerization Microtubule Depolymerization Microtubule->Microtubule Depolymerization inhibits Microtubule Depolymerization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of microtubule-targeting agents.

Microtubule Targeting Agent Microtubule Targeting Agent Microtubule Disruption Microtubule Disruption Microtubule Targeting Agent->Microtubule Disruption Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Microtubule Disruption->Bcl-2 (anti-apoptotic) downregulates Bax (pro-apoptotic) Bax (pro-apoptotic) Microtubule Disruption->Bax (pro-apoptotic) upregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 (anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Bax (pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of NDC-induced apoptosis.

start Start cell_culture Seed Cancer Cells in 96-well plate start->cell_culture treatment Treat with varying concentrations of drug cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_reagent Add MTT reagent and incubate incubation->mtt_reagent solubilization Add solubilization solution mtt_reagent->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Experimental workflow for cytotoxicity (MTT) assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Paclitaxel, or Vincristine) and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment and Harvesting: Treat cells as required and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

References

Replicating Published Findings on N-Deacetylcolchicine's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Deacetylcolchicine's biological activity with its parent compound, colchicine (B1669291), and other microtubule-targeting agents. The information presented is collated from peer-reviewed scientific literature to assist researchers in replicating and expanding upon published findings.

Executive Summary

This compound, a derivative of colchicine, is an antimitotic agent that disrupts microtubule polymerization by binding to tubulin. This activity leads to cell cycle arrest and induction of apoptosis, making it a compound of interest in cancer research. Published data indicates that this compound exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values often comparable to or, in some cases, lower than colchicine. A key differentiator highlighted in some studies is a potentially more favorable toxicity profile for this compound in normal cells. Mechanistically, its action is linked to the activation of the JNK/SAPK signaling pathway, a critical regulator of apoptosis.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its derivatives in comparison to colchicine across a panel of human cancer cell lines. These values highlight the potent anti-proliferative activity of these compounds.

CompoundCell LineCancer TypeIC50 (nM)Reference
N-Deacetyl-N-formyl-colchicine (Gloriosine) Various-Nanomolar range, comparable or superior to colchicine[1]
Colchicine A375Malignant Melanoma10.6 ± 1.8[2]
DJ95 (Colchicine derivative) A375Malignant Melanoma24.7 ± 4.9[2]
10-Methylthiocolchicine SKOV-3Ovarian Cancer8[3][4]
10-Ethylthiocolchicine SKOV-3Ovarian Cancer47[3][4]
Colchicine SKOV-3Ovarian Cancer37[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (absorbance) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin (e.g., bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)

  • Test compounds (this compound, Colchicine) dissolved in DMSO

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare tubulin solution in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Aliquot the tubulin solution into a 96-well plate.

  • Add test compounds at various concentrations (e.g., 0.1 to 10 µM).

  • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • The IC50 value is determined by plotting the inhibition of polymerization against the compound concentration.[5][6]

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A375, SKOV-3)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 1,000-3,500 cells/well) and allow them to attach overnight.[2]

  • Treat the cells with various concentrations of the test compounds (e.g., 0.03 nM to 1 µM) for 72 hours.[2]

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

Western Blot for JNK Pathway Activation

This technique is used to detect the phosphorylation of JNK, indicating the activation of the JNK/SAPK signaling pathway.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated (active) and total forms of JNK.

Materials:

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for various time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence imaging system.[7]

Mandatory Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity and Apoptosis A Cancer Cell Culture B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Annexin V/PI Staining (Apoptosis Assay) B->D E Western Blot (Apoptosis Markers) B->E F IC50 Determination C->F G Quantification of Apoptosis D->G H Protein Expression Analysis E->H

Workflow for assessing cytotoxicity and apoptosis.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest Leads to JNK/SAPK Pathway JNK/SAPK Pathway Mitotic Arrest->JNK/SAPK Pathway Activates Apoptosis Apoptosis JNK/SAPK Pathway->Apoptosis Induces

Signaling pathway of this compound.

G cluster_1 Tubulin Polymerization Assay Workflow I Prepare Purified Tubulin and GTP J Add this compound or Control I->J K Incubate at 37°C J->K L Monitor Absorbance at 340 nm K->L M Analyze Polymerization Curves and Calculate IC50 L->M

Workflow for tubulin polymerization assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive statistical and mechanistic comparison of N-Deacetylcolchicine and its related compounds, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways, this document serves as a practical resource for evaluating the therapeutic potential of these microtubule-targeting agents.

Executive Summary

This compound, a primary metabolite of colchicine (B1669291), and its analogs are a class of compounds that exhibit potent antimitotic activity by disrupting microtubule polymerization. This guide delves into the comparative efficacy of these compounds, highlighting differences in their cytotoxic effects, tubulin polymerization inhibition, and induction of apoptosis. The presented data and methodologies aim to facilitate informed decisions in the selection and development of novel anticancer therapeutics.

Data Presentation: A Comparative Look at Cytotoxicity and Tubulin Inhibition

The following tables summarize the in vitro efficacy of this compound and a selection of related compounds against various cancer cell lines, along with their inhibitory effects on tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Related Compounds in Human Cancer Cell Lines

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Colchicine--7.409.3210.41[1]
This compound (NDC) -----
N-Deacetyl-N-formyl-colchicine (Gloriosine)Potent (nanomolar range)Potent (nanomolar range)Potent (nanomolar range)Potent (nanomolar range)Potent (nanomolar range)[2]
A-Ring Modified Analog 20--<7.40<9.32<10.41[1]
A-Ring Modified Analog 21--<7.40<9.32<10.41[1]
A-Ring Modified Analog 22--<7.40<9.32<10.41[1]
A-Ring Modified Analog 23--<7.40<9.32<10.41[1]
A-Ring Modified Analog 24--<7.40<9.32<10.41[1]
A-Ring Modified Analog 25--1.891.434.21[1]
A-Ring Modified Analog 26--<7.40<9.32<10.41[1]
A-Ring Modified Analog 28--<7.40<9.32<10.41[1]

Table 2: Inhibition of Tubulin Polymerization by Colchicine and Related Compounds

CompoundIC50 (µM)
Colchicine10.6[1]
A-Ring Modified Analog 210.00911[1]
A-Ring Modified Analog 320.0105[1]
Combretastatin A-4 (CA-4)0.0132[1]
A-Ring Modified Analog 220.0191[1]
A-Ring Modified Analog 260.0345[1]
A-Ring Modified Analog 200.0368[1]
A-Ring Modified Analog 280.0374[1]
A-Ring Modified Analog 250.0413[1]
A-Ring Modified Analog 330.0472[1]
A-Ring Modified Analog 140.0501[1]
A-Ring Modified Analog 240.1462[1]

Experimental Protocols: Methodologies for Comparative Analysis

To ensure reproducibility and facilitate comparative studies, this section provides detailed protocols for key in vitro assays used to evaluate the effects of this compound and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well microplates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Test compounds (this compound and related compounds)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

    • GTP solution

    • Test compounds

    • Temperature-controlled spectrophotometer

  • Procedure:

    • On ice, prepare a reaction mixture containing polymerization buffer, GTP, and the test compound at various concentrations in microplate wells.

    • Add purified tubulin to each well to initiate the reaction.

    • Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

    • Plot the rate of polymerization or the endpoint absorbance against the compound concentration to determine the IC50 value.[3]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold) for fixation

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Culture cells and treat them with the test compounds for a specified duration.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer to measure the DNA content.

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds to induce apoptosis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

    • The results will allow for the quantification of different cell populations:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of this compound and related compounds.

G cluster_0 Experimental Workflow: Cytotoxicity (MTT) Assay A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

G cluster_1 Signaling Pathway: Microtubule Disruption to Apoptosis Colchicinoid This compound & Related Compounds Tubulin α/β-Tubulin Dimers Colchicinoid->Tubulin Binds to MT_Disruption Microtubule Polymerization Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Disruption->G2M_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) G2M_Arrest->Bcl2_Family Mito_Pathway Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito_Pathway CytC Cytochrome c Release Mito_Pathway->CytC Caspase_Activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) CytC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling cascade from microtubule disruption by colchicinoids to the induction of apoptosis.

This guide provides a foundational understanding of the comparative effects of this compound and its analogs. Further research is encouraged to fully elucidate the therapeutic potential of these compounds. The provided protocols and visualizations are intended to support and streamline these research efforts.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Deacetylcolchicine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like N-Deacetylcolchicine is a critical component of laboratory safety and regulatory compliance. Due to its hazardous nature, stringent procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Hazard Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Oral Toxicity: Fatal if swallowed.[1]

  • Serious Eye Damage: Causes severe eye damage.[1]

  • Germ Cell Mutagenicity: May cause genetic defects.[1]

Given these significant health risks, all materials contaminated with this compound must be treated as hazardous waste. There are no approved protocols for the chemical neutralization of this compound in a standard laboratory setting.[2] Therefore, the sole recommended method of disposal is through a licensed hazardous waste disposal facility.

Quantitative Data Summary

The following table summarizes key hazard classifications for colchicine, which should be applied to this compound for transportation and disposal purposes.

IdentifierClassification/ValueDescription
GHS Hazard Class Acute Toxicity, Oral (Category 2); Germ Cell Mutagenicity (Category 1A); Serious Eye Damage (Category 1)[1]Indicates that the substance is fatal if swallowed, may cause genetic defects, and causes serious eye damage.[1]
DOT Shipping Name ALKALOIDS, SOLID, N.O.S. (Colchicine)Proper shipping name for ground transportation.
UN Number UN1544[2]A 4-digit number identifying the hazardous substance for international transport.[2]
Transport Hazard Class 6.1 (Poison)[2]Denotes a toxic substance.[2]
Packing Group I[2]Indicates the highest degree of danger.[2]

Operational and Disposal Plan: A Step-by-Step Protocol

Adherence to a strict, procedural disposal plan is mandatory to ensure safety and compliance. The following steps outline the process from waste generation to final collection.

Waste Segregation and Collection

Proper segregation at the point of generation is critical. Never mix this compound waste with other chemical or biological waste streams.[2]

  • Solid Waste:

    • Pure Compound/Dry Reagents: Dispose of solid this compound in its original manufacturer's container whenever possible.[3] This container should be clearly labeled as hazardous waste.

    • Contaminated Lab Supplies: Items such as gloves, absorbent paper, and benchcoats that are contaminated with this compound should be double-bagged in clear plastic bags to allow for visual inspection.[3] These bags should then be placed in a designated, rigid, leak-proof cytotoxic waste container, often distinguished by a purple lid.[2]

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, sealed, and shatter-proof container.[2]

    • The container must be chemically compatible with the contents and clearly labeled "Hazardous Waste: Cytotoxic Liquid Waste," listing all chemical constituents.[2]

    • Ensure the container has a leak-proof, screw-on cap.[3] Do not overfill; leave at least one inch of headspace to allow for expansion.[4]

  • Sharps Waste:

    • All sharps, including pipette tips, needles, and broken glass contaminated with this compound, must be collected in a puncture-proof sharps container specifically designated for cytotoxic waste (e.g., a purple-lidded container).[2][3]

Container Labeling

Properly label every waste container. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents

  • The date when waste was first added to the container

  • The specific hazards (e.g., "Toxic," "Mutagenic")

Storage in a Satellite Accumulation Area (SAA)
  • Store all sealed this compound waste containers in a designated Satellite Accumulation Area (SAA).[4]

  • This area must be under the control of the laboratory personnel and away from general laboratory traffic.

  • Secondary Containment: All primary waste containers must be placed within a secondary container, such as a lab tray or bin, that is chemically compatible and can hold 110% of the volume of the largest container.[3] This is to capture any potential leaks or spills.

  • Segregate incompatible waste types within the SAA. For instance, keep acidic waste separate from basic waste.[4]

Arranging for Disposal
  • Request a hazardous waste collection before time or quantity limits are reached. Typically, hazardous waste must be collected within 90 days of the start date on the container.[3]

  • Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste contractor to schedule a pickup.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation Point cluster_types Segregate by Waste Type cluster_containment Containment & Labeling cluster_storage Secure Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Solvent Solutions) start->liquid_waste Liquid sharps_waste Sharps Waste (Pipettes, Needles) start->sharps_waste Sharps solid_container Place in Labeled, Rigid, Purple-Lidded Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed, Shatter-Proof Container liquid_waste->liquid_container sharps_container Collect in Labeled, Puncture-Proof, Purple-Lidded Sharps Container sharps_waste->sharps_container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->saa liquid_container->saa sharps_container->saa pickup Arrange Pickup by Certified Hazardous Waste Contractor saa->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling N-Deacetylcolchicine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of potent compounds like N-Deacetylcolchicine is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to facilitate safe laboratory practices.

This compound, a derivative of colchicine, is classified as a hazardous substance. It is fatal if swallowed, causes serious eye damage, and may cause genetic defects.[1] Therefore, strict adherence to safety protocols is crucial to minimize exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to create a barrier between the researcher and the hazardous compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear two pairs of gloves.[2] Gloves should be registered as Complex Design (Category III) for handling cytotoxic drugs.[3] Nitrile or latex gloves of industrial thickness (>0.45mm) are recommended, especially for cleaning up spills.[4] Always inspect gloves for integrity before use and dispose of them as cytotoxic waste after each use.[5]
Body Protection Protective Gown/Lab CoatA disposable, fluid-resistant gown that covers the arms and body should be worn to protect clothing and skin from accidental splashes or spills.[5]
Respiratory Protection Surgical Mask or RespiratorA surgical mask should be worn to prevent the inhalation of airborne particles.[5] For tasks with a higher risk of aerosol generation, such as cleaning spills or if not handled in a biological safety cabinet, a self-contained breathing apparatus or an N95 respirator is recommended.[5][6]
Eye and Face Protection Safety Goggles or Face ShieldWear safety goggles or a full-face shield to protect the eyes and face from splashes.[4][5] If using goggles, they should be worn in conjunction with a fluid-resistant mask.[2]
Additional Protection Cap and Shoe CoversFor sterile preparations of cytotoxic drugs, a cap and shoe covers are recommended.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below for quick reference.

PropertyValue
Chemical Name (S)-7-Amino-1,2,3,10-tetramethoxy-6,7- dihydrobenzo[a]heptalen-9(5H)-one[6]
CAS Number 3476-50-4[1][6]
Molecular Formula C20H23NO5[6][7]
Molecular Weight 357.4 g/mol [6][7]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to disposal, is critical to maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps and decision points.

start Start: Handling this compound prep 1. Preparation & Risk Assessment start->prep ppe 2. Don Appropriate PPE prep->ppe handling 3. Chemical Handling ppe->handling spill Spill Occurs? handling->spill spill_procedure 4a. Execute Spill Containment Protocol spill->spill_procedure Yes decontamination 5. Decontamination spill->decontamination No spill_procedure->decontamination disposal 6. Waste Disposal decontamination->disposal end End: Procedure Complete disposal->end

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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